1-(4-fluorophenyl)-1H-imidazol-4-amine
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)imidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-5-9(11)12-6-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJHWNAOMDKSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719111 | |
| Record name | 1-(4-Fluorophenyl)-1H-imidazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-78-6 | |
| Record name | 1-(4-Fluorophenyl)-1H-imidazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(4-Fluorophenyl)-1H-imidazol-4-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical overview of the synthesis of 1-(4-fluorophenyl)-1H-imidazol-4-amine, a heterocyclic amine with significant potential in medicinal chemistry. The strategic incorporation of a fluorinated phenyl group at the N-1 position and an amino group at the C-4 position of the imidazole ring makes this molecule a valuable scaffold for the development of novel therapeutic agents. This document outlines a validated multi-step synthetic pathway, offering a critical analysis of reaction mechanisms, detailed experimental protocols, and robust characterization methods. The synthesis proceeds through three key stages: the nitration of imidazole to yield 4-nitroimidazole, the subsequent N-arylation to introduce the 4-fluorophenyl moiety, and the final reduction of the nitro group to the target primary amine. This guide is intended to be a comprehensive resource, empowering researchers to not only replicate the synthesis but also to adapt and innovate upon the presented methodologies.
Theoretical Framework: The Strategic Importance of the 1,4-Disubstituted Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile pharmacophore. The introduction of a 4-fluorophenyl group at the N-1 position can significantly enhance metabolic stability and improve pharmacokinetic properties by blocking potential sites of oxidation. The fluorine atom, with its high electronegativity and small size, can also modulate the electronic character of the aromatic ring, influencing binding affinities with biological targets. The 4-amino group serves as a crucial functional handle for further derivatization, allowing for the exploration of a wide chemical space to optimize biological activity.
The synthetic strategy presented herein is a convergent approach, building the molecule in a logical sequence that allows for purification and characterization at each key intermediate stage. The choice of reactions, including nitration, N-arylation, and nitro reduction, is based on their reliability, scalability, and compatibility with the imidazole core.
Synthetic Strategy and Experimental Design
The most logical and well-precedented synthetic route to this compound involves a three-step sequence, as illustrated below. This pathway is advantageous as it utilizes readily available starting materials and employs robust and well-understood chemical transformations.
Caption: Proposed three-step synthesis of this compound.
Part 1: Synthesis of 4-Nitroimidazole
The initial step involves the electrophilic nitration of the imidazole ring. Due to the electron-rich nature of the imidazole ring, this reaction proceeds readily. However, controlling the regioselectivity to favor the 4-position is crucial.
Master Protocol: Nitration of Imidazole
This protocol is adapted from established procedures for the nitration of imidazoles.[1][2][3][4][5]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Imidazole | 68.08 | 13.6 g | 0.20 |
| 98% Sulfuric Acid | 98.08 | 22 mL | - |
| 65% Nitric Acid | 63.01 | 26.8 mL | - |
| Ice | - | 550 g | - |
| Ammonia solution | - | As needed | - |
Step-by-Step Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 22 mL of 98% sulfuric acid.
-
Cool the flask in an ice bath to below 10 °C.
-
Slowly add 13.6 g (0.20 mol) of imidazole to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 25 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding 26.8 mL of 65% nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture to the imidazole-sulfuric acid solution, maintaining the reaction temperature at 55 °C.
-
After the addition is complete, continue stirring at 55 °C for 1 hour to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto 550 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution to a pH of 3-4 with a concentrated ammonia solution.
-
The 4-nitroimidazole will precipitate as a solid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.
Expected Yield: 92.9%[1]
Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
Part 2: N-Arylation of 4-Nitroimidazole
This step involves the formation of a carbon-nitrogen bond between the N-1 position of 4-nitroimidazole and the 4-fluorophenyl group. Two primary methods are considered: the Ullmann condensation and the Buchwald-Hartwig amination.
Method A: Ullmann Condensation
The Ullmann reaction is a classic copper-catalyzed cross-coupling reaction that is effective for the N-arylation of imidazoles.[6][7][8]
Reaction Scheme:
Method B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[6][9][10]
Reaction Scheme:
Master Protocol: N-Arylation (Ullmann-type)
This protocol is based on general procedures for the copper-catalyzed N-arylation of imidazoles.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitroimidazole | 113.07 | 2.26 g | 0.02 |
| 1-Bromo-4-fluorobenzene | 175.00 | 4.20 g | 0.024 |
| Copper(I) Iodide (CuI) | 190.45 | 0.19 g | 0.001 |
| 1,10-Phenanthroline | 180.21 | 0.36 g | 0.002 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.53 g | 0.04 |
| Dioxane | - | 40 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add 4-nitroimidazole (2.26 g, 0.02 mol), 1-bromo-4-fluorobenzene (4.20 g, 0.024 mol), CuI (0.19 g, 0.001 mol), 1,10-phenanthroline (0.36 g, 0.002 mol), and K₂CO₃ (5.53 g, 0.04 mol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 40 mL of anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of 4-Nitro-1-(4-fluorophenyl)-1H-imidazole: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
Part 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the corresponding primary amine. Several methods are effective for this transformation, with catalytic hydrogenation and reduction with tin(II) chloride being the most common.
Method A: Catalytic Hydrogenation
This method is generally clean and high-yielding, utilizing a palladium on carbon catalyst and hydrogen gas.[12][13][14][15][16]
Reaction Scheme:
Method B: Reduction with Tin(II) Chloride
An alternative method that avoids the use of high-pressure hydrogen gas involves the use of a stoichiometric reducing agent like tin(II) chloride in an acidic medium.[17][18][19][20][21]
Reaction Scheme:
Master Protocol: Reduction via Catalytic Hydrogenation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitro-1-(4-fluorophenyl)-1H-imidazole | 207.15 | 2.07 g | 0.01 |
| 10% Palladium on Carbon (Pd/C) | - | 0.21 g | - |
| Methanol | - | 50 mL | - |
| Hydrogen Gas (H₂) | - | 1 atm (balloon) | - |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2.07 g (0.01 mol) of 4-nitro-1-(4-fluorophenyl)-1H-imidazole in 50 mL of methanol.
-
Carefully add 0.21 g of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for this scale). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
Characterization and Quality Control
The final product, this compound, and all intermediates should be thoroughly characterized to confirm their identity and purity.
Analytical Techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment | Characteristic aromatic and imidazole proton signals.[22][23][24][25][26][27] |
| ¹³C NMR | Confirmation of carbon framework | Distinct signals for aromatic, imidazole, and substituent carbons.[22][23][24][25][26][27] |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of the compound.[24][25][26] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
| Melting Point | Purity and identity confirmation | A sharp and defined melting point range. |
Workflow for Quality Control:
Caption: A typical workflow for the purification and quality control of the final product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in nitration | Incomplete reaction or side product formation. | Ensure anhydrous conditions and control the reaction temperature carefully. |
| Low yield in N-arylation | Catalyst deactivation or poor substrate reactivity. | Screen different ligands and bases. Ensure all reagents and solvents are anhydrous. |
| Incomplete reduction | Catalyst poisoning or insufficient hydrogen pressure. | Use fresh catalyst. Increase hydrogen pressure or reaction time. |
| Difficult purification | Presence of closely related impurities. | Optimize chromatographic conditions or consider derivatization for easier separation. |
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and rigorous purification of intermediates. The outlined synthetic strategy, leveraging well-established reactions in organic chemistry, provides a reliable and adaptable pathway to this valuable molecule. This guide serves as a foundational resource for researchers in drug discovery and development, enabling the efficient synthesis and further exploration of this promising chemical scaffold.
References
- Preparation method of 4-nitroimidazole. CN104592123A.
-
New Journal of Chemistry Supporting Information. [Link]
-
Preparation of 4,5-nitroimidazole. ResearchGate. [Link]
- Process for preparing 4(5)-nitroimdazoles. US3644391A.
-
Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. [Link]
-
Production of 4-nitroimidazole and its thermal stability. ResearchGate. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]
-
Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles. ResearchGate. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
-
What method can be used for reduction of aryl nitro group? ResearchGate. [Link]
-
Supporting Information. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]
-
Supplementary Data. The Royal Society of Chemistry. [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]
-
Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
- Process for the catalytic hydrogenation of arom
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]
-
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. National Institutes of Health. [Link]
-
1-(4-Nitrophenyl)-1H-imidazole. PubChem. [Link]
-
Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. [Link]
- Catalytic hydrogen
-
4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. National Institutes of Health. [Link]
-
Hydrogenation of Nitro Product. Scribd. [Link]
-
Liquid phase hydrogenation of nitrobenzene. Åbo Akademi University Research Portal. [Link]
-
Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. [Link]
Sources
- 1. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US3644391A - Process for preparing 4(5)-nitroimdazoles - Google Patents [patents.google.com]
- 4. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 13. JPS5566545A - Catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
- 15. research.abo.fi [research.abo.fi]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 21. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 22. rsc.org [rsc.org]
- 23. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. rsc.org [rsc.org]
- 26. brieflands.com [brieflands.com]
- 27. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | MDPI [mdpi.com]
An In-depth Technical Guide to 1-(4-fluorophenyl)-1H-imidazol-4-amine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-(4-fluorophenyl)-1H-imidazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous structures, this document details a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications for this compound. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important molecular scaffold.
Introduction: The Significance of the 1-Aryl-4-aminoimidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets. The 1-aryl-4-aminoimidazole core, in particular, combines the features of an N-arylimidazole with a reactive amino group, opening avenues for a wide array of chemical modifications and biological activities.
The introduction of a 4-fluorophenyl group at the N-1 position is a common strategy in drug design to enhance metabolic stability and modulate pharmacokinetic properties. The fluorine atom can participate in favorable interactions with biological targets and often improves membrane permeability. The 4-amino group serves as a versatile synthetic handle for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR).
This guide will delve into the specifics of this compound, providing a robust foundation for its synthesis, characterization, and utilization in research and development.
Synthesis of this compound
A plausible two-step synthesis is outlined below:
Step 1: Synthesis of 1-(4-fluorophenyl)-4-nitro-1H-imidazole
The initial step involves the N-arylation of 4-nitroimidazole with a suitable 4-fluorophenylating agent. A common and effective method is the reaction of 4-nitroimidazole with 4-fluoroaniline in the presence of a catalyst, or via a nucleophilic aromatic substitution reaction with an activated 4-fluorophenyl halide.[2]
Step 2: Reduction of 1-(4-fluorophenyl)-4-nitro-1H-imidazole to this compound
The second step is the reduction of the nitro group to a primary amine. This is a standard transformation in organic synthesis and can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method.
Experimental Protocols
Protocol 2.1: Synthesis of 1-(4-fluorophenyl)-4-nitro-1H-imidazole
-
To a solution of 4-nitroimidazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding salt.
-
Add 1-fluoro-4-nitrobenzene (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorophenyl)-4-nitro-1H-imidazole.
Protocol 2.2: Synthesis of this compound
-
Dissolve 1-(4-fluorophenyl)-4-nitro-1H-imidazole (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The crude product may be further purified by recrystallization or column chromatography if necessary.
Physicochemical Properties
Experimentally determined physicochemical properties for this compound are not widely published. However, based on the properties of analogous compounds, the following can be predicted:
| Property | Predicted Value |
| Molecular Formula | C₉H₈FN₃ |
| Molecular Weight | 177.18 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 150-170 °C (Predicted range) |
| Boiling Point | > 300 °C (Decomposition may occur) |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. |
| pKa | The imidazole ring nitrogen will have a pKa around 5-7, while the 4-amino group will have a pKa around 4-6. |
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not available. The following are predicted spectra based on the analysis of closely related compounds.[4][5]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Fluorophenyl Ring): Two sets of doublets or a multiplet in the range of δ 7.0-7.5 ppm. The protons ortho to the fluorine will appear as a triplet (or doublet of doublets) due to coupling with fluorine and the adjacent proton. The protons meta to the fluorine will appear as a doublet of doublets.
-
Imidazole Protons: Two singlets or doublets in the range of δ 6.5-7.5 ppm, corresponding to the protons at the C-2 and C-5 positions of the imidazole ring.
-
Amine Protons: A broad singlet in the range of δ 4.0-6.0 ppm, which is exchangeable with D₂O. The chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Fluorophenyl Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF) of approximately 240-260 Hz. The ortho and meta carbons will show smaller two- and three-bond C-F couplings.
-
Imidazole Carbons: Three signals in the range of δ 100-145 ppm.
-
Carbon Bearing the Amino Group (C-4): This carbon is expected to be shielded compared to the other imidazole carbons.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching (Amine): Two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
-
C=C and C=N Stretching (Aromatic and Imidazole Rings): Multiple bands in the region of 1450-1650 cm⁻¹.
-
N-H Bending (Amine): A band in the region of 1590-1650 cm⁻¹.
-
C-F Stretching: A strong band in the region of 1150-1250 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 177.
-
Fragmentation Pattern: Expect fragmentation of the imidazole ring and loss of small molecules like HCN. The fluorophenyl cation (m/z = 95) is also an expected fragment.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the functional groups present: the 4-amino group and the imidazole ring.
Reactivity of the 4-Amino Group
The primary amino group is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
Reactivity of the Imidazole Ring
The imidazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the amino group will influence the regioselectivity. The nitrogen atoms of the imidazole ring can also act as nucleophiles or be protonated.
Potential Applications
The 1-aryl-4-aminoimidazole scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Potential applications include:
-
Medicinal Chemistry: As a scaffold for the development of kinase inhibitors, antimicrobials, and other therapeutic agents. The amino group provides a convenient point for the attachment of various side chains to explore SAR.[6][7]
-
Materials Science: As a precursor for the synthesis of novel ligands for metal complexes, which may have applications in catalysis or as functional materials.
-
Agrochemicals: The imidazole core is present in some fungicides and herbicides, suggesting potential applications in this area.
Safety and Handling
Specific safety data for this compound is not available. However, based on the general properties of aromatic amines and heterocyclic compounds, the following precautions should be taken:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Aromatic amines can be toxic and may be absorbed through the skin. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in various fields of chemical research. While specific experimental data is limited, a reliable synthetic route can be proposed, and its chemical properties can be predicted with a reasonable degree of accuracy based on analogous structures. The versatile reactivity of the 4-amino group and the inherent biological relevance of the imidazole scaffold make this compound an attractive target for further investigation and a valuable building block for the synthesis of novel functional molecules.
References
-
PubChem. 4-Aminoimidazole. National Center for Biotechnology Information. [Link]
-
Kowiel, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(12), 1849–1863. [Link]
-
Ibrahim, H., et al. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2231. [Link]
-
Costa, B., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22686–22697. [Link]
-
Pomarnacka, E., & Kornicka, A. (2018). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. Beilstein Journal of Organic Chemistry, 14, 2639–2651. [Link]
-
Kauffmann, T., et al. (2018). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Nature Communications, 9(1), 3656. [Link]
-
Organic Chemistry Portal. Imidazole Synthesis. [Link]
-
Justia Patents. Imidazole compounds, process for the synthesis and uses thereof. [Link]
-
Chemsrc. 4-Aminoimidazole. [Link]
-
Ward, J. S., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1049–1054. [Link]
-
Suwinski, J., et al. (2010). Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles. Molecules, 15(10), 7108–7120. [Link]
-
Kumar, V., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. International Journal of Modern Chemistry, 7(2), 60-80. [Link]
-
Shafir, A., & Lichtor, P. A. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3846–3865. [Link]
- Google Patents.
- Google P
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Fallah-Tafti, A., et al. (2011). Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. Turkish Journal of Chemistry, 35(2), 307-316. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
European Patent Office. Method for preparing 1-substituted-4-nitroimidazole compound. [Link]
- Google Patents. Diindolyl compounds and methods of using the same.
- Google Patents. Imidazole derivatives, processes for preparing them and their uses.
-
Wawruszak, A., et al. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 11(1), 22353. [Link]
-
Kowiel, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(12), 1849–1863. [Link]
-
Suwinski, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 833. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of 1-(4-Fluorophenyl)-1H-imidazol-4-amine (CAS 1196151-78-6)
A Senior Application Scientist's Approach to a Novel Phenylimidazole Derivative
Preamble: Navigating the Known and the Unknown
In the landscape of drug discovery and chemical biology, researchers often encounter compounds with limited published data. The compound 1-(4-Fluorophenyl)-1H-imidazol-4-amine, identified by CAS number 1196151-78-6, represents such a case. While commercially available as a research chemical, a thorough review of scientific literature and patent databases reveals a conspicuous absence of in-depth characterization or biological application studies for this specific molecule.
This guide, therefore, adopts a dual-pronged approach. Initially, it will present the fundamental, publicly available data for this compound. Subsequently, and more critically for the research audience, it will leverage the broader knowledge base of substituted phenylimidazoles to outline a comprehensive, field-proven strategy for the synthesis, characterization, and potential biological evaluation of this compound. This document serves as both a summary of the known and a roadmap for the exploration of the unknown, grounded in the principles of scientific integrity and logical experimental design.
Part 1: Core Profile of CAS 1196151-78-6
Commercial availability indicates that this compound is primarily utilized as a building block in organic synthesis. Its core chemical properties, derived from supplier data, are summarized below.
| Property | Value | Source |
| CAS Number | 1196151-78-6 | [1][2] |
| Molecular Formula | C₉H₈FN₃ | [1][3] |
| Molecular Weight | 177.18 g/mol | [1] |
| SMILES | NC1=CN(C2=CC=C(F)C=C2)C=N1 | [1] |
| Physical Form | Solid (inferred) | |
| Storage | Recommended at 2-8°C, sealed and dry | [1] |
Part 2: A Proposed Research Framework for Characterization and Application
Given the novelty of this compound in the scientific literature, a logical and systematic approach is required to elucidate its properties and potential functions. The following sections outline a series of experimental workflows that a researcher could employ.
Synthesis and Purification
While the compound is commercially available, understanding its synthesis is crucial for derivatization and scale-up. A plausible synthetic route, based on established imidazole synthesis methodologies, is the reaction of a suitably protected 4-aminoimidazole precursor with 1-fluoro-4-iodobenzene under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination), followed by deprotection.
Illustrative Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO and dilute with the initial mobile phase composition.
-
Validation: The purity of the collected fractions should be confirmed by analytical HPLC and mass spectrometry.
Spectroscopic and Crystallographic Characterization
Thorough characterization is essential to confirm the identity and structure of the synthesized or purchased compound.
Data Presentation: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the fluorophenyl and imidazole rings, and a signal for the amine protons. The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Distinct signals for the carbons of the imidazole and fluorophenyl rings. The carbon attached to the fluorine will show a large coupling constant (¹JCF). |
| Mass Spec (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 178.08. |
| FTIR | Characteristic peaks for N-H stretching (amine), C-N stretching, and C-F stretching. |
For unambiguous structural confirmation, single-crystal X-ray diffraction would be the gold standard, providing precise bond lengths and angles.[1]
Investigating Biological Activity: A Hypothesis-Driven Approach
The phenylimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[2][4][5] A logical starting point for investigating the biological activity of this compound would be to screen it in assays related to targets where similar molecules have shown activity.
Potential Areas of Investigation:
-
Enzyme Inhibition: Phenylimidazoles are known inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in immune regulation and is a target in oncology.[3]
-
Anticancer Activity: Substituted imidazoles have been evaluated for their cytotoxic effects against various cancer cell lines.[6]
-
Antimicrobial/Antifungal Activity: The imidazole ring is a core component of many antifungal drugs (e.g., ketoconazole).[7]
Experimental Workflow: Initial Biological Screening
Caption: A workflow for the initial biological screening of this compound.
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound to the wells at final concentrations typically ranging from 0.1 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
While this compound (CAS 1196151-78-6) is currently a compound without a detailed scientific dossier, its chemical structure places it within the highly significant class of phenylimidazole derivatives. This guide provides a robust framework for its comprehensive characterization, from synthesis and purification to a hypothesis-driven investigation of its potential biological activities. By following these established and logical workflows, researchers can effectively elucidate the properties of this and other novel chemical entities, contributing valuable knowledge to the fields of chemistry and drug development.
References
-
Chemical Technology Co.,LTD. This compound. [Link]
-
Arctom. CAS NO. 1196151-78-6. [Link]
-
PubChem. 1-((4-fluorophenyl)methyl)-4-nitro-1H-imidazole. National Center for Biotechnology Information. [Link]
-
Muller, A. J., et al. (2011). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of medicinal chemistry, 54(22), 7789-803. [Link]
-
de Oliveira, C. S., et al. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1). [Link]
-
Singh, P., et al. (2014). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 6(5), 1046-1051. [Link]
-
Kavaliauskas, P., et al. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Molecules, 26(22), 6985. [Link]
-
PubChem. Ketoconazole. National Center for Biotechnology Information. [Link]
-
Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340-437. [Link]
-
Tighadouini, S., et al. (2016). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta crystallographica. Section E, Crystallographic communications, 72(Pt 7), 1012-7. [Link]
Sources
- 1. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of 1-(4-fluorophenyl)-1H-imidazol-4-amine in different solvents
An In-Depth Technical Guide to the Solubility of 1-(4-fluorophenyl)-1H-imidazol-4-amine
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility of this compound, a heterocyclic amine of interest in drug discovery. In the absence of established experimental data, this document emphasizes the foundational principles and methodologies required to generate a robust solubility profile. We will explore the predicted physicochemical properties of the compound, detail the rigorous protocols for determining both thermodynamic and pH-dependent solubility, and discuss the interpretation of such data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of the solubility characteristics of novel chemical entities.
The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For orally administered drugs, the API must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes.[2] Therefore, a comprehensive analysis of an API's solubility is essential during the pre-formulation and lead optimization stages to guide formulation strategies and predict in vivo performance.[1] This guide will delineate a systematic approach to characterizing the solubility of this compound.
Physicochemical Characterization of this compound
A molecule's solubility is intrinsically linked to its structural and physicochemical properties. Understanding these characteristics is the first step in predicting and interpreting its solubility behavior.
Chemical Structure:
Figure 1: Chemical structure of this compound
The structure reveals several key features that govern its solubility:
-
Aromatic Rings: The fluorophenyl and imidazole rings are largely hydrophobic, which tends to decrease aqueous solubility.
-
Ionizable Groups: The molecule possesses two primary sites for protonation: the amino group (-NH2) on the imidazole ring and the sp² nitrogen (N-3) of the imidazole ring.[3][4] This makes its solubility highly dependent on pH.
-
Hydrogen Bonding: The amino group and the imidazole nitrogens can act as hydrogen bond donors and acceptors, facilitating interactions with protic solvents like water.[3]
Predicted Physicochemical Properties:
To build a theoretical solubility profile, key parameters such as the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP) are estimated using computational models.[5][6][7]
| Property | Predicted Value | Implication for Solubility |
| Basic pKa (pKa₁) | ~5-7 | Corresponds to the protonation of the imidazole ring nitrogen (N-3). Below this pH, the molecule will be positively charged, enhancing aqueous solubility.[8] |
| Basic pKa (pKa₂) | ~9-10 | Corresponds to the protonation of the exocyclic amino group (-NH₂). At very low pH, a dicationic species may exist. |
| logP | ~1.5 - 2.5 | Indicates a moderate degree of lipophilicity. This suggests that while it has some hydrophobic character, it is not excessively "greasy," and manipulation of pH should significantly impact its aqueous solubility. |
| Table 1: Predicted physicochemical properties of this compound and their implications. |
Principles of Solubility: Thermodynamic vs. Kinetic
When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[5][7]
-
Thermodynamic Solubility is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the dissolved solute is in equilibrium with an excess of the solid (undissolved) material.[7] This is the most relevant value for understanding the intrinsic properties of a drug substance.
-
Kinetic Solubility measures the concentration at which a compound, typically dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[2] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions.[5][9] While useful for high-throughput screening in early discovery, thermodynamic solubility is the gold standard for late-stage development.[2]
Recommended Experimental Protocols for Solubility Determination
A comprehensive solubility assessment involves determining both the intrinsic thermodynamic solubility and the solubility as a function of pH.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method, as described in OECD Guideline 105, is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[10][11]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, DMSO). The presence of visible solid material throughout the experiment is essential.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Verification: Confirm that equilibrium was reached by analyzing samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent. Additionally, inspect the remaining solid by techniques like XRPD to check for any polymorphic transformations during the experiment.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
pH-Dependent Solubility Profiling
For an ionizable compound like this compound, solubility is expected to vary significantly with pH.[8] Mapping this relationship is crucial for predicting its behavior in the variable pH environments of the gastrointestinal tract.
Methodology:
This can be performed using a modified shake-flask method or potentiometric titration. The shake-flask approach involves preparing a series of buffers across a physiologically relevant pH range (e.g., pH 1 to 8) and determining the solubility in each as described above. The resulting data are plotted as solubility versus pH.
The solubility of a basic compound increases as the pH drops below its pKa.[3][12] This is because the acidic environment protonates the basic functional groups, forming a more polar, and thus more water-soluble, salt. For this compound, protonation of the imidazole and amino groups at low pH will lead to a significant increase in aqueous solubility.
Caption: Impact of pH on the ionization and solubility of a basic compound.
Data Analysis and Interpretation
The collected data should be tabulated for clear comparison and interpretation.
Hypothetical Solubility Data Table:
| Solvent/Condition | Solvent Type | Expected Solubility (µg/mL) | Rationale |
| 0.1 N HCl (pH 1.0) | Aqueous Acidic | > 1000 | The molecule is fully protonated (cationic), maximizing polarity and interaction with water.[8] |
| Acetate Buffer (pH 4.5) | Aqueous Acidic | 500 - 1000 | Below the first pKa, the molecule is predominantly in its more soluble monocationic form. |
| Phosphate Buffer (pH 7.4) | Aqueous Neutral | < 50 | Above the first pKa, the molecule is primarily in its less soluble, neutral form. |
| Water | Polar Protic | < 50 | Similar to neutral buffer, dominated by the low solubility of the neutral species. |
| Ethanol | Polar Protic | > 2000 | Good H-bond donor/acceptor capabilities and can solvate both polar and non-polar parts of the molecule. |
| DMSO | Polar Aprotic | > 5000 | Strong polar aprotic solvent capable of disrupting crystal lattice forces effectively. |
| Table 2: Hypothetical solubility data for this compound. |
The interpretation of this data connects the compound's structure to its behavior. The low solubility at neutral pH is expected due to the moderately lipophilic nature of the unionized molecule. The dramatic increase in solubility at low pH confirms the basic nature of the compound and highlights a potential strategy for formulation (e.g., as a hydrochloride salt).
Caption: Intermolecular forces governing the solubility of the compound in water.
Conclusion
A thorough characterization of the solubility of this compound is a non-negotiable step in its development as a potential therapeutic agent. This guide outlines a robust, first-principles approach for this task. By combining predicted physicochemical properties with rigorous experimental methodologies like the shake-flask method and pH-solubility profiling, researchers can build a comprehensive understanding of the molecule's behavior. This knowledge is paramount for making informed decisions in lead optimization, salt form selection, and the design of formulations with optimal biopharmaceutical properties.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
European Journal of Pharmaceutical Sciences. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Molecules. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
askIITians. (n.d.). How does pH affect solubility?. [Link]
-
ACS Publications. (2022). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]
-
Wikipedia. (n.d.). Imidazole. [Link]
-
ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]
-
Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
NIH. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. [Link]
-
GovInfo. (2000). TSCA partition coefficient (n-octanol/water), shake flask method. [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. [Link]
- Google Patents. (2005). Method for determining solubility of a chemical compound.
-
Chemsrc. (n.d.). N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 5. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 6. MoKa - pKa modelling [moldiscovery.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. bio.tools [bio.tools]
- 9. N-Ethyl-4-(4-(4-fluorophenyl)-1-(1-methylpiperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. On-line Software [vcclab.org]
- 12. researchgate.net [researchgate.net]
biological activity screening of novel imidazole compounds
An In-depth Technical Guide to the Biological Activity Screening of Novel Imidazole Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of the Imidazole Scaffold
The imidazole ring is a five-membered heterocyclic aromatic compound that serves as a fundamental building block in a vast array of biologically active molecules. Its unique structural and electronic properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, make it a privileged scaffold in medicinal chemistry. Imidazole-containing compounds are found in nature, such as in the amino acid histidine and the purine bases of DNA, and have been successfully developed into a wide range of therapeutic agents with diverse activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.
This guide provides a comprehensive overview of the strategies and methodologies for the . It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for evaluating the therapeutic potential of these versatile molecules.
Part 1: Foundational Screening Strategy - A Multi-Tiered Approach
A robust screening cascade is essential for the efficient identification of lead compounds. We advocate for a tiered approach, beginning with broad primary screens to identify initial "hits," followed by more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity and potential toxicity.
Figure 1: A generalized workflow for the tiered screening of novel chemical entities.
Part 2: Anticancer Activity Screening
Many imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of key signaling pathways, induction of apoptosis, and anti-proliferative effects.
Primary Screening: Cell Viability Assays
The initial assessment of anticancer potential typically involves determining the cytotoxic or cytostatic effects of the compounds on a panel of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the novel imidazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| Imidazole-A | 15.2 | 22.5 | 18.9 |
| Imidazole-B | 2.8 | 5.1 | 4.3 |
| Doxorubicin | 0.9 | 1.2 | 1.0 |
Table 1: Example IC₅₀ values for novel imidazole compounds against various cancer cell lines.
Secondary Screening: Mechanism of Action
Compounds showing significant cytotoxicity in primary screens should be further investigated to understand their mechanism of action.
Apoptosis Induction: The induction of programmed cell death is a hallmark of many effective anticancer agents. This can be assessed using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Figure 2: Workflow for assessing apoptosis induction using Annexin V/PI staining.
Part 3: Antimicrobial Activity Screening
The imidazole scaffold is a cornerstone of many antifungal and antibacterial drugs. Screening for antimicrobial activity is therefore a critical step.
Antibacterial Screening
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the imidazole compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Imidazole-C | 8 | 32 |
| Imidazole-D | 128 | >256 |
| Ciprofloxacin | 0.5 | 0.25 |
Table 2: Example MIC values for novel imidazole compounds against Gram-positive and Gram-negative bacteria.
Antifungal Screening
Similar to antibacterial screening, the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is widely used for antifungal susceptibility testing.
Protocol: Antifungal Broth Microdilution
-
Fungal Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) from a fresh culture.
-
Compound Dilution: Prepare serial dilutions of the imidazole compounds in RPMI-1640 medium in a 96-well plate.
-
Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate at 35°C for 24-48 hours.
-
MIC Determination: Determine the MIC by visually observing the lowest concentration that causes a significant reduction in fungal growth compared to the positive control.
Part 4: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Imidazole compounds can modulate inflammatory pathways, such as by inhibiting cyclooxygenase (COX) enzymes or nitric oxide (NO) production.
Inhibition of Nitric Oxide (NO) Production
Principle: In inflammatory conditions, macrophages can be stimulated by lipopolysaccharide (LPS) to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay measures nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing an indirect measure of NO production.
Protocol: Griess Assay for NO Production
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the imidazole compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Figure 3: Potential points of inhibition for imidazole compounds in the inflammatory NO pathway.
Conclusion and Future Directions
The screening methodologies outlined in this guide provide a robust framework for the initial biological evaluation of novel imidazole compounds. Positive hits from these assays warrant further investigation, including in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and detailed toxicology assessments. The versatility of the imidazole scaffold ensures its continued prominence in drug discovery, and a systematic and logical screening approach is paramount to unlocking its full therapeutic potential.
References
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]
A Whitepaper: Unlocking the Therapeutic Potential of Fluorophenyl-imidazole Amines as Modulators of Key Pathological Pathways
For distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
The fluorophenyl-imidazole amine (FPIA) scaffold is a privileged structure in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse range of high-value therapeutic targets. This technical guide provides an in-depth analysis of the key pathological pathways modulated by FPIAs, with a primary focus on their role as potent inhibitors of mitogen-activated protein kinases (MAPKs) such as p38α and JNK, and as allosteric modulators of G-protein coupled receptors (GPCRs), including cannabinoid receptors. We will dissect the molecular mechanisms of action, present structure-activity relationship (SAR) data, and furnish detailed, field-proven experimental workflows for target identification and validation. This guide is designed to equip researchers and drug developers with the foundational knowledge and practical methodologies required to accelerate the translation of FPIA-based compounds from discovery to clinical candidates.
Section 1: Introduction to the Fluorophenyl-imidazole Amine (FPIA) Scaffold
Chemical Features and Medicinal Chemistry Significance
The FPIA core structure is characterized by a central imidazole ring, variably substituted with a fluorophenyl group and an amine-containing moiety. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, acts as a versatile scaffold. Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating critical interactions within the binding pockets of protein targets[1][2]. The inclusion of a fluorine atom on the phenyl ring is a common strategy in modern medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability. The amine functionality provides a key attachment point for various side chains, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Historical Context and Evolution in Drug Discovery
Imidazole-based compounds have a long history in medicine, but the specific focus on fluorophenyl-substituted variants gained significant traction with the discovery of potent kinase inhibitors[3]. Early research identified pyridinyl imidazoles as a promising class of ATP-competitive inhibitors for p38 MAP kinase, a key regulator of pro-inflammatory cytokine production[3][4]. This discovery sparked extensive research into modifying the core scaffold, leading to the development of numerous FPIA derivatives with improved potency and selectivity for a range of kinases and other targets[5][6][7][8].
Section 2: Key Therapeutic Targets and Mechanisms of Action
The FPIA scaffold has proven to be a highly effective pharmacophore for targeting proteins implicated in inflammation, cancer, and neurological disorders.
Mitogen-Activated Protein Kinase (MAPK) Pathways: Targeting p38α and JNK
The MAPK signaling cascades are crucial regulators of cellular processes like proliferation, stress response, and apoptosis[4]. Dysregulation of these pathways is a hallmark of many inflammatory diseases and cancers.
The p38α MAPK is a central node in the inflammatory response, controlling the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1β[3][9]. Its inhibition is a promising strategy for treating conditions such as rheumatoid arthritis and acute respiratory distress syndrome (ARDS)[3][10]. Similarly, c-Jun N-terminal kinases (JNKs) are involved in stress-induced apoptosis and inflammatory signaling, with JNK3 being predominantly expressed in the brain, making it a target for neurodegenerative diseases like Alzheimer's[11][12].
FPIA-based kinase inhibitors are typically ATP-competitive. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The pyridinyl-imidazole motif is particularly effective, with the pyridine nitrogen forming a key hydrogen bond with the "hinge region" of the kinase backbone (e.g., Met109 in p38α)[4]. The fluorophenyl group often binds in an adjacent hydrophobic pocket, enhancing affinity and selectivity[2][4].
Recent preclinical studies have highlighted a novel substituted fluorophenyl imidazole for its potent anti-inflammatory effects in a murine model of ARDS[10]. This compound was shown to inhibit leukocyte migration and the secretion of multiple cytokines (TNF-α, IL-6, IL-17)[10]. Mechanistically, the therapeutic effect was attributed to the inhibition of both p38 MAPK and NF-κB phosphorylation, demonstrating the compound's ability to modulate key inflammatory signaling pathways[10][13].
The table below summarizes the inhibitory activity of representative imidazole-based compounds against p38α MAPK.
| Compound ID | Scaffold Type | p38α IC50 (nM) | Cellular Assay IC50 (nM) | Reference |
| SB203580 | Pyridinyl Imidazole | 222.44 ± 5.98 | - | [9] |
| Compound 24g | Pyrimidinylimidazo[2,1-b]thiazole | 680 | 870 (PGE2 inhibition) | [14] |
| Compound AA6 | Substituted Imidazole | 403.57 ± 6.35 | - | [9] |
G-Protein Coupled Receptors (GPCRs): Modulating Cannabinoid and GABA-A Receptors
FPIAs have also emerged as effective modulators of GPCRs, which are the largest family of druggable targets.
The cannabinoid-1 receptor (CB1R), found primarily in the brain, is a key regulator of neurotransmission, pain, and metabolism[15]. Modulating CB1R activity holds promise for treating pain, anxiety, and neurodegenerative diseases. However, direct agonists often cause undesirable psychoactive side effects[16]. Positive allosteric modulators (PAMs), which enhance the effect of endogenous ligands without activating the receptor directly, offer a more nuanced therapeutic approach[17][18]. Similarly, the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, is a well-established target for anxiolytics and sedatives. Novel PAMs targeting specific GABA-A receptor subtypes are sought to improve efficacy and reduce side effects[19].
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds[18]. FPIA-based PAMs can enhance the binding affinity and/or efficacy of endogenous ligands like anandamide (for CB1R) or GABA[16][19]. This approach fine-tunes physiological signaling rather than causing constant activation, potentially offering a better safety profile[18]. For example, the 2-phenylindole derivative ZCZ011 acts as a CB1R PAM, potentiating the signaling of endogenous cannabinoids[16]. Likewise, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as metabolically stable PAMs of the α1β2γ2 GABA-A receptor[19].
Section 3: Experimental Workflows for Target Validation and Characterization
As a Senior Application Scientist, the emphasis is on robust, reproducible, and insightful experimentation. The following workflows represent a logical progression from initial binding confirmation to cellular mechanism of action.
Primary Target Engagement: A Biophysical Approach
Before investing in complex cell-based assays, it is crucial to confirm direct physical interaction between the FPIA compound and its putative protein target. Surface Plasmon Resonance (SPR) is the gold standard for this purpose. It is a label-free, real-time technology that provides not only binding affinity (KD) but also critical kinetic data (ka and kd), which together determine the drug-target residence time—a key predictor of in vivo efficacy.
-
Immobilization: Covalently immobilize the purified recombinant kinase (e.g., p38α) onto a CM5 sensor chip via amine coupling. Aim for a low immobilization density (500-1000 RU) to minimize mass transport limitations. Use a reference flow cell (mock-coupled) for background subtraction.
-
Analyte Preparation: Prepare a dilution series of the FPIA compound in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span at least two orders of magnitude around the expected KD (e.g., 1 nM to 1000 nM). Include a zero-concentration (buffer only) sample for double referencing.
-
Binding Analysis: Inject the FPIA dilutions over the kinase and reference surfaces at a constant flow rate (e.g., 30 µL/min). Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.
-
Regeneration: If necessary, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound compound and prepare the surface for the next cycle.
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Cellular Functional Assays: Confirming Mechanism of Action
After confirming direct binding, the next critical step is to demonstrate that the FPIA compound modulates the target's activity within a cellular context. For a p38 MAPK inhibitor, the most direct functional readout is the phosphorylation status of its downstream substrate. Western blotting is a robust and widely used technique to quantify changes in protein phosphorylation.
-
Cell Culture and Stimulation: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat cells with various concentrations of the FPIA inhibitor for 1-2 hours.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 15-30 minutes to activate the p38 pathway. Include appropriate controls: vehicle-only (no inhibitor, no LPS), LPS-only, and a positive control inhibitor (e.g., SB203580).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated p38 (p-p38).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 (t-p38) to normalize the p-p38 signal and confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-p38 to t-p38 for each condition to determine the extent of inhibition.
Section 4: Challenges and Future Perspectives
Overcoming Off-Target Effects and Selectivity
A primary challenge in developing FPIA kinase inhibitors is achieving high selectivity. The ATP-binding pocket is conserved across many kinases, leading to potential off-target effects. Future design strategies will increasingly rely on targeting less conserved, allosteric sites or developing covalent inhibitors that bind uniquely accessible cysteine residues to improve selectivity and duration of action.
ADME/Tox Considerations for the Imidazole Scaffold
While versatile, the imidazole ring can sometimes be a liability in terms of metabolism, occasionally leading to the formation of reactive metabolites or inhibition of cytochrome P450 enzymes. Careful ADME/Tox profiling is essential. The strategic placement of fluorine atoms, as seen in the FPIA scaffold, is one effective way to block sites of metabolism and improve the overall pharmacokinetic profile[19].
Future Directions: Exploring New Chemical Space and Novel Targets
The proven success of the FPIA scaffold ensures its continued exploration. Future work will likely focus on its application to new and challenging target classes, such as protein-protein interactions and epigenetic targets. Furthermore, integrating FPIAs into novel drug delivery platforms, such as antibody-drug conjugates or nanoparticle formulations, could open new therapeutic avenues for these potent molecules.
Conclusion
Fluorophenyl-imidazole amines represent a powerful and adaptable chemical scaffold with demonstrated utility against a host of high-value therapeutic targets. Their success as inhibitors of MAPK signaling and as allosteric modulators of GPCRs underscores their importance in modern drug discovery. By combining rational design with robust biophysical and cellular validation workflows, researchers can continue to unlock the full therapeutic potential of this remarkable class of molecules to address unmet needs in inflammation, oncology, and neurology.
References
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. [Link]
-
Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. (2008). Bioorganic & Medicinal Chemistry. [Link]
-
Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole. (2020). Mediators of Inflammation. [Link]
-
Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (2022). Frontiers in Chemistry. [Link]
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2014). Current Medicinal Chemistry. [Link]
-
Cellular Activity of Selected JNK Inhibitors. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). Molecules. [Link]
-
Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. (2021). Signal Transduction and Targeted Therapy. [Link]
-
New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. (2019). Biomedicine & Pharmacotherapy. [Link]
-
New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. (2019). ResearchGate. [Link]
-
The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. (2015). ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][3][5][20]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. (2020). Journal of Medicinal Chemistry. [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). Pharmaceuticals. [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). Molecules. [Link]
-
Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. (2012). Current Computer-Aided Drug Design. [Link]
-
Imidazole-based p38 MAP kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. (2022). Inflammopharmacology. [Link]
-
Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. (2023). Archiv der Pharmazie. [Link]
-
Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). Scilit. [Link]
-
Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. (2018). Cannabis and Cannabinoid Research. [Link]
-
N-[2-(3-cyanophenyl)-3-(4-(2-[18F]fluorethoxy)phenyl)-1-methylpropyl]. (2008). Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. (2021). Molecules. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2022). ACS Chemical Neuroscience. [Link]
-
Unravelling GPCRs allosteric modulation. Cannabinoid 1 receptor as a case study. (2021). Scientific Reports. [Link]
-
Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation. (2023). International Journal of Molecular Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-[2-(3-cyanophenyl)-3-(4-(2-[18F]fluorethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylproponamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unravelling GPCRs allosteric modulation. Cannabinoid 1 receptor as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(4-fluorophenyl)-1H-imidazol-4-amine: Synthesis, Potential Biological Activities, and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-fluorophenyl)-1H-imidazol-4-amine is a distinct chemical entity within the broader, pharmacologically significant class of imidazole-containing compounds. While specific literature on this exact molecule is sparse, its structural motifs—a 4-fluorophenyl group appended to an amino-imidazole core—suggest a high potential for biological activity. This guide provides a comprehensive analysis based on established principles of medicinal chemistry and a review of structurally related compounds. We will explore probable synthetic routes, hypothesize potential therapeutic applications based on structure-activity relationships (SAR) of analogous molecules, and outline a strategic experimental workflow for its comprehensive characterization. This document serves as a foundational resource for researchers aiming to investigate the therapeutic potential of this promising, yet underexplored, molecule.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, celebrated for its versatile physicochemical properties and its presence in numerous biologically active compounds.[1][2][3][4] As a five-membered aromatic heterocycle containing two nitrogen atoms, it can act as a hydrogen bond donor and acceptor, and its electron-rich nature allows it to coordinate with various biological targets like enzymes and receptors.[1][2] This adaptability has led to the development of imidazole-based drugs with a vast range of therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antiviral activities.[3][4]
The introduction of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles.[5] The fluorine atom's high electronegativity can modulate the electronic properties of the molecule, potentially increasing binding affinity to target proteins. The amine substituent at the 4-position of the imidazole ring provides a key site for further chemical modification and can be crucial for establishing interactions with biological targets.
Given the limited direct data on this compound, this guide will leverage data from related structures to build a predictive framework for its properties and potential.
Physicochemical Properties and Structural Analogs
While detailed experimental data for this compound is not extensively published, its basic properties can be found in chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1196151-78-6 | [6] |
| Molecular Formula | C9H8FN3 | [6] |
| Molecular Weight | 177.18 g/mol | [6] |
| Storage | Sealed in dry, 2-8°C | [6] |
Analysis of its structure suggests it belongs to the chemical categories of fluorinated building blocks, amines, and aryls.[6] Its structural isomer, 4-(4-fluorophenyl)-1H-imidazole, is recognized as a versatile building block for synthesizing therapeutic agents in oncology and for infectious diseases.[5]
Postulated Synthesis and Characterization
While a specific, validated synthesis for this compound is not documented in the reviewed literature, established methods for imidazole synthesis can be adapted. A plausible retro-synthetic approach is outlined below.
Proposed Synthetic Pathway
A common and effective method for creating substituted imidazoles is the Van Leusen imidazole synthesis or similar multi-component reactions.[7] A hypothetical pathway could involve the reaction of a (4-fluorophenyl)imidate with an aminonitrile derivative, or a multi-step process starting from simpler precursors.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol: A General Approach to Synthesis
-
Step 1: Synthesis of an N-Aryl Imine Intermediate. React 4-fluoroaniline with a suitable aldehyde or ketone precursor under acidic or basic conditions to form the corresponding imine.
-
Step 2: Cyclization to form the Imidazole Ring. The imine can then be reacted with a compound like tosylmethyl isocyanide (TosMIC) in a Van Leusen-type reaction to form the substituted imidazole ring.[7]
-
Step 3: Introduction of the Amine Group. Depending on the specific precursors used in Step 2, the amine group at the C4 position might be introduced via a protected intermediate followed by deprotection, or through direct amination of a suitable precursor.
-
Step 4: Purification and Characterization. The final product would be purified using standard techniques such as column chromatography or recrystallization. Characterization would be performed using NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.
Predicted Biological Activity and Therapeutic Potential: A Structure-Activity Relationship (SAR) Perspective
The true value of this compound lies in its potential biological activity. By examining related compounds, we can infer likely therapeutic applications.
Potential as an Anticancer Agent
The imidazole scaffold is a well-established pharmacophore in oncology.[1] Derivatives have been shown to act as microtubule destabilizing agents, enzyme inhibitors, and antiproliferative agents.[1] For instance, certain 4-acetylphenylamine-based imidazole derivatives have demonstrated cytotoxicity against breast, prostate, and glioblastoma cell lines.[1] The 4-fluorophenyl moiety is present in some of the most promising anticancer agents in that study, suggesting this substitution is favorable for activity.[1]
Potential as an Antifungal Agent
Azole compounds, including imidazoles, are famous for their antifungal properties, primarily through the inhibition of cytochrome P450 enzymes like CYP51 (lanosterol 14α-demethylase). The presence of a fluorophenyl group is a common feature in many commercial antifungal drugs. A related compound, 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, is a key intermediate in the synthesis of new antifungal drugs.[8] This strongly suggests that this compound should be screened for antifungal activity.
Potential as a Modulator of CNS Receptors
Various imidazole derivatives have been shown to interact with central nervous system (CNS) targets. For example, different series of 2,4-diphenyl-1H-imidazole analogs have been identified as potent agonists for the cannabinoid CB2 receptor, with potential applications in treating chronic pain.[9] Additionally, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been developed as positive allosteric modulators of GABA-A receptors, which are important targets for treating neurological disorders.[10] This indicates a potential for this compound to have activity at CNS receptors.
Potential as an Inhibitor of Other Enzymes
The imidazole core is highly versatile. Studies on 1-(4-biphenylylmethyl)-1H-imidazole derivatives have identified potent inhibitors of CYP121, an essential enzyme in Mycobacterium tuberculosis, highlighting a potential antibacterial application.[11]
Caption: Hypothesized biological activities for this compound.
Proposed Experimental Workflow for Characterization
For a comprehensive evaluation of this compound, a systematic, multi-tiered screening approach is recommended.
Caption: A strategic workflow for the comprehensive evaluation of the target compound.
Detailed Protocol for Primary Biological Screening
-
Cytotoxicity Profiling: Initially, assess the compound's general cytotoxicity against a panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous cell line (e.g., HEK293) to determine its therapeutic index.
-
Antimicrobial Assays: Screen for activity against a panel of clinically relevant bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans, A. fumigatus) using minimum inhibitory concentration (MIC) assays.
-
Receptor Binding Assays: Utilize commercially available receptor binding panels (e.g., Eurofins SafetyScreen) to test for off-target effects and to identify potential primary targets, especially focusing on CNS receptors like cannabinoid, opioid, and GABA receptors.
-
Enzyme Inhibition Assays: Screen against key enzyme families implicated in disease, such as protein kinases, cytochrome P450 enzymes, and proteases.
Conclusion and Future Outlook
This compound represents an intriguing but currently under-investigated molecule. Its chemical structure, combining the versatile imidazole core with a metabolically robust fluorophenyl group and a reactive amine handle, positions it as a high-potential candidate for drug discovery. Based on extensive data from analogous compounds, the most promising avenues for investigation are in oncology, infectious diseases (particularly antifungal), and CNS disorders.
The lack of specific data should not be seen as a deterrent but as an opportunity. The synthetic pathways are plausible with current chemical technologies, and the proposed screening cascade provides a clear roadmap for elucidating its biological function. Future research should focus on a validated synthesis, followed by broad biological screening to uncover its primary mechanism of action. Subsequent medicinal chemistry efforts could then use the 4-amino group as a scaffold to build out a library of derivatives for lead optimization. This systematic approach will be crucial to unlocking the full therapeutic potential of this and related imidazole compounds.
References
A comprehensive list of references will be compiled based on the sources cited in the text.
Sources
- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cas 1351804-44-8|| where to buy N-(4-Fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide [chemenu.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 1196151-78-6|this compound|BLDpharm [bldpharm.com]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Methodological & Application
Synthesis of Fluorophenyl-Substituted Imidazoles: An Application Guide for Medicinal Chemistry
Introduction: The Significance of Fluorophenyl-Imidazoles in Drug Discovery
The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. The incorporation of a fluorophenyl moiety into the imidazole core can significantly enhance a molecule's pharmacological profile. The high electronegativity and small size of the fluorine atom can modulate key properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile synthetic strategies for accessing fluorophenyl-substituted imidazoles, complete with step-by-step protocols and mechanistic insights.
Strategic Approaches to the Synthesis of Fluorophenyl-Imidazoles
Several synthetic methodologies can be employed for the construction of the imidazole ring. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and scalability. This guide will focus on three prominent and reliable strategies: the Radziszewski Synthesis, the Van Leusen Imidazole Synthesis, and modern Multi-Component Reactions (MCRs).
The Radziszewski Synthesis: A Classic Convergent Approach
First reported in the 19th century, the Radziszewski synthesis remains a widely used method for preparing tri- and tetrasubstituted imidazoles. This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.
Mechanism and Rationale:
The reaction is believed to proceed in two main stages. Initially, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then undergoes condensation with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring. The use of a fluorophenyl-substituted aldehyde directs the incorporation of this crucial moiety at the 2-position of the imidazole core.
Workflow for Radziszewski Synthesis:
Caption: General workflow for the Radziszewski synthesis.
Detailed Protocol: Synthesis of 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole [1]
This protocol details a conventional heating method for the synthesis of a 2-(4-fluorophenyl)-substituted imidazole.
-
Reagents and Materials:
-
Benzil (0.025 mol)
-
4-Fluorobenzaldehyde (0.025 mol)
-
Ammonium acetate (0.129 mol)
-
Glacial acetic acid (50 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for work-up and recrystallization
-
-
Procedure:
-
To a 100 mL round-bottom flask, add benzil (0.025 mol), 4-fluorobenzaldehyde (0.025 mol), ammonium acetate (0.129 mol), and glacial acetic acid (50 mL).
-
Equip the flask with a reflux condenser and heat the mixture under reflux for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 150 mL of water to precipitate the product.
-
Filter the resulting solid and neutralize the filtrate with a 5% ammonium hydroxide solution to precipitate any remaining product.
-
Combine the solids, wash with water, and dry under vacuum.
-
Recrystallize the crude product from absolute ethanol to obtain colorless crystals of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole.
-
Data Summary for Radziszewski Synthesis:
| Substituent Position | Aldehyde | 1,2-Dicarbonyl | Yield (%) | Reference |
| 2-(4-Fluorophenyl) | 4-Fluorobenzaldehyde | Benzil | 81 | [1] |
| 2-(4-Chlorophenyl) | 4-Chlorobenzaldehyde | Benzil | 83 | [1][2] |
| 2-(4-Bromophenyl) | 4-Bromobenzaldehyde | Benzil | 79 | [1] |
| 1,2,4,5-Tetraphenyl | Benzaldehyde | Benzil | 88 | [1] |
The Van Leusen Imidazole Synthesis: A Versatile Route to 1,4- and 1,5-Disubstituted Imidazoles
The Van Leusen imidazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction allows for the formation of imidazoles from aldimines, which can be pre-formed or generated in situ.
Mechanism and Rationale:
The reaction proceeds via a [3+2] cycloaddition. Under basic conditions, TosMIC is deprotonated to form a nucleophilic carbanion. This anion attacks the electrophilic carbon of the aldimine's C=N bond. The resulting adduct undergoes a 5-endo-dig cyclization to form a five-membered ring intermediate. Subsequent elimination of p-toluenesulfinic acid leads to the aromatic imidazole product. This method is particularly valuable for synthesizing 1,4- and 1,5-disubstituted imidazoles, a substitution pattern that can be challenging to achieve with other methods.[3][4][5]
Mechanistic Pathway of the Van Leusen Synthesis:
Caption: Key steps in the Van Leusen imidazole synthesis.
Detailed Protocol: Synthesis of 1-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine [6]
This protocol illustrates the synthesis of a fused imidazole system where the fluorophenyl group is on the imidazole nitrogen.
-
Reagents and Materials:
-
Piperidine (0.5 mmol)
-
2,2,2-Trifluoroacetophenone (0.55 mmol)
-
1-Fluoro-4-(isocyano(tosyl)methyl)benzene (a substituted TosMIC, 1 mmol)
-
tert-Butylamine (1.05 mmol)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask or similar inert atmosphere glassware
-
Standard equipment for inert atmosphere reactions, work-up, and purification.
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve piperidine (0.5 mmol) in the anhydrous solvent.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add 2,2,2-trifluoroacetophenone (0.55 mmol) to generate the imine in situ.
-
In a separate flask, prepare a solution of 1-fluoro-4-(isocyano(tosyl)methyl)benzene (1 mmol) in the anhydrous solvent.
-
Add the substituted TosMIC solution to the reaction mixture at -78 °C, followed by the addition of tert-butylamine (1.05 mmol).
-
Allow the reaction to slowly warm to room temperature and then heat to 50 °C for 3.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product as a white solid.
-
Modern Multi-Component Reactions (MCRs): Efficiency and Diversity
MCRs are highly convergent and atom-economical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are cornerstones of green chemistry and are particularly well-suited for generating libraries of structurally diverse molecules for drug discovery.
Rationale and Advantages:
The key advantage of MCRs is their operational simplicity, which often translates to reduced reaction times, lower energy consumption, and less waste generation. For the synthesis of fluorophenyl-imidazoles, MCRs offer a direct route to highly substituted and complex structures from simple and readily available starting materials.
Detailed Protocol: Catalyst-Free Three-Component Synthesis of 4-(4-Fluorophenyl)-2-(p-tolyl)-1H-imidazole
This protocol describes a modern, catalyst-free approach for the synthesis of a disubstituted imidazole.
-
Reagents and Materials:
-
Vinyl azide (e.g., 1-(1-azidovinyl)-4-fluorobenzene)
-
Amidine (e.g., 4-methylbenzimidamide)
-
Anhydrous solvent (e.g., Dioxane)
-
Reaction vial
-
Heating block or oil bath
-
Standard glassware for work-up and purification
-
-
Procedure:
-
In a reaction vial, dissolve the vinyl azide (1 equivalent) and the amidine (1.2 equivalents) in anhydrous dioxane.
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(4-fluorophenyl)-2-(p-tolyl)-1H-imidazole.
-
Data Summary for Multi-Component Syntheses:
| Imidazole Product | Reactant 1 | Reactant 2 | Reactant 3 | Yield (%) | Reference |
| 4-(4-Fluorophenyl)-2-phenyl-1H-imidazole | 1-(1-azidovinyl)-4-fluorobenzene | Benzimidamide | - | 81 | |
| 4-(4-Fluorophenyl)-2-(p-tolyl)-1H-imidazole | 1-(1-azidovinyl)-4-fluorobenzene | 4-Methylbenzimidamide | - | 87 | |
| 2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][7][8]phenanthroline | 1,10-Phenanthroline-5,6-dione | 2,3-Difluorobenzaldehyde | Ammonium acetate | - | [9] |
Conclusion and Future Perspectives
The synthetic routes outlined in this guide—the classic Radziszewski synthesis, the versatile Van Leusen reaction, and modern multi-component strategies—provide a robust toolkit for accessing a wide array of fluorophenyl-substituted imidazoles. The choice of a particular method will be dictated by the specific synthetic target and available resources. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, sustainable, and diversity-oriented methods for the synthesis of these valuable scaffolds will remain a key focus in the field of medicinal chemistry.
References
- Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-851.
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. (2013). Organic Letters, 15(21), 5550-5553.
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][10]imidazo[1,2-d][3][7][10]triazine Derivatives. (2022). Molecules, 27(3), 968.
- Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. (2008). E-Journal of Chemistry, 5(3), 517-522.
- 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Pharmaceuticals, 13(2), 37.
-
Van Leusen reaction. Wikipedia. Retrieved from [Link]
- 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(11), o3895-o3896.
-
Synthesis of Fluorinated Imidazole[4,5f][7][8]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022). ChemMedChem, 17(4), e202100537.
- l-Proline-catalyzed three-component synthesis of condensed imidazoles. (2012). Chinese Chemical Letters, 23(1), 25-28.
- Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. (2014). Chemistry of Heterocyclic Compounds, 50(1), 1-25.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). Molecules, 28(15), 5734.
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
-
Radziszewskis Imidazole Synthesis. Scribd. Retrieved from [Link]
- Synthesis of 2,4,5-Triaryl-1H-Imidazoles using anhydrous PbCl2. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1849.
-
Synthesis of triphenyl imidazole. SlideShare. Retrieved from [Link]
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. Retrieved from [Link]
- Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 80(2), 1-6.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2022). International Journal of Molecular Sciences, 23(19), 11843.
- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (2012). Der Pharma Chemica, 4(2), 755-761.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comprehensive Guide to the Analytical Characterization of Imidazole Derivatives
Introduction
Imidazole derivatives represent a cornerstone class of heterocyclic compounds, integral to numerous biologically active molecules and pharmaceutical agents. As constituents of the amino acid histidine, the neurotransmitter histamine, and the core of many blockbuster antifungal drugs, their chemical significance is vast. The accurate and robust characterization of these derivatives is therefore a critical function in drug development, quality control, and scientific research. This guide provides a detailed overview of the principal analytical methodologies for the comprehensive characterization of imidazole derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.
Foundational Principles: Analytical Method Validation
Before delving into specific techniques, it is paramount to establish the framework of Analytical Method Validation (AMV). AMV is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1] It is the foundation upon which reliable and reproducible data are built, ensuring compliance with regulatory standards from agencies like the FDA and EMA.[1][2] Employing validated methods ensures consistent results, which is crucial for batch release, stability testing, and regulatory submissions.[3]
Key validation parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:
-
Accuracy: The closeness of test results to the true value.[1]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Caption: A typical workflow for analytical method validation.
Chromatographic Techniques
Chromatography is the workhorse for separating and quantifying imidazole derivatives in complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the analyte's polarity and volatility.
High-Performance Liquid Chromatography (HPLC)
HPLC is exceptionally versatile for analyzing the wide range of imidazole derivatives, from polar to non-polar compounds.[5] Reversed-phase HPLC is the most common modality, offering excellent separation capabilities for many pharmaceutical formulations.[6]
Application Note 1: Quality Control of Imidazole Anti-Infective Drugs
This method is suitable for the simultaneous separation and determination of four imidazole anti-infective drugs: secnidazole, omeprazole, albendazole, and fenbendazole, in dosage forms and human plasma.[7][8]
Causality Behind Experimental Choices:
-
Column: A C8 column is selected for a balanced retention of the moderately polar imidazole derivatives, providing good separation without excessive analysis time.[7]
-
Mobile Phase: A methanol-based mobile phase is chosen over acetonitrile due to better resolution, shorter retention times, and improved safety.[7] The potassium phosphate buffer maintains a consistent pH of 3.2, which is critical for ensuring the consistent ionization state of the analytes and achieving reproducible retention times.[7]
-
Detection: A UV detector set at 300 nm provides high sensitivity for this specific group of imidazole derivatives, which share significant absorbance at this wavelength.[7]
Quantitative Data Summary
| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Average Recovery (%) |
|---|---|---|---|
| Secnidazole | 5.0 - 50.0 | 0.41 | 99.85 |
| Omeprazole | 2.5 - 25.0 | 0.13 | 100.11 |
| Albendazole | 2.5 - 25.0 | 0.18 | 99.74 |
| Fenbendazole | 2.5 - 25.0 | 0.15 | 100.27 |
Data sourced from a validated HPLC method.[7]
Experimental Protocol: HPLC-UV for Imidazole Anti-Infectives
| Parameter | Specification |
|---|---|
| Chromatographic System | HPLC with UV Detector |
| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm)[7] |
| Mobile Phase | Methanol : 0.025 M KH₂PO₄ (70:30, v/v), adjusted to pH 3.2 with phosphoric acid[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 300 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Sample Preparation | Dosage Forms: Crush tablets, dissolve in methanol, sonicate, filter. Plasma: Protein precipitation with methanol, centrifuge, inject supernatant.[8] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile imidazole compounds, offering high resolution and sensitivity.[9] For many polar imidazole derivatives, derivatization is required to increase their volatility and thermal stability, enabling them to pass through the GC column.
Application Note 2: Analysis of Trace Imidazole Compounds
This method is suitable for detecting various imidazole-like compounds in complex matrices like atmospheric aerosols or food products.[9]
Causality Behind Experimental Choices:
-
Derivatization: Polar imidazoles containing N-H groups have poor chromatographic peak shape and thermal stability. Derivatization with reagents like isobutyl chloroformate masks the active proton, making the molecule more volatile and amenable to GC analysis.[9]
-
Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns, which is crucial when analyzing complex samples with potential interferences.[9]
Quantitative Data Summary for Derivatized Imidazoles
| Compound | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
|---|---|---|---|---|
| Imidazole (IM) | 0.5 - 200 | 0.0553 | 0.2370 | 90.1 - 105.3 |
| 4(5)-Methylimidazole (4MEI) | 0.5 - 200 | 0.1012 | 0.3125 | 87.5 - 102.4 |
| 2-Ethylimidazole (2EI) | 0.5 - 200 | 0.0987 | 0.3014 | 85.3 - 99.8 |
Data adapted from a validated GC-MS method.[9]
Experimental Protocol: GC-MS for Derivatized Imidazoles
| Step | Procedure |
|---|---|
| 1. Sample Preparation | Extract imidazoles from the matrix using a suitable solvent.[9] |
| 2. Derivatization | To the extract, add acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate. Vortex to facilitate the reaction.[9] |
| 3. Extraction | Extract the derivatized analytes using a non-polar solvent (e.g., hexane). |
| 4. GC-MS Analysis | Inject the organic layer into the GC-MS system. |
| GC Conditions | Column: Capillary column (e.g., 5% phenyl-methylpolysiloxane). Injector: Split/splitless. Carrier Gas: Helium. Temperature Program: Optimized for separation of derivatives. |
| MS Conditions | Ionization: Electron Ionization (EI). Acquisition Mode: Scan or Selected Ion Monitoring (SIM). |
Caption: General workflow for chromatographic analysis.
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is indispensable for determining the molecular weight and structure of imidazole derivatives.
Application Note 3: Characterizing Protected Imidazoles
In organic synthesis, protecting groups like tert-butoxycarbonyl (Boc) and tosyl (Ts) are frequently used. Understanding their fragmentation patterns in MS is crucial for reaction monitoring and impurity identification.[10]
Causality Behind Fragmentation:
-
Boc-Protected Imidazole: The fragmentation is dominated by the facile loss of the Boc group through multiple pathways, including the loss of isobutylene (56 Da) and carbon dioxide (44 Da), leading to a prominent ion for the bare imidazole ring.
-
Tosyl-Protected Imidazole: The fragmentation is characterized by the cleavage of the sulfur-nitrogen bond and rearrangements of the tosyl group, producing characteristic ions at m/z 155 (tosyl cation) and m/z 91 (tropylium ion).
Caption: Comparative fragmentation of Boc and Tosyl imidazoles.
Spectroscopic Techniques
Spectroscopic methods provide rapid and non-destructive analysis, offering critical information on the electronic structure and functional groups of imidazole derivatives.
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for characterizing the conjugated systems within imidazole derivatives. The parent imidazole has a characteristic absorption peak around 209 nm.[11] Substituents on the ring can shift this peak; for example, imidazole-2-carbaldehyde shows a maximum absorption at 280 nm.[11]
Experimental Protocol: UV-Vis Spectral Acquisition
| Step | Procedure |
|---|---|
| 1. Solvent Selection | Choose a UV-transparent solvent (e.g., water, methanol, ethanol). |
| 2. Solution Preparation | Prepare a dilute solution of the imidazole derivative of known concentration. |
| 3. Instrument Blank | Use the selected solvent as a reference to zero the spectrophotometer. |
| 4. Spectral Scan | Scan the sample solution over a relevant wavelength range (e.g., 200-400 nm). |
| 5. Data Analysis | Identify the wavelength of maximum absorbance (λmax). For quantification, use a calibration curve based on Beer's Law. |
Characteristic UV Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Imidazole | ~209 nm | Water/Methanol[11] |
| Imidazole-2-carbaldehyde | ~280 nm | Water/Methanol[11] |
| 4-Methyl-imidazole-2-carbaldehyde | ~282 nm | Water/Methanol[11] |
| D-π-A Imidazole Derivatives | ~295 and ~380 nm | Various[12] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Characteristic FTIR Absorption Bands for Imidazole
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| ~3162 | C-H stretching (imidazole ring)[13] |
| ~2925 | C-H/N-C-H stretching[13] |
| ~1635 | C=N stretching |
| 1098 - 1220 | Ring vibrations[13] |
| ~835 | C-H out-of-plane bending[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
Causality Behind Chemical Shifts: The chemical shifts of the imidazole ring protons are highly sensitive to their electronic environment. The proton at the C2 position (between the two nitrogen atoms) is the most deshielded and appears furthest downfield.[14] Protonation or alkylation of a ring nitrogen atom significantly alters the aromatic character, leading to a downfield shift of all ring protons, which can be used to confirm reaction success.[15]
Typical ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-2 | H-4 | H-5 | Other |
|---|---|---|---|---|
| Imidazole | ~7.73 | ~7.15 | ~7.15 | N-H: ~11.62 (broad)[14] |
| 1-Methyl-1H-imidazole-4-carbonitrile | ~7.8 | - | ~7.6 | -CH₃: ~3.7 |
Note: Chemical shifts can vary with solvent and concentration.[16]
Electrochemical Methods
Electrochemical techniques offer a rapid, sensitive, and low-cost alternative for the detection of specific, electroactive imidazole derivatives.
Application Note 4: Electrochemical Sensing of 4-Methylimidazole (4-MeI)
4-Methylimidazole (4-MeI) is a potential carcinogen found in some caramel food colorings. Square wave voltammetry (SWV) provides a rapid method for its quantification.[17]
Causality Behind the Method: This technique exploits the oxidation of 4-MeI at a glassy carbon electrode. SWV is used because it offers excellent sensitivity and minimizes background currents compared to other voltammetric techniques, allowing for detection down to low parts-per-million (ppm) levels. The method's simplicity and the availability of portable potentiostats make it ideal for on-site quality control in the food industry.[17]
Experimental Protocol: SWV for 4-MeI Detection
| Parameter | Specification |
|---|---|
| Technique | Square Wave Voltammetry (SWV)[17] |
| Working Electrode | Glassy Carbon Electrode[17] |
| Reference Electrode | Ag/AgCl |
| Auxiliary Electrode | Platinum wire |
| Electrolyte | Aqueous alkaline solution (optimized pH)[17] |
| Detection Limit | Quantitatively measured down to 10 µM (~0.8 ppm)[17] |
| Sample Preparation | Minimal workup required; direct analysis in aqueous solutions.[17] |
Conclusion
The characterization of imidazole derivatives requires a multi-faceted analytical approach. The choice of technique is dictated by the specific analytical goal: HPLC for routine quantification and purity assessment, GC-MS for volatile compounds, high-resolution MS for structural confirmation and metabolomics, NMR for definitive structural elucidation, and spectroscopic methods for functional group identification. Each of these powerful techniques, when properly validated, provides the robust and reliable data necessary to advance pharmaceutical development and ensure the quality and safety of products containing these vital chemical entities.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH).
- National Institutes of Health (NIH). (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- PubMed. (n.d.). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations.
- MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.
- CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
- BenchChem. (2025). A Comparative Guide to Mass Spectrometry Fragmentation of N-Boc and N-Tosyl Protected Imidazole.
- ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)....
- National Institutes of Health (NIH). (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging.
- PubMed. (2024). Electrochemical detection of 4(5)-methylimidazole in aqueous solutions.
- ResearchGate. (n.d.). FTIR spectra of Imidazole.
- BenchChem. (2025). A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile.
- ResearchGate. (n.d.). ¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1).
- National Institutes of Health (NIH). (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution.
Sources
- 1. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. wjarr.com [wjarr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Electrochemical detection of 4(5)-methylimidazole in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of 1-(4-fluorophenyl)-1H-imidazol-4-amine as a Putative Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] The dysregulation of kinase activity is a well-established hallmark of numerous diseases, most notably cancer, rendering them a major focus for therapeutic intervention.[1][2] Small molecule kinase inhibitors have emerged as a cornerstone of modern drug discovery, with a growing number of approved therapies.[3] The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds, including potent kinase inhibitors targeting enzymes like receptor tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases.[2][4][5]
This document provides a comprehensive guide for the characterization of novel imidazole-based compounds, using 1-(4-fluorophenyl)-1H-imidazol-4-amine as a representative example of a putative kinase inhibitor. The protocols outlined herein are designed to be adaptable for the evaluation of other new chemical entities and provide a framework for determining their inhibitory potential, selectivity, and cellular activity.
Mechanism of Action: Targeting the Kinase ATP-Binding Pocket
Imidazole-based inhibitors typically function by competing with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase.[4] The nitrogen-containing heterocyclic ring is crucial for forming hydrogen bonds and other interactions within the ATP pocket, thereby blocking the phosphotransferase activity of the enzyme and inhibiting downstream signaling pathways that promote aberrant cell growth and survival.[5]
Below is a generalized signaling pathway illustrating the point of intervention for a putative kinase inhibitor targeting a receptor tyrosine kinase (RTK) cascade, a common target for such compounds.[2]
Caption: Simplified RTK signaling and inhibitor intervention.
Experimental Protocols
The evaluation of a novel kinase inhibitor is a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context, and culminating in in vivo studies for preclinical validation.[3][6]
Biochemical Kinase Assays
Biochemical assays are the first step to determine if a compound directly inhibits the enzymatic activity of a target kinase.[3] A variety of platforms are available, with luminescence-based assays that measure ATP consumption being a common and robust method.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.[7] As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal.
Materials:
-
Purified recombinant kinases of interest
-
Corresponding kinase-specific peptide substrates
-
This compound (test compound)
-
Known kinase inhibitor (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the kinase reaction buffer.
-
Add 1 µL of the serially diluted test compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition).
-
Add 2 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Data Presentation:
| Kinase Target | IC50 (nM) for this compound |
| Kinase A | Example: 50 |
| Kinase B | Example: 850 |
| Kinase C | Example: >10,000 |
| Kinase D | Example: 75 |
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase assay.
Cell-Based Assays
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context.[8][9] These assays measure the downstream effects of kinase inhibition, such as changes in substrate phosphorylation or cell viability.[6]
2.2.1. Cellular Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit the phosphorylation of a target kinase's downstream substrate in intact cells.
Principle: This assay utilizes an immunoassay format, such as a Western Blot or an ELISA-based method, to quantify the levels of a specific phosphorylated protein in cell lysates after treatment with the inhibitor.[10]
Materials:
-
Cancer cell line known to have activated signaling of the target kinase.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer.
-
Phospho-specific primary antibody for the downstream substrate.
-
Total protein primary antibody for the downstream substrate (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA).
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the total protein antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized signal against the compound concentration to determine the cellular IC50.
2.2.2. Cell Viability/Proliferation Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Principle: Assays like the MTT or CellTiter-Glo® assay measure metabolic activity, which is proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Seed a cancer cell line in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Add the viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance.
-
Data Analysis: Normalize the data to vehicle-treated cells and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[5]
Data Presentation:
| Cell Line | Target Pathway | GI50 (µM) |
| Cell Line X | Kinase A dependent | Example: 0.5 |
| Cell Line Y | Kinase D dependent | Example: 0.8 |
| Cell Line Z | Unrelated Pathway | Example: >20 |
In Vivo Efficacy Studies
In vivo studies in animal models are essential to evaluate the pharmacokinetics, pharmacodynamics, and overall safety and efficacy of a potential drug candidate before it can be considered for clinical trials.[3][11][12]
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[11]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Cancer cell line that is sensitive to the compound in vitro.
-
This compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Calipers for tumor measurement.
Protocol:
-
Cell Implantation: Subcutaneously inject the selected cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound or vehicle according to a predetermined schedule (e.g., once daily).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the study for a specified period or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the average tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) percentage.
Workflow Diagram:
Caption: Workflow for in vivo xenograft studies.
Conclusion
The imidazole scaffold represents a promising starting point for the development of novel kinase inhibitors.[5] The systematic evaluation of new derivatives, such as the representative compound this compound, through a tiered approach of biochemical, cellular, and in vivo assays is critical for identifying potent and selective candidates for further preclinical development. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of such investigational compounds.
References
-
Reaction Biology. In Vivo Kinase Activity Models. Reaction Biology. Available from: [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available from: [Link]
-
Al-Ostath, A., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(5), 1083. Available from: [Link]
-
Creative Diagnostics. Kinase Activity Assay. Creative Diagnostics. Available from: [Link]
-
National Institutes of Health. Kinase Screening and Profiling : Methods and Protocols. National Institutes of Health. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700. Available from: [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available from: [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]
-
Macpherson, L., et al. (2024). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. Cell & Bioscience, 14(1), 1-22. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 1-(4-fluorophenyl)-1H-imidazol-4-amine in Cancer Cell Lines
Introduction: The Therapeutic Potential of Imidazole Scaffolds in Oncology
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to natural biological purines make it an attractive framework for the design of novel therapeutics.[3][4] In oncology, imidazole derivatives have emerged as a promising class of small molecules with diverse anticancer activities. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling proteins like kinases that are often dysregulated in cancer.[5][6]
The compound of interest, 1-(4-fluorophenyl)-1H-imidazol-4-amine, combines the imidazole core with a 4-fluorophenyl group. The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. While specific data on this particular molecule is not yet prevalent in the public domain, its structural motifs suggest a strong potential for anticancer activity. This document provides a comprehensive guide for researchers to systematically evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.
Hypothesized Mechanism of Action
Based on the activities of structurally related imidazole derivatives, it is hypothesized that this compound may induce apoptosis in cancer cells.[5] This is a common and highly sought-after mechanism for anticancer drugs as it leads to the controlled elimination of cancer cells.[7] The proposed experimental workflow is designed to first assess the compound's general cytotoxicity and then to specifically investigate its ability to induce apoptosis.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a logical workflow for the initial in vitro characterization of this compound.
Caption: A streamlined workflow for the in vitro assessment of a novel anticancer compound.
Detailed Experimental Protocols
The following protocols are foundational for the evaluation of novel anticancer compounds. It is crucial to maintain consistency in cell culture conditions and experimental execution to ensure reproducibility.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | To be determined | Example: 0.8 ± 0.1 |
| A549 | Lung Carcinoma | To be determined | Example: 1.2 ± 0.2 |
| PC-3 | Prostate Carcinoma | To be determined | Example: 2.5 ± 0.4 |
| HeLa | Cervical Carcinoma | To be determined | Example: 0.9 ± 0.15 |
| Note: The data presented above is a template for illustrative purposes. Actual values will depend on the experimental results.[7] |
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cells treated with this compound at its IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat them with the IC50 concentration of the compound for 24 to 48 hours. Collect both the floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.[7]
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Proposed Signaling Pathway for Further Investigation
Many imidazole-based anticancer agents have been found to induce apoptosis through the intrinsic (mitochondrial) pathway.[5] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). A shift in the balance towards pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3), ultimately leading to cell death.
Caption: A hypothesized intrinsic apoptosis signaling pathway induced by the compound.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
To validate the involvement of the intrinsic apoptotic pathway, Western blotting can be used to measure the expression levels of key regulatory proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: After treating the cells with the compound, lyse the cells in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands can be quantified using densitometry software, with β-actin serving as a loading control.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The proposed experiments will determine its cytotoxicity and elucidate its mechanism of action, with a focus on apoptosis induction. Positive results from these assays would warrant further investigation, including cell cycle analysis, evaluation in a broader panel of cancer cell lines, and eventual progression to in vivo studies in animal models. The versatility of the imidazole scaffold suggests that this compound could be a valuable lead compound in the development of novel cancer therapies.
References
-
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Preprints.org. [Link]
-
An acumen into anticancer efficacy of imidazole derivatives. (2024). Journal of Applied Pharmaceutical Science, 14(11), 001-022. [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2014). Imidazoles as potential anticancer agents. MedChemComm, 5(3), 241-263. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-10. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169. [Link]
-
Khan, I., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 735695. [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]
-
Weisenthal, L. M. (1999). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research, 19(6A), 4825-4830. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). GSC Biological and Pharmaceutical Sciences, 20(3), 209-222. [Link]
-
Chen, J., et al. (2022). Synthesis of Fluorinated Imidazole[4,5f][7]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem, 17(4), e202100537. [Link]
-
Zyle, A., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 2631. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-amine. PubChem. [Link]
-
Piórkowska, E., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(23), 5678. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5269. [Link]
-
Jasim, L. S., et al. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 25(6), 1198-1212. [Link]
-
Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169. [Link]
-
Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]
-
Chemsrc. (n.d.). N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. [Link]
-
ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities. [Link]
Sources
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. ijsred.com [ijsred.com]
- 4. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
Application Notes and Protocols for Cell-Based Assays with 1-(4-fluorophenyl)-1H-imidazol-4-amine
Introduction: The Therapeutic Potential of Imidazole Scaffolds
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[1] Consequently, imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] The compound 1-(4-fluorophenyl)-1H-imidazol-4-amine belongs to this promising class of molecules. While its specific biological targets are still under investigation, the well-documented anticancer activities of structurally related imidazole compounds provide a strong rationale for its evaluation as a potential therapeutic agent.[2]
This guide provides a comprehensive, tiered approach for characterizing the biological effects of this compound in cell-based assays. The protocols are designed to first establish its cytotoxic and anti-proliferative potential, and then to elucidate the underlying mechanisms of action, such as the induction of apoptosis and effects on cell cycle progression. This systematic workflow is crucial in the early stages of anticancer drug discovery.[3]
Part 1: Primary Screening - Assessing Cytotoxicity and Viability
The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[4] The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]
Experimental Workflow: Tiered Assay Approach
Caption: A tiered workflow for characterizing the anticancer potential of a novel compound.
Protocol 1.1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate)
-
Complete culture medium (specific to cell line)
-
96-well clear, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in complete culture medium immediately before use.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the compound in complete culture medium. A common starting range is 0.1, 1, 10, 25, 50, 75, and 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[6] Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7] Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Parameter | Description |
| Cell Line | e.g., MCF-7, A549, PC-3 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Treatment Duration | 48 - 72 hours |
| Compound Concentration Range | 0.1 µM - 100 µM (example) |
| IC50 Value | Concentration resulting in 50% inhibition of cell viability |
Part 2: Mechanistic Elucidation
If this compound demonstrates significant cytotoxicity, the next step is to investigate how it affects the cells. This involves assays for cell proliferation, apoptosis, and cell cycle distribution.
Protocol 2.1: Cell Proliferation (BrdU Incorporation Assay)
Objective: To determine if the compound inhibits DNA synthesis, a hallmark of cell proliferation.
This assay is based on the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.[8] An anti-BrdU antibody is then used to detect the incorporated BrdU.[9]
Materials:
-
BrdU Labeling Reagent (10 mM)[10]
-
Fixation/Denaturation solution
-
Anti-BrdU antibody (FITC-conjugated)
-
Propidium Iodide (PI) / RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
BrdU Labeling: Add BrdU to the culture medium at a final concentration of 10 µM. Incubate for 1-2 hours at 37°C.[8]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in 70% cold ethanol for at least 30 minutes at 4°C.[9]
-
DNA Denaturation: Wash the fixed cells and resuspend in 2N HCl for 30 minutes at room temperature to denature the DNA, which is crucial for exposing the BrdU epitopes for antibody binding.[9]
-
Immunostaining: Neutralize the acid and stain with an anti-BrdU FITC-conjugated antibody for 1 hour at room temperature.
-
DNA Staining: Resuspend the cells in a PI/RNase A solution to stain the total DNA content.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The FITC signal will identify cells that have incorporated BrdU (S-phase), while the PI signal will show the total DNA content for cell cycle analysis.[9]
Protocol 2.2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Objective: To determine if the compound induces apoptosis by measuring the activity of effector caspases 3 and 7.
The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and caspase-7, key enzymes in the apoptotic pathway.[11] The assay reagent contains a proluminescent substrate that is cleaved by active caspases, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.[12]
Caption: Principle of the Caspase-Glo® 3/7 Assay.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a time course (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., Staurosporine).[13]
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are typically expressed as fold change in luminescence compared to the vehicle-treated control.
Protocol 2.3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine if the compound causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle.
Materials:
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)[14]
-
Propidium Iodide (50 µg/mL in PBS)[14]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Harvest and Fix: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.[14] Incubate for at least 30 minutes at 4°C. Cells can be stored in ethanol for several weeks.[15]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to prevent the staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events.
Data Analysis: The data is visualized as a histogram of PI fluorescence intensity. Modeling software (e.g., FlowJo, ModFit) is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
| Assay | Endpoint Measured | Expected Outcome for an Anticancer Agent |
| BrdU Incorporation | Rate of DNA Synthesis | Decrease in BrdU-positive cells |
| Caspase-Glo® 3/7 | Activity of Caspase-3 and -7 | Increase in luminescent signal |
| Cell Cycle Analysis | DNA Content per Cell | Accumulation of cells in a specific phase (e.g., G2/M arrest) |
Conclusion and Future Directions
This tiered application guide provides a robust framework for the initial characterization of this compound as a potential anticancer agent. By systematically assessing its impact on cell viability, proliferation, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of the compound's cellular activity. Positive results from these assays would warrant further investigation into its specific molecular targets, for example, through kinase profiling or target-based cellular assays, to fully elucidate its mechanism of action and advance its development as a potential therapeutic.
References
-
UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." UT Health San Antonio. [Link]
-
Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Springer Nature. [Link]
-
Creative Diagnostics. "BrdU Staining Protocol." Creative Diagnostics. [Link]
-
CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." CLYTE Technologies. [Link]
-
University of Virginia School of Medicine. "DNA Staining with Propidium Iodide for Cell Cycle Analysis." University of Virginia School of Medicine. [Link]
-
University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." University of Virginia School of Medicine. [Link]
-
Zhu, H. "Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining)." Bio-protocol. [Link]
-
Reaction Biology. "Cell-based Assays for Drug Discovery." Reaction Biology. [Link]
-
Noble Life Sciences. "In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification." Noble Life Sciences. [Link]
-
Brown, et al. "Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer." Cancers (Basel). 2018. [Link]
-
Charles River Laboratories. "Tumor Cell-Based Assays." Charles River Laboratories. [Link]
-
Reaction Biology. "Caspas-Glo 3/7 Assay." Reaction Biology. [Link]
-
National Institutes of Health. "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators." National Institutes of Health. [Link]
-
National Institutes of Health. "Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells." National Institutes of Health. [Link]
-
SciSpace. "Imidazole: Having Versatile Biological Activities." SciSpace. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes & Protocols: Characterization of 1-(4-fluorophenyl)-1H-imidazol-4-amine (FPIA) as a Novel GABA-A Receptor Modulator
Introduction: The GABA-A Receptor as a Therapeutic Target
The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] These ligand-gated ion channels are crucial for maintaining the balance between neuronal excitation and inhibition. Dysfunction of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, insomnia, and mood disorders.[1][2]
GABA-A receptors are heteropentameric structures assembled from a pool of 19 different subunits (e.g., α, β, γ, δ).[1][3] The specific subunit composition dictates the receptor's location, physiological function, and pharmacological profile.[1][3] This heterogeneity offers the opportunity to develop subtype-selective modulators with improved therapeutic profiles and reduced side effects compared to non-selective agents like classical benzodiazepines.[4][5]
This document outlines a comprehensive preclinical workflow for the characterization of 1-(4-fluorophenyl)-1H-imidazol-4-amine (FPIA) , a novel investigational compound with a substituted imidazole scaffold.[6][7] Imidazole-containing molecules are known to possess a wide range of biological activities.[6][7][8] The following protocols are designed to rigorously assess FPIA's affinity, functional activity, and behavioral effects as a potential GABA-A receptor modulator.
Mechanism of Action: Allosteric Modulation of the GABA-A Receptor
Positive allosteric modulators (PAMs) of the GABA-A receptor do not activate the receptor directly. Instead, they bind to a distinct allosteric site (e.g., the benzodiazepine site at the α/γ subunit interface) and enhance the effect of the endogenous ligand, GABA.[9] This potentiation leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in greater hyperpolarization of the neuron and a more robust inhibitory signal.[2][9] This mechanism is central to the anxiolytic, sedative, and anticonvulsant effects of many therapeutic drugs.[4]
Figure 1: Mechanism of a Positive Allosteric Modulator (PAM) at the GABA-A receptor.
In Vitro Characterization Protocols
The initial evaluation of FPIA involves determining its direct interaction with the GABA-A receptor complex and quantifying its functional effect on receptor activity.
Protocol: Radioligand Binding Assays
Radioligand binding assays are fundamental for determining if a compound physically interacts with a target receptor and for quantifying its binding affinity (Ki).[10][11] We will assess FPIA's ability to displace specific radioligands from the GABA site and the benzodiazepine (BZD) site.
Objective: To determine the binding affinity of FPIA for the GABA and BZD sites on the GABA-A receptor.
Materials:
-
Radioligands: [³H]Muscimol (for GABA site), [³H]Flunitrazepam (for BZD site).[10][12]
-
Membrane Preparation: Rat or mouse whole brain membranes, prepared and washed to remove endogenous GABA.[12][13]
-
Non-specific Binding Agents: Unlabeled GABA (for [³H]Muscimol assay), Unlabeled Flumazenil (for [³H]Flunitrazepam assay).[10]
-
Buffers: Tris-HCl binding buffer.[13]
-
Instrumentation: Scintillation counter, 96-well filter plates.[14]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize whole rat brains in sucrose buffer. Perform a series of centrifugations to isolate the membrane fraction, with repeated washes in Tris buffer to remove endogenous GABA. Resuspend the final pellet to a protein concentration of ~0.5 mg/mL.[12][13]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the specific radioligand at a concentration near its Kd (e.g., 5 nM [³H]Muscimol), and a range of concentrations of FPIA (e.g., 0.1 nM to 100 µM).[13]
-
Controls:
-
Total Binding: Membrane + Radioligand + Buffer.
-
Non-specific Binding (NSB): Membrane + Radioligand + a saturating concentration of an unlabeled competitor (e.g., 10 µM GABA or 10 µM Flumazenil).[13]
-
-
Incubation: Incubate the plates for 45-60 minutes at 4°C to reach binding equilibrium.[13]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through GF/C filter plates, followed by several washes with ice-cold buffer to separate bound from free radioligand.[14]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[14]
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percent inhibition of specific binding versus the log concentration of FPIA. Fit the data using a non-linear regression model to determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation (Hypothetical Data):
| Compound | Binding Site | Radioligand | Ki (nM) |
| FPIA | Benzodiazepine | [³H]Flunitrazepam | 25.3 |
| FPIA | GABA | [³H]Muscimol | > 10,000 |
| Diazepam (Control) | Benzodiazepine | [³H]Flunitrazepam | 5.1 |
This hypothetical data suggests FPIA binds with moderate affinity to the benzodiazepine site, but not the GABA binding site, characteristic of a BZD-site modulator.
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique for studying the function of ligand-gated ion channels expressed in Xenopus laevis oocytes.[15][16] It allows for precise control of the cell's membrane potential while measuring the currents flowing through the expressed channels, providing a direct measure of receptor function and modulation.[17][18]
Objective: To quantify the functional effect of FPIA on specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
TEVC setup (amplifier, micromanipulators, perfusion system).[15]
-
Solutions: GABA, FPIA, recording buffer (ND96).
Figure 2: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Step-by-Step Methodology:
-
Oocyte Preparation: Inject Stage V-VI Xenopus oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2). Incubate for 2-7 days to allow for receptor expression on the oocyte membrane.[17]
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with recording buffer. Under a microscope, impale the oocyte with two microelectrodes filled with KCl.[18]
-
Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of -60 mV to -80 mV.[19]
-
Baseline Response: Apply a low concentration of GABA (e.g., EC10-EC20, the concentration that elicits 10-20% of the maximal response) and record the resulting inward chloride current.
-
Modulation Assay: Co-apply the same EC10-EC20 concentration of GABA along with varying concentrations of FPIA. Record the potentiated current.
-
Washout: Thoroughly wash the oocyte with buffer between applications to ensure the receptor returns to its basal state.
-
Data Analysis: Calculate the percent potentiation caused by FPIA relative to the GABA-alone response. Generate concentration-response curves to determine the EC50 (concentration for 50% maximal effect) and Emax (maximum potentiation) for FPIA.
Data Presentation (Hypothetical Data):
| Receptor Subtype | FPIA EC50 (nM) | FPIA Emax (% Potentiation) |
| α1β2γ2 | 150 | 450% |
| α2β2γ2 | 45 | 850% |
| α5β2γ2 | 800 | 200% |
This hypothetical data suggests FPIA is a potent PAM at α1- and α2-containing receptors, with a preference for the α2 subtype, which is often associated with anxiolytic effects without strong sedation.[4]
In Vivo Behavioral Protocols
Following in vitro characterization, the effects of FPIA are assessed in whole-animal models to determine its potential therapeutic efficacy and side-effect profile.
Protocol: Elevated Plus Maze (EPM)
The EPM is a standard and widely validated assay to assess anxiety-like behavior in rodents.[20][21][22] The test is based on the conflict between the animal's natural tendency to explore a new environment and its aversion to open, elevated spaces.[21][23] Anxiolytic compounds increase the time spent and entries into the open arms.
Objective: To evaluate the anxiolytic-like effects of FPIA in mice.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated 50-55 cm).[21][23]
-
Adult mice (e.g., C57BL/6).
-
FPIA, vehicle control, and positive control (e.g., Diazepam).
-
Video tracking software (e.g., ANY-maze).[20]
Step-by-Step Methodology:
-
Acclimation: Habituate animals to the testing room for at least 45-60 minutes prior to the experiment.[20][24]
-
Drug Administration: Administer FPIA (e.g., 1, 3, 10 mg/kg, intraperitoneally) or control compounds 30 minutes before testing.
-
Test Procedure: Place the mouse in the center of the maze, facing a closed arm.[20] Allow the animal to freely explore the maze for 5 minutes.[23]
-
Recording: Record the session using an overhead camera connected to tracking software.[24]
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[24]
-
Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters indicates an anxiolytic-like effect.[22] Total arm entries can be used as a measure of general locomotor activity.
Data Presentation (Hypothetical Data):
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 |
| FPIA | 1 | 24.5 ± 3.5 |
| FPIA | 3 | 38.9 ± 4.2 |
| Diazepam | 2 | 41.5 ± 3.8 |
| p < 0.05, *p < 0.01 vs. Vehicle |
Protocol: Loss of Righting Reflex (LORR)
The LORR assay is a robust method for assessing the sedative-hypnotic effects of a compound in rodents.[25][26] The loss of the reflex to right itself when placed on its back is a reliable proxy for loss of consciousness.[27][28]
Objective: To determine the sedative-hypnotic potential of FPIA.
Materials:
-
Adult mice.
-
FPIA, vehicle control, and positive control (e.g., Pentobarbital).
-
A container or V-shaped trough for placing animals.
-
Timer.
Step-by-Step Methodology:
-
Drug Administration: Administer a range of doses of FPIA (e.g., 10, 30, 100 mg/kg, i.p.) or control compounds.
-
Assessment: At set time points post-injection (e.g., every 5 minutes), gently place the mouse on its back.
-
Endpoint: The righting reflex is considered lost if the animal is unable to right itself (i.e., return to ventral recumbency) within a defined period, typically 30-60 seconds.[29]
-
Measurement: Record the number of animals in each group that exhibit LORR. For those that do, record the latency to onset and the total duration of LORR.
-
Data Analysis: Calculate the ED50 (effective dose for 50% of animals to exhibit LORR) from a dose-response curve. Compare the anxiolytic doses from the EPM to the sedative doses from the LORR to establish a therapeutic window.
Conclusion and Future Directions
The protocols described provide a systematic framework for the comprehensive preclinical evaluation of this compound (FPIA) as a novel GABA-A receptor modulator. Positive results from these assays—demonstrating selective binding, potent functional modulation at specific subtypes, and a clear anxiolytic effect at non-sedating doses—would provide a strong rationale for advancing FPIA into further preclinical development, including pharmacokinetic studies, toxicology screening, and evaluation in more complex models of neuropsychiatric disorders.
References
- Elevated plus maze protocol. (2023). Vertex AI Search.
-
Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]
-
Ghit, A., Assal, D., Al-Shami, A. S., & Hussein, D. E. E. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 123. [Link]
-
Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (n.d.). Current Protocols in Pharmacology. [Link]
-
Merenick, D., Jessel, A., Ganshorn, H., & Pang, D. S. J. (2022). Consistency in Applying the Loss of Righting Reflex to Assess Unconsciousness during Induction of General Anesthesia in Rats and Mice: A Systematic Review Protocol. PRISM. [Link]
-
Ghit, A., Assal, D., Al-Shami, A. S., & Hussein, D. E. E. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 123. [Link]
-
WalFong, J., & Frye, C. A. (2009). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of Visualized Experiments, (26), 1088. [Link]
-
Ghit, A., Assal, D., Al-Shami, A. S., & Hussein, D. E. E. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. ResearchGate. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]
-
Chebib, M., & Johnston, G. A. (2012). Receptor Pharmacology of GABA: A Review. Semantic Scholar. [Link]
-
Poe, M. M., et al. (2016). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry, 59(23), 10700-10710. [Link]
-
GABA-A Receptor Binding Assay Protocol. (n.d.). PDSP. [Link]
-
Olsen, R. W., & Sieghart, W. (2007). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry. [Link]
-
Kelz, M. B., & Eckenhoff, R. G. (2018). The Mouse as a Model Organism for Assessing Anesthetic Sensitivity. Methods in Enzymology, 602, 115-144. [Link]
-
Merenick, D., Jessel, A., Ganshorn, H., & Pang, D. S. J. (2022). Consistency in Applying the Loss of Righting Reflex to Assess Unconsciousness during Induction of General Anesthesia in Rats and Mice: A Systematic Review Protocol. PRISM. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. British Journal of Pharmacology, 136(7), 965-974. [Link]
-
Two-electrode voltage-clamp (TEVC). (2014). University of Kaiserslautern. [Link]
-
Automated Voltage-Clamp Screening for Xenopus Oocytes. (n.d.). Multi Channel Systems. [Link]
-
Two-Electrode Voltage Clamp Assay Services. (n.d.). Reaction Biology. [Link]
-
Lambert, J. J., Belelli, D., Peden, D. R., Vardy, A. W., & Peters, J. A. (2002). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors: commentary on Brown et al. British Journal of Pharmacology, 137(4), 555-557. [Link]
-
Merenick, D., et al. (2024). Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review. Comparative Medicine, 74(1), 38-48. [Link]
-
Merenick, D., et al. (2024). Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review. Comparative Medicine, 74(1), 38-48. [Link]
-
Guan, B., et al. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89. [Link]
-
Goldschen-Ohm, M., et al. (2019). Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry, 62(9), 4594-4604. [Link]
-
Bampali, K., et al. (2023). Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor. Molecular Pharmacology, 104(2), 108-120. [Link]
-
Guan, B., et al. (2013). Two-Electrode Voltage Clamp. ResearchGate. [Link]
-
A review: Imidazole synthesis and its biological activities. (2019). Journal of Emerging Technologies and Innovative Research, 6(6). [Link]
-
Sharma, D., et al. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry. [Link]
-
Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 526-530. [Link]
-
Sharma, D., et al. (2014). Imidazole: Having Versatile Biological Activities. ResearchGate. [Link]
-
4-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-amine 1g. (n.d.). Dana Bioscience. [Link]
Sources
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmacyjournal.net [pharmacyjournal.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDSP - GABA [kidbdev.med.unc.edu]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 16. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. multichannelsystems.com [multichannelsystems.com]
- 20. Elevated plus maze protocol [protocols.io]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 26. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 28. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for screening fluorophenyl-imidazole libraries
Application Note & Protocols
Topic: Experimental Design for Screening Fluorophenyl-Imidazole Libraries Audience: Researchers, Scientists, and Drug Development Professionals
A Strategic Guide to Unlocking the Therapeutic Potential of Fluorophenyl-Imidazole Libraries
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." When strategically functionalized with a fluorophenyl moiety, the resulting derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability, making these compounds highly attractive for drug discovery campaigns.[4]
This guide provides a comprehensive, field-proven framework for the systematic screening of fluorophenyl-imidazole libraries. Moving beyond a simple list of procedures, we will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow from initial high-throughput screening (HTS) to the identification of qualified lead compounds. Our approach is designed to be target-agnostic, providing detailed protocols for two of the most critical drug target classes: Protein Kinases and G-Protein Coupled Receptors (GPCRs).
Part 1: Library Preparation and Quality Control
The quality of your screening library is the foundation of the entire discovery campaign. A poorly characterized library will yield unreliable data, wasting significant time and resources.
1.1. Library Design Philosophy When sourcing or designing a library, consider two main approaches:
-
Diversity-Oriented Libraries: These collections aim to cover a broad chemical space, making them ideal for novel targets with few known chemotypes or for phenotypic screening campaigns.[5]
-
Target-Focused Libraries: Designed based on known structural information of a target family (e.g., kinases), these libraries are intended to increase the hit rate for well-studied targets.[5][6]
For fluorophenyl-imidazoles, a hybrid approach is often effective, building upon a core scaffold with diverse substitutions to explore the structure-activity relationship (SAR) landscape.[7]
1.2. Compound Management Protocol: Ensuring Integrity All compounds should be dissolved in 100% DMSO to a high concentration (typically 10-20 mM) to create a master stock.
Protocol 1: Master Stock Plate Preparation
-
Compound Solubilization: Allow compounds (in solid form) and high-purity, anhydrous DMSO to equilibrate to room temperature to prevent water condensation.
-
Dissolution: Add the calculated volume of DMSO to each vial to achieve the target concentration (e.g., 10 mM).
-
Mixing: Vortex each vial for 1-2 minutes. If insolubility is observed, use a sonicating water bath for 5-10 minutes.
-
Aliquoting: Transfer the dissolved compounds into appropriately labeled master stock plates (e.g., 384-well polypropylene plates).
-
Sealing and Storage: Securely seal the plates with foil or cap mats and store at -20°C or -80°C, protected from light. Maintain a detailed inventory in a database.
Part 2: The High-Throughput Screening (HTS) Funnel
The HTS process is a multi-stage funnel designed to efficiently identify and validate promising compounds. Our workflow systematically narrows a large library down to a few high-quality hits.
Caption: The High-Throughput Screening (HTS) Funnel.
Primary Screening: Target Class Protocols
The primary screen is a rapid assay of the entire library at a single concentration (e.g., 10 µM) to identify initial "hits."[8] Below are protocols for two major target classes.
Protein kinases are critical regulators of cell signaling and represent one of the most important target classes for drug discovery, particularly in oncology.[9] We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive method for HTS.[10]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curiaglobal.com [curiaglobal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-fluorophenyl)-1H-imidazol-4-amine
Prepared by the Senior Application Scientist Team
Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of 1-(4-fluorophenyl)-1H-imidazol-4-amine. We understand the nuances and challenges involved in N-arylation of unsymmetrical imidazoles and have structured this resource to address the most common issues encountered in the laboratory. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
The primary challenge in this synthesis is achieving regioselectivity. Because 4-aminoimidazole is an unsymmetrical heterocycle with two distinct ring nitrogens (N-1 and N-3), direct arylation can lead to a mixture of isomers, which are often difficult to separate. This guide focuses on modern cross-coupling methodologies that offer high selectivity for the desired N-1 isomer.
Core Synthesis Pathways
The two most effective and widely adopted strategies for the N-arylation of imidazoles are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation.[1][2] Each pathway has its own set of optimal parameters and potential pitfalls.
Frequently Asked Questions & Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction has a very low yield, or I'm not seeing any product formation. What are the most common causes?
A1: Complete reaction failure or low conversion is a common starting problem. The cause is typically related to the catalyst system, reagents, or reaction environment.
-
Catalyst Inactivity (Palladium): The active catalyst in Buchwald-Hartwig amination is a Pd(0) species.[3] Imidazoles themselves can act as ligands and inhibit the in situ formation of the active Pd(0)-phosphine complex from a Pd(II) precatalyst.[4][5]
-
Expert Insight: This catalyst inhibition is a critical point. If you mix the imidazole substrate with the palladium source and ligand from the start, the imidazole can outcompete the desired phosphine ligand for binding to the palladium, preventing the catalytic cycle from ever beginning.
-
Solution: Pre-form the active catalyst. Gently heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a few minutes (e.g., 3 min at 120 °C) before adding the imidazole and aryl halide.[4] This ensures the active complex is ready to engage in the reaction.
-
-
Incorrect Base Selection: The base plays a crucial role in deprotonating the imidazole, making it nucleophilic.
-
For Palladium-Catalysis: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are often effective.[4] Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) may require higher temperatures or result in slower reactions.
-
For Copper-Catalysis: Cesium carbonate (Cs₂CO₃) is a widely used and effective base.[6][7]
-
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants.
-
Reagent Quality: Ensure your 4-aminoimidazole and 1-bromo-4-fluorobenzene are pure. The aryl halide should be free of contaminants that could poison the catalyst. Solvents must be anhydrous, as water can interfere with the catalytic cycle.
Q2: I'm getting a mixture of N-1 and N-3 arylated isomers. How can I improve selectivity for the desired N-1 product?
A2: This is the central challenge for unsymmetrical imidazoles. Selectivity is primarily governed by sterics and the specific catalyst-ligand combination.
-
The Causality of Selectivity: The 4-amino group provides steric hindrance around the adjacent N-3 position. The goal is to use a catalyst system bulky enough to be directed almost exclusively to the less hindered N-1 position.
-
Palladium-Catalyzed Solution: The Buchwald-Hartwig amination, when using modern bulky biarylphosphine ligands, provides an exceptionally powerful solution for achieving near-perfect N-1 selectivity.[4][5]
-
Mechanism Insight: Ligands like RuPhos, BrettPhos, or similar bulky phosphines create a sterically demanding environment around the palladium center. When this complex approaches the 4-aminoimidazole, the path to the N-3 nitrogen is blocked by the 4-amino group, forcing the C-N bond formation to occur at the N-1 position. This method has been shown to give complete N-1 selectivity in many cases.[4][5]
-
-
Copper-Catalyzed Considerations: While copper catalysis is often cheaper, achieving high regioselectivity can be more challenging and substrate-dependent.[5] However, the use of specific ligands like 1,10-phenanthroline derivatives can significantly improve N-1 selectivity compared to ligand-free systems.[8]
Q3: I'm observing a significant amount of 4-fluorobenzene as a byproduct. What is causing this and how can I prevent it?
A3: The formation of 4-fluorobenzene is the result of a side reaction called hydrodehalogenation, where the starting aryl halide is reduced instead of coupled. This is more common in palladium-catalyzed systems.
-
Mechanism: This can occur if the catalytic cycle is interrupted. For instance, a β-hydride elimination from the amide intermediate can compete with the desired reductive elimination step.[1] The presence of water or other proton sources can also contribute.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and dry glassware.
-
Base Selection: Sometimes, switching to a different base can alter the reaction pathway. For example, if you are using NaOtBu, you might try K₃PO₄.
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination versus side reactions. Experimenting with a different bulky phosphine ligand may help.
-
Concentration: Running the reaction at a slightly higher concentration can sometimes favor the bimolecular coupling over unimolecular side reactions.[5]
-
Recommended Experimental Protocols & Conditions
The following tables and protocols provide validated starting points for your experiments. Optimization may still be required for your specific setup and reagent batches.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination (High N-1 Selectivity)
This method is highly recommended for achieving excellent regioselectivity. The key is the pre-activation of the catalyst and the use of a bulky biarylphosphine ligand.[4]
Table 1: Recommended Conditions for Buchwald-Hartwig N-Arylation
| Parameter | Recommendation | Rationale & Comments |
| Palladium Source | Pd₂(dba)₃ (0.5 - 1.5 mol%) | A common and effective Pd(0) precursor. |
| Ligand | A bulky biarylphosphine (e.g., RuPhos, BrettPhos) (1.2 - 3.6 mol%) | Crucial for N-1 selectivity. The steric bulk directs the arylation away from the hindered N-3 position.[4][5] |
| Base | K₃PO₄ (2.0 equiv) or NaOtBu (2.0 equiv) | Strong, non-nucleophilic bases are required to deprotonate the imidazole. |
| Solvent | Toluene or Dioxane (anhydrous) | Standard solvents for this transformation. Ensure they are rigorously dried. |
| Temperature | 100 - 120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Step-by-Step Protocol:
-
To a dry reaction vessel under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand.
-
Add anhydrous toluene or dioxane.
-
Crucial Step: Heat the mixture at 100-120 °C for 3-5 minutes. You may observe a color change indicating the formation of the active catalyst.
-
Cool the mixture to room temperature.
-
Add the base (e.g., K₃PO₄), 4-aminoimidazole (1.2 equiv), and 1-bromo-4-fluorobenzene (1.0 equiv).
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until the aryl bromide is consumed.
-
After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Method 2: Copper-Catalyzed Ullmann-Type Condensation
This is a more classical and cost-effective approach. While potentially less regioselective than the palladium method, optimization of the ligand and conditions can provide good results.[2][6]
Table 2: Recommended Conditions for Ullmann-Type N-Arylation
| Parameter | Recommendation | Rationale & Comments |
| Copper Source | CuI or CuBr (5 - 10 mol%) | Common and effective copper(I) salts. |
| Ligand | 1,10-Phenanthroline or a derivative thereof (10 - 20 mol%) | Ligands can accelerate the reaction and improve solubility and selectivity.[8] |
| Base | Cs₂CO₃ (2.0 equiv) | An effective base for copper-catalyzed C-N couplings.[6][7] |
| Solvent | DMSO or DMF (anhydrous) | Polar aprotic solvents are typically required for Ullmann-type reactions. |
| Temperature | 80 - 120 °C | Milder than traditional Ullmann conditions but still requires heating.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Recommended to prevent oxidation of the Cu(I) catalyst. |
Step-by-Step Protocol:
-
To a dry reaction vessel under an inert atmosphere, add the copper source (e.g., CuI), the ligand (e.g., 1,10-phenanthroline), and the base (Cs₂CO₃).
-
Add 4-aminoimidazole (1.2 equiv) and 1-bromo-4-fluorobenzene (1.0 equiv).
-
Add anhydrous DMSO.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. These reactions can sometimes be slower than their palladium-catalyzed counterparts.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by partitioning between water and a solvent like ethyl acetate. Multiple extractions may be necessary to recover the product from DMSO.
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Systematic Troubleshooting Workflow
When an experiment fails, a systematic approach is more effective than random changes. Use the following decision tree to guide your troubleshooting process.
References
-
SYNLETT. (2011). Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. Thieme. [Link]
-
Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93. [Link]
- Google Patents. (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
-
Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2007). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
Ueda, M., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. [Link]
-
Ding, K., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. [Link]
-
MIT Open Access Articles. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
-
Ferreira, L., et al. (2018). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene. [Link]
-
ResearchGate. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 7. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 8. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
Technical Support Center: Purification of Fluorophenyl-Imidazole Compounds
Welcome to the technical support center for the purification of fluorophenyl-imidazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with this important class of molecules. The presence of both a basic imidazole ring and an electron-withdrawing fluorophenyl group imparts complex chemical properties that can make purification non-trivial. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired purity with confidence.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the purification process, explaining the underlying causes and providing actionable solutions.
Column Chromatography Issues
Q1: My fluorophenyl-imidazole compound is streaking or tailing badly on my silica gel column. What's causing this and how do I fix it?
A1: Tailing is a classic sign of strong, undesirable interactions between your basic imidazole compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction slows the elution of the compound in a non-uniform way, leading to broad, streaky bands and poor separation from impurities.
Causality: The lone pair of electrons on the imidazole nitrogen acts as a Lewis base, forming strong hydrogen bonds or even acid-base interactions with the acidic protons of the silica gel surface.
Solutions:
-
Mobile Phase Modification: The most effective solution is often to add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). This is the most common and often the most effective solution.[1]
-
Ammonia: For very basic compounds, using a solution of 7N ammonia in methanol as a component of your polar modifier (e.g., in a DCM/MeOH system) can be very effective.
-
-
Change of Stationary Phase: If modifying the eluent is insufficient, consider a different stationary phase.
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds, as it has fewer acidic sites.[1]
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, switching to reverse-phase chromatography is a powerful strategy to avoid the issues with silanol groups altogether.[2]
-
Q2: My compound and a key impurity are co-eluting in my normal-phase column, even after trying different solvent systems. What are my next steps?
A2: Co-elution occurs when two compounds have very similar affinities for the stationary phase in a given eluent. The key is to alter the separation mechanism to exploit different chemical properties of the molecules.
Solutions:
-
Switch to Reverse-Phase Chromatography: This is the most powerful solution as it completely changes the separation mechanism from polarity-based adsorption to hydrophobicity-based partitioning.[2][3] Polar impurities will elute first, while your more hydrophobic fluorophenyl-imidazole will be retained longer.
-
Utilize a Different Stationary Phase Chemistry: If you must use normal-phase, consider stationary phases that offer different interaction mechanisms. For fluorinated and aromatic compounds, certain reverse-phase columns can offer unique selectivity.
-
Pentafluorophenyl (PFP) or Biphenyl Phases: These phases can provide enhanced π-π and dipole-dipole interactions, which can be highly effective at separating structurally similar analogues, such as positional isomers of fluorinated aromatic compounds.[4]
-
-
Implement Gradient Elution: If you are using a single solvent mixture (isocratic elution), switching to a gradient elution (gradually increasing the polarity of the mobile phase) can significantly improve the resolution of closely eluting compounds.[1]
Crystallization Challenges
Q1: I'm trying to crystallize my compound, but it keeps "oiling out" instead of forming solid crystals. What should I do?
A1: "Oiling out" happens when a compound comes out of solution as a liquid instead of a solid crystal lattice.[1] This is common if the solution is too concentrated, cooled too quickly, or if the melting point of the solute is lower than the temperature of the solution.
Solutions:
-
Slow Down the Cooling Process: This is the most critical factor. Allow the hot, saturated solution to cool to room temperature undisturbed over several hours before moving it to a colder environment like a refrigerator or ice bath. Insulating the flask can help achieve a slower cooling rate.[1]
-
Use a More Dilute Solution: Your solution may be too supersaturated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.[1]
-
Change the Solvent System: The choice of solvent is crucial. An ideal solvent dissolves the compound when hot but not when cold.[1] If a single solvent doesn't work, a two-solvent (solvent/anti-solvent) system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at room temperature until the solution just begins to turn cloudy. A common system is Dichloromethane/Hexane or Ethanol/Water.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a tiny amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[1]
-
Stability and Handling
Q1: I suspect my fluorophenyl-imidazole is degrading during purification on silica gel. Is this possible?
A1: Yes, degradation is possible. The acidic nature of silica gel can catalyze the decomposition of sensitive molecules. While the imidazole core is generally stable, specific functional groups on your molecule could be acid-labile. Furthermore, some fluorinated compounds can exhibit instability under certain conditions.[5]
Solutions:
-
Deactivate the Silica: Before preparing your column, you can wash the silica gel with a solvent mixture containing 1-2% triethylamine to neutralize the most acidic sites.
-
Use Neutral Alumina: As mentioned previously, switching to a more inert stationary phase like neutral alumina is a good strategy to avoid acid-catalyzed degradation.
-
Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for extended periods.
-
Lower Temperatures: When removing solvent on a rotary evaporator, use a lower bath temperature to minimize thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy to start with for purifying a novel fluorophenyl-imidazole compound?
A1: The best initial approach is a thorough analysis by Thin-Layer Chromatography (TLC).
-
Screen Solvents: Run TLC plates in at least two different solvent systems of varying polarity, such as Ethyl Acetate/Hexane and Dichloromethane/Methanol.
-
Test Modifiers: For each solvent system, run a second TLC plate where you've added ~1% triethylamine (TEA) to the developing chamber.
-
Analyze: Comparing these plates will tell you:
-
The approximate polarity of your compound, guiding your choice of column chromatography conditions.
-
If tailing is an issue (i.e., if the spot is much sharper on the TEA plate), confirming the need for a basic modifier in your column eluent.
-
The number of impurities and the potential difficulty of the separation.
-
This initial TLC analysis is a low-cost, rapid way to develop a robust purification strategy.
Q2: How does the fluorine substitution impact my choice of purification technique?
A2: The strong electron-withdrawing nature of fluorine can significantly alter the molecule's properties:
-
Polarity: Fluorine increases the polarity of the C-F bond but can decrease the overall molecular polarity due to its hydrophobicity. This can lead to unexpected elution behavior.
-
Acidity/Basicity: Fluorine substitution on the phenyl ring will decrease the basicity (lower the pKa) of the imidazole nitrogen, which can slightly reduce the problematic interactions with silica gel compared to non-fluorinated analogues.
-
Isomer Separation: Positional isomers (e.g., 2-fluorophenyl vs. 4-fluorophenyl) can be very difficult to separate. For these challenging separations, High-Performance Liquid Chromatography (HPLC) with specialized columns, such as PFP or Biphenyl phases, is often required to achieve baseline resolution.[4]
Q3: My fluorophenyl-imidazole is chiral. How can I separate the enantiomers?
A3: Enantiomers cannot be separated using standard achiral chromatography. You will need to use a chiral separation technique.
-
Chiral HPLC: This is the most common and effective method. It utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of compounds, including azole derivatives.[6][7][8][9] Method development typically involves screening several different chiral columns and mobile phase modes (normal phase, reverse phase, polar organic).[8]
-
Diastereomeric Salt Crystallization: If your compound has a sufficiently basic imidazole nitrogen, you can react it with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by careful crystallization. Afterward, the acid is removed to recover the pure enantiomer.
Visualized Workflows and Logic
The following diagrams illustrate key decision-making processes and principles in the purification of fluorophenyl-imidazole compounds.
Caption: A decision tree for selecting an initial purification strategy.
Caption: Troubleshooting logic for co-elution issues in column chromatography.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography (Normal-Phase with TEA)
This protocol is a general guideline for purifying a moderately polar fluorophenyl-imidazole that exhibits tailing on silica.
-
Preparation of the Column:
-
Choose an appropriate column size (a common rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane/Ethyl Acetate + 0.5% TEA).
-
Pack the column by pouring the slurry and allowing the solvent to drain, ensuring a flat, stable bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Methanol).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to yield a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase using a step or linear gradient. For example:
-
2 Column Volumes (CV) of 5% EtOAc in Hexane + 1% TEA
-
2 CV of 10% EtOAc in Hexane + 1% TEA
-
5-10 CV of 20% EtOAc in Hexane + 1% TEA (or until product elutes)
-
-
The gradient should be developed based on your initial TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Two-Solvent Recrystallization
This protocol is for purifying a solid fluorophenyl-imidazole that is contaminated with minor impurities.
-
Solvent System Selection:
-
Find a "good" solvent that dissolves your compound readily when hot.
-
Find a "poor" (or anti-solvent) in which your compound is insoluble but is miscible with the "good" solvent.[10] Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, Acetone/Water, or Ethanol/Water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the "good" solvent at its boiling point to completely dissolve the solid.
-
-
Induce Cloudiness:
-
Allow the solution to cool slightly below boiling.
-
Slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" hot solvent to just redissolve the cloudiness, resulting in a perfectly saturated solution.
-
-
Crystal Growth:
-
Remove the stir bar.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.
-
Data Summary Table
The choice of purification method is highly dependent on the compound's properties. The following table summarizes common techniques and their applicability.
| Purification Technique | Principle | Best For | Key Considerations |
| Normal-Phase Chromatography | Adsorption based on polarity | Less polar to moderately polar compounds | Add TEA for basic imidazoles; risk of degradation on acidic silica. |
| Reverse-Phase Chromatography | Partitioning based on hydrophobicity | Non-polar to moderately polar compounds | Excellent for avoiding silanol interactions; requires aqueous-miscible solvents.[2] |
| Crystallization | Differential solubility | Compounds that are solid at room temp. with >90% purity | Solvent selection is critical; can be highly effective for removing minor impurities.[11] |
| Acid-Base Extraction | Differential solubility of neutral vs. protonated form | Separating basic imidazole product from neutral or acidic impurities | Compound must be stable to aqueous acid/base; may form emulsions.[1] |
| Chiral HPLC | Enantioselective interaction with a Chiral Stationary Phase (CSP) | Separating enantiomers of a chiral compound | Requires specialized columns and method development.[9][12] |
References
-
Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. (2023). MDPI. [Link]
-
(PDF) Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. (2023). ResearchGate. [Link]
-
4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. (n.d.). National Center for Biotechnology Information. [Link]
-
Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Can I use Immidazole solution for HPLC? (2023). ResearchGate. [Link]
-
Reversed-Phase Flash Purification. (n.d.). Biotage. [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Journal of Chromatographic Science. [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. (n.d.). International Union of Crystallography. [Link]
-
Reversed Phase Chromatography. (n.d.). Cytiva. [Link]
-
EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AF. (n.d.). Universiti Malaysia Pahang. [Link]
-
Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. (2004). PubMed. [Link]
-
Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. (2013). ResearchGate. [Link]
-
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2005). ResearchGate. [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (2014). Waters Corporation. [Link]
-
Fluorinated Aromatic Compounds. (2000). ResearchGate. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Center for Biotechnology Information. [Link]
- Affinity purification methods involving imidazole elution. (1998).
-
Continuous purification from flow chemistry systems with in line flash chromatography. (2022). YouTube. [Link]
-
Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. (2024). MDPI. [Link]
-
Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. (n.d.). ProQuest. [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998).
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]
-
HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (2014). ResearchGate. [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). National Center for Biotechnology Information. [Link]
-
The chemical structures of eight imidazole antifungal drug enantiomers. (2019). ResearchGate. [Link]
-
270 questions with answers in IMIDAZOLES. (n.d.). ResearchGate. [Link]
-
An Overview on Common Organic Solvents and Their Toxicity. (2019). Journal of Pharmaceutical Research International. [Link]
-
Synthesis of Fluorinated Imidazole[4,5f][13][14]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022). PubMed. [Link]
-
It is mandatory to remove imidazole after recom protein purification for cell based functional assays? (2015). ResearchGate. [Link]
-
(PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. (2014). ResearchGate. [Link]
-
Stability of Imidazole- shelf life? (2018). ResearchGate. [Link]
-
Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. ualberta.ca [ualberta.ca]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 溶剂混溶性表 [sigmaaldrich.com]
- 11. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 12. Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Imidazole Ring Formation
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole ring formation. Here, we address common experimental challenges in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven insights to help you optimize your synthetic outcomes.
Part 1: Core Reaction Troubleshooting
This section addresses the most frequent and critical issues encountered during the cyclization reaction itself: low yields and the formation of persistent side products.
Q1: My imidazole synthesis is resulting in a consistently low yield. What are the primary factors I should investigate?
A1: Low yield is a multifaceted problem often stemming from sub-optimal reaction conditions. The key is to systematically investigate the parameters that govern the reaction's efficiency and specificity. The Debus-Radziszewski synthesis, a cornerstone multi-component reaction for forming imidazoles from a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is a prime example where optimization is critical.[1][2]
Causality-Driven Troubleshooting Steps:
-
Re-evaluate Reactant Stoichiometry: The molar ratio of your reactants is fundamental. In many multi-component syntheses, an excess of the ammonia source, such as ammonium acetate, is a common and effective strategy to drive the reaction towards completion.[3] Experiment with varying the ratios to find the empirical optimum for your specific substrates.
-
Systematically Optimize Reaction Temperature: Temperature is a double-edged sword. While higher temperatures can increase reaction rates, they can also promote the degradation of starting materials or the final product.[3][4] The optimal temperature balances reaction kinetics with compound stability.[5][6][7]
-
Protocol: Set up a series of small-scale parallel reactions, varying the temperature in 10-20°C increments (e.g., 80°C, 100°C, 120°C). Monitor each reaction by Thin Layer Chromatography (TLC) to identify the temperature that gives the cleanest conversion and highest yield. For one synthesis of a disubstituted imidazole, 85°C was found to be optimal, while other reactions may require temperatures up to 160°C.[3][8]
-
-
Assess Solvent Choice and Solubility: The solvent plays a critical role in solvating reactants and stabilizing transition states.[9] Poor solubility of any starting material can severely limit the reaction rate.[3][9]
-
Polar Protic vs. Aprotic: For reactions like the Debus-Radziszewski, polar protic solvents (e.g., ethanol, methanol, glacial acetic acid) are often effective as they can solvate the ammonium source.[4][9] However, polar aprotic solvents like DMF or DMSO have also proven successful, particularly in catalyzed versions of the reaction.[9]
-
Solvent-Free Conditions: Consider solvent-free reactions, which can be enhanced by microwave irradiation or mechanical grinding.[10][9] These methods can significantly reduce reaction times and increase yields.[10][11][12]
-
-
Investigate Catalyst Efficacy: While many imidazole syntheses can proceed without a catalyst, their addition can dramatically improve yields and shorten reaction times.[4] The use of ammonium chloride as a catalyst, for instance, has been shown to improve yields from 35% to 87% in the synthesis of a phenyl imidazole propionate derivative.[13][14] Lewis acids (e.g., ZnCl₂) or solid-supported acid catalysts are also viable options to explore.[4]
The following workflow provides a logical sequence for troubleshooting low-yield reactions.
Caption: Simplified Debus-Radziszewski reaction pathway.
Part 2: Purification Challenges
Even with a successful reaction, isolating the final product can be challenging, particularly with polar or sensitive imidazole derivatives.
Q3: I'm struggling to purify my imidazole derivative using column chromatography. What are the common pitfalls and solutions?
A3: Column chromatography is a workhorse technique, but imidazoles can present unique challenges due to their polarity and potential for interaction with the stationary phase. [15] Troubleshooting Column Chromatography:
| Issue | Underlying Cause(s) | Recommended Solution(s) |
| Co-elution of Product with Impurities | - Inappropriate Mobile Phase: The eluent system lacks the selectivity to resolve compounds with similar polarities. | - Switch to Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This often provides superior separation compared to an isocratic (constant) solvent system. [15] |
| Low Recovery / Yield after Column | - Irreversible Adsorption: The basic nitrogen atoms of the imidazole ring can bind strongly to the acidic silica gel. - Compound Instability: The acidic nature of silica gel can cause degradation of sensitive imidazole derivatives. [15] | - Deactivate Silica Gel: Pre-treat the silica gel by flushing the column with your eluent system containing a small amount of a base like triethylamine (0.1-1%) before loading your sample. - Use an Alternative Stationary Phase: Switch to a less acidic stationary phase, such as neutral or basic alumina. [15] |
| Streaking or Tailing of Spots on TLC/Column | - Strong Analyte-Stationary Phase Interaction: Similar to irreversible adsorption, but the compound eventually elutes. - Sample Overload: Too much material was loaded onto the column. | - Add a Polar Modifier: Incorporate a small amount of a very polar solvent like methanol or acetic acid into your eluent to improve peak shape. - Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
Q4: My polar imidazole derivative will not crystallize from solution. What techniques can I use to induce crystallization?
A4: Inducing crystallization, especially for highly polar compounds that may have high solubility in common solvents, often requires patience and a systematic approach. [16] Protocol for Inducing Crystallization:
-
Ensure Purity: First, confirm the purity of your oily or amorphous solid. Impurities can significantly inhibit crystal lattice formation. If necessary, perform another chromatographic purification.
-
Solvent Screening: In parallel, place small amounts of your compound in several test tubes. Add different solvents (or co-solvent systems) dropwise. An ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely upon heating. [16]3. Concentrate the Solution: If the compound is too dilute, slowly evaporate the solvent until the solution is saturated or slightly supersaturated.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth. [15] * Seed Crystals: If you have even a tiny crystal of the pure compound, add it to the cold, saturated solution to initiate crystallization. [15] * Drastic Cooling: Place the flask in an ice bath or freezer to rapidly decrease solubility, which can sometimes shock the compound out of solution.
-
Q5: An emulsion has formed during the acid-base extraction of my imidazole derivative, and the layers won't separate. How can I resolve this?
A5: Emulsions are a common frustration during workup. They are colloidal suspensions of one liquid in another, stabilized by impurities.
Methods to Break an Emulsion:
-
"Patience is a Virtue": Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help force the separation of the two phases.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. You can also use a glass rod to gently stir at the interface of the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can sometimes break up the microscopic droplets causing the emulsion.
-
Change the Solvent: Add a small amount of a different organic solvent that is miscible with your current organic layer but may disrupt the emulsion (e.g., adding some ethyl acetate to a dichloromethane layer).
Part 3: Protecting Group Strategies
Q6: I need to perform a reaction on a different part of my molecule, but the N-H of the imidazole ring is interfering. What are some suitable protecting groups?
A6: Protecting the imidazole nitrogen is often necessary to prevent unwanted side reactions, such as N-alkylation or acylation, or to direct lithiation to a specific carbon atom. [17][18]The choice of protecting group depends on the stability required for your subsequent reaction steps and the conditions needed for its eventual removal.
Common Protecting Groups for Imidazole Nitrogen:
| Protecting Group | Introduction Conditions | Removal Conditions | Key Features & Considerations |
| 1-(1-Ethoxyethyl) (EE) | Imidazole, Ethyl vinyl ether, cat. acid | Mild acid (e.g., dilute HCl, AcOH) | Easily introduced and removed under mild acidic conditions. [19] |
| t-Butyldimethylsilyl (TBDMS) | Imidazole, TBDMSCl, base (e.g., another imidazole equivalent) | Fluoride source (TBAF), or mild acid (e.g., HF in acetonitrile) [20] | Stable to organolithium reagents at low temperatures, allowing for C5-lithiation. [17] |
| Dialkoxymethyl | Imidazole, Triethyl orthoformate | Neutral or acidic hydrolysis at room temperature. [18] | Allows for rapid metalation at the C2 position. [18] |
| Tertiary Amido | (Requires multi-step synthesis) | Alkaline conditions | Permits quantitative C5-lithiation. [17] |
References
-
Das, T. C., Quadri, S. A. I., & Farooqui, M. (2016). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 8(1), 213-221. Retrieved from [Link]
-
Das, T. C., Quadri, S. A. I., & Farooqui, M. (2016). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. ResearchGate. Retrieved from [Link]
-
Carpenter, A. J., & Chadwick, D. J. (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1645-1652. Retrieved from [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. Retrieved from [Link]
-
Lin, H., et al. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A, 117(16), 3386-3396. Retrieved from [Link]
-
Lin, H., et al. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. ACS Publications. Retrieved from [Link]
-
Bernstein, E. R., et al. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. Bernstein Group. Retrieved from [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. (n.d.). ResearchGate. Retrieved from [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. University of Bath's research portal. Retrieved from [Link]
-
de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4938. Retrieved from [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radiszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. Retrieved from [Link]
-
Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a). (n.d.). ResearchGate. Retrieved from [Link]
-
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110. Retrieved from [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. Retrieved from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Imidazole: Synthesis, Reactions and Medicinal Uses. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Saha, D., & Mukhopadhyay, C. (2024). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. ResearchGate. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Application. (n.d.). TSI Journals. Retrieved from [Link]
-
Ramachary, D. B., & Reddy, G. M. (2015). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry, 80(15), 7578–7588. Retrieved from [Link]
-
Sámelová, A., et al. (2018). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 23(9), 2329. Retrieved from [Link]
-
Panda, S. S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1339-1350. Retrieved from [Link]
-
Imidazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(18), 6667. Retrieved from [Link]
-
Review On: Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Publishing. Retrieved from [Link]
-
Synthesis of trisubstituted imidazole via the reaction of α-hydroxy ketone, aldehydes and ammonium acetate catalyzed by SBSSA at 130 ℃ under solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). SciSpace. Retrieved from [Link]
-
REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the decomposition mechanisms of new imidazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
identification of side products in 1-(4-fluorophenyl)-1H-imidazol-4-amine synthesis
Technical Support Center: Synthesis of 1-(4-fluorophenyl)-1H-imidazol-4-amine
Introduction: Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. The unique electronic properties of the 4-fluorophenyl group and the specific substitution pattern of the imidazole ring can present distinct challenges, including regioselectivity issues and the formation of tenacious side products. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only troubleshoot your current synthesis but also to strategically optimize it for purity, yield, and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two predominant strategies for constructing this molecule, each with its own set of advantages and potential pitfalls.
-
Strategy A: Imidazole Ring Formation (Cyclization): This "bottom-up" approach involves constructing the imidazole ring from acyclic precursors already bearing the 4-fluorophenyl group. A common method is a variation of the Debus synthesis, which condenses a dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source).[1] For this specific target, the reaction would likely involve a derivative of 4-fluoroaniline. The main challenge here is controlling regioselectivity, as the cyclization can potentially lead to isomeric products.
-
Strategy B: N-Arylation of a Pre-formed Imidazole: This "top-down" approach involves coupling 4-aminoimidazole (or a protected version) with an activated 4-fluorophenyl source, typically 1-bromo- or 1-iodo-4-fluorobenzene. The most effective methods for this transformation are modern cross-coupling reactions, such as the Palladium-catalyzed Buchwald-Hartwig amination or the Copper-catalyzed Ullmann condensation.[2][3][4] These methods offer excellent control over regiochemistry but require careful optimization of catalysts, ligands, and bases to avoid side reactions like dehalogenation or homocoupling.[5][6]
Caption: Primary synthetic routes to the target compound.
Q2: Why is reaction monitoring so critical for this synthesis?
Real-time reaction monitoring using Process Analytical Technology (PAT) is crucial for minimizing side product formation and maximizing yield.[7] Techniques like HPLC, LC-MS, and in-situ NMR or FT-IR allow for:
-
Tracking Reactant Consumption: Ensures you don't prematurely quench the reaction or run it for an excessive duration, which can lead to degradation or byproduct formation.
-
Identifying Intermediates: Helps in understanding the reaction mechanism and pinpointing where a process might be stalling.
-
Detecting Side Products in Real-Time: Allows for immediate adjustments to reaction parameters (e.g., temperature, reagent addition) to suppress unwanted pathways.[8]
For this specific molecule, monitoring is key to distinguishing between the desired product and potential isomers, which may have very similar retention times in chromatography.[9]
Troubleshooting Guide: Side Product Identification & Mitigation
Problem 1: My final product shows two distinct spots on TLC/peaks in HPLC with the same mass, but the NMR is complex.
-
Probable Cause: Isomeric Impurity. You have likely formed the regioisomeric side product, 1-(4-fluorophenyl)-1H-imidazol-5-amine . This is a very common issue in syntheses involving the formation of substituted imidazole rings.[10] The two isomers are often difficult to separate due to their similar polarities.
-
Solution & Mitigation Strategy:
-
Definitive Identification: Use 2D NMR techniques (like HMBC and NOESY) to establish connectivity. For the desired 4-amino isomer, a Nuclear Overhauser Effect (NOE) should be observed between the imidazole C5-H and the ortho-protons of the fluorophenyl ring. The C2-H proton will typically be a sharp singlet, while the C5-H will be another singlet. In the undesired 5-amino isomer, the C4-H proton would show the NOE to the aryl ring protons.
-
Reaction Optimization (Cyclization Route): If you are using a cyclization strategy, vary the reaction conditions. Altering the solvent, temperature, or the nature of the catalyst can influence the regiochemical outcome of the ring closure.[11][12]
-
Purification: If the isomeric mixture is already formed, separation can be challenging.
-
Column Chromatography: Use a high-resolution silica or a different stationary phase. A gradient elution, for example, from 100% Dichloromethane (DCM) to 10% Methanol/DCM, may provide separation.[10]
-
Recrystallization: If the product is solid, fractional recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) can enrich one isomer.
-
-
Problem 2: The reaction yield is low, and I've isolated fluorobenzene and/or 4,4'-difluorobiphenyl.
-
Probable Cause: Dehalogenation and Homocoupling. These side products are characteristic of N-arylation cross-coupling reactions (Buchwald-Hartwig or Ullmann) that are not fully optimized.
-
Dehalogenation (yielding fluorobenzene): Often caused by a β-hydride elimination pathway from a reaction intermediate or reaction with trace water.[3]
-
Homocoupling (yielding 4,4'-difluorobiphenyl): A classic side reaction in Ullmann condensations, especially at high temperatures with excess copper catalyst.[5] It can also occur in Pd-catalyzed reactions if the reductive elimination of the product is slow compared to competing pathways.
-
-
Solution & Mitigation Strategy:
-
Optimize the Catalyst System (Buchwald-Hartwig):
-
Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, RuPhos). These ligands promote the desired C-N reductive elimination step, outcompeting side reactions.[13][14]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are common. If dehalogenation is severe, switching to a weaker base like Cs₂CO₃ and slightly increasing the temperature may be beneficial.
-
-
Refine Reaction Conditions (Ullmann):
-
Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents and run the reaction under an inert atmosphere (Argon or Nitrogen) to minimize water-related side reactions.
-
Caption: Troubleshooting workflow for common N-arylation side products.
Problem 3: My reaction appears complete by TLC/LC-MS, but after workup and purification, the yield is very low.
-
Probable Cause: Product Sequestration or Degradation during Workup. The amino-imidazole core is basic and can form salts. It may also be sensitive to strongly acidic or basic conditions during extraction.
-
Solution & Mitigation Strategy:
-
Modified Workup:
-
Acid-Base Extraction: The basicity of the imidazole and amine groups can be used for purification.[10] After quenching the reaction, dissolve the crude material in an organic solvent (e.g., Ethyl Acetate) and extract with a dilute acid solution (e.g., 1M HCl). The product will move to the aqueous layer as a salt. Wash the organic layer to remove non-basic impurities. Then, carefully basify the aqueous layer with a base like NaOH or NaHCO₃ to pH > 9 to precipitate the free-base product, which can then be extracted back into an organic solvent.
-
-
Avoid Harsh Conditions: Be mindful of the pH during workup. Prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause degradation. Neutralize carefully and avoid excessive heating during solvent evaporation.
-
Check for Emulsions: The product's amphiphilic nature can sometimes lead to emulsions during liquid-liquid extraction. If this occurs, adding brine or filtering the mixture through celite can help break the emulsion.
-
Summary of Key Analytical Data
The following table provides expected analytical signatures for the target compound and major potential side products. Exact values may vary based on instrumentation and conditions.
| Compound Name | Structure | Expected Mass (M+H)⁺ | Key ¹H NMR Signals (δ, ppm) | Key ¹⁹F NMR Signal (δ, ppm) |
| This compound | F-Ph-Im-4-NH₂ | 178.07 | ~7.5-7.2 (m, Ar-H), ~7.4 (s, Im-H), ~6.8 (s, Im-H), ~4.0 (br s, NH₂) | ~ -115 to -120 |
| 1-(4-fluorophenyl)-1H-imidazol-5-amine | F-Ph-Im-5-NH₂ | 178.07 | ~7.5-7.2 (m, Ar-H), ~7.6 (s, Im-H), ~6.5 (s, Im-H), ~4.5 (br s, NH₂) | ~ -115 to -120 |
| 4,4'-Difluorobiphenyl | F-Ph-Ph-F | 190.06 | ~7.6 (m, Ar-H), ~7.2 (m, Ar-H) | ~ -113 to -118 |
| Fluorobenzene | F-Ph | 96.04 | ~7.4-7.1 (m, Ar-H) | ~ -113 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
(This is a representative protocol and must be optimized for your specific setup.)
-
Setup: To an oven-dried Schlenk flask, add 4-aminoimidazole hydrochloride (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.5 eq), and the Palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting 4-aminoimidazole is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of Dichloromethane and Methanol.
Protocol 2: Analytical Method for In-Process Monitoring
-
Technique: High-Performance Liquid Chromatography (HPLC).[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dilute a small aliquot of the reaction mixture (~5 µL) in 1 mL of Methanol/Water (1:1), vortex, and inject.
References
- BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Retrieved from BenchChem Technical Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEwOugS0MFok8wDVV7FkVFCWcCDDr6_S9PJDHy0OtDod02gYqYeMLrMgJLYcv2mAhxG-PFKF7KJts4aXxlVpUr6lpXpUPIx0Gpjetdtk23Fm_dI5_HdbrDtEeZcAlMub-sPHz8bnh0FfFG2smhLgv54FR_VpdWRC752DnsBXSvfzjWO5kSHA8uie0dwF-piIxYjOkncnHo1rIeXVhQGCVY-9bEavvsld8k96_XtRAb]
- Kord, A. S. (2013). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj2gVxu3Br73bavRm23w2JIl41pGjw07c44LhXNunHEtsMFdP4DgRR9j5ZOOPwgTO6FaW37r0DCpbBwcFkh2_i2SD1eSb0vNBgRiac6pd6C7xR9-t72G53yKj6-g6Gj9-w1sEtbMikq0NqzIduBhf40C-mOO6dhETSKqYWKtC3cMJnzxkg_fOqlCRxAwIM]
- Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research, 16, 100. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyrK23wNtu9oc2xSgIrcGpje9uYGeXP7LeGuPgBwtvECkSh_mAE_wX_NcWYdoLn8cOo4mzWE5TdlE7n2kD70RbTi0cI8Rl7nrOny8041319Z-XGYAmN3I8sKRUEUUGjDSCJv6n89d4cHYM0zQR2BQ5TJJaHjX-BIapJaCT8RH0k3YPkmnWLuO2w87APixZ-bfp1XgpFG7qtvwiiUuUu9XUeA==]
- BenchChem. (n.d.). Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide. Retrieved from BenchChem Technical Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-L_7O1cHmHXjwls58C1XnRHpRzP6QbI_GTHHHi_QNIneK-vdwb77-UCJLURIWrTFto48RJmyUkgo9JQ5UtSFTjbq0OThkgfnBYC6kRzOkOxTGcFBrsPddRZeB5vB4Q8QgPB4KuAIPDjcfYalF5KMFraFpeOu5Y-a_Hd3x39iEnI6a2R8Y99bZp6N0PQ1iZYqJ9x0P8cxlY8oESyYt9X3_yWSBRkarcZF3stH9ygwGMwUn4pv3yfc722Y=]
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG66Gtt9NiHamWj9Db3js8EjGvllje7wrQUV-H0AOlb604uqVp2dQIcv-vAfVWx0Qbm6ctehFZaArCPxdy12JNrrbsYmeQntz5FHyWQcFj6kHr1CHreTJ3nTkHfrxB33pXLr2Qx6vKSvJxS0dxnjvQIjei05S_zCu2OvCKaj8IqZdU39ac=]
- BenchChem. (n.d.). Strategies to reduce by-product formation in imidazole cyclization reactions. Retrieved from BenchChem Technical Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOdMxZSjHmrumLr9qEtXmUpEFO_UYjAG94qtxVQXxnTyCSDxjADMX_BWWR7aZuHUTYa67SGFHeBUNCZEvuG4tL9csd7zo1OP7wwNBU0HuFqqT6NB7koodeHU5CoAxMqIlMrs32oNjL8SRsoyAD3Ub3EWG3yjmyNhjFDxI7BV-c_0K8udid_lmHDiJrzvNoTZ_-kkaRjgiQOkcz_55OmoSiVunF1IuDhjQm]
- Organic Chemistry Portal. (n.d.). Imidazole synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeKj6FOnV2N0ojChyXzemFNc1dEeVuVhezaYqF-HQ7N173XS3hZxYdlTlQ87IMAltWx05E4usTG1cZUBwORELpjzuq0NcnDAVXzchE_J6WCrWuezVbeLqYikgOorp5FVaR2lh_ooCW5uUEUBf27sn-VyB5ftmlUyZHvwlE9NAUZ0TluA==]
- Wikipedia. (n.d.). Ullmann condensation. [https://en.wikipedia.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. [https://en.wikipedia.
- Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160359/]
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction. [https://www.thermofisher.com/us/en/home/references/named-reactions/ullmann-reaction.html]
- ACS Publications. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUsBZMJ2gbXMGSUw-BFL2Qutds4QPj49j4d_P0FT7SxERgprAMxdda2-cFopwWo8IxRpi-tFJ9jqADOAwi1VPboTHRhut898S8GErhQrq6tBaArlIKK9jvbP5xbx_gVN9qrXpXKw==]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- Frontiers. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [https://www.frontiersin.org/articles/10.3389/fchem.2020.00767/full]
- The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [https://www.youtube.com/watch?
- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLXWI0NCYAC7884XJWZxP2Ml6DlnQY1TH08_wBxG2deK9O5Dy50SpzZ76a2cfbUxZGDh5-R7ymigMEp-_9L27GgPfmHWJ1fEjgrVPtqSUYU4pl_YQc9wzdhzZXd-eqCSNqx50u16y-c7bMa-BzZl_qJZGwb31mIl7-ICID1zfJvt7qIQ==]
- TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXNHo9OFD4QMiH433DUto6O5KAtIkYezj4V0W-_NR4R2ZTXmhhXF_odQTO5r3f6uZhmHuw5jzZAqdx9BiYd1CrfAugOjMwJqsPQW1FNPeUQgddG8JsCOHpBj4d-YlMx2ktoWMLHwCKMlChpeuk-I67-z1j9nOEx99hUhOdRGdY9GsTun0ss65f9KDGBytYnhBa1UDooZGhioOqgThyORgVOEb6OzIm-pLRM3h-u3zaAmTHsdKnt4NfIMK8q2BA_lhwSjabFkQ0-Ts2pa9BuygiwxZVs7U6]
- Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [https://www.beilstein-journals.org/bjoc/articles/14/233]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reaction Monitoring | Bruker [bruker.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Imidazole synthesis [organic-chemistry.org]
- 13. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. jocpr.com [jocpr.com]
Technical Support Center: Storage and Handling of 1-(4-fluorophenyl)-1H-imidazol-4-amine
Welcome to the technical support center for 1-(4-fluorophenyl)-1H-imidazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity and purity of your experimental results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My recent experimental results using this compound have been inconsistent. Could degradation of the compound during storage be a factor?
A1: Yes, inconsistent experimental results are a common indicator of compound degradation. This compound, as an aromatic amine and an imidazole derivative, is susceptible to degradation from environmental factors such as oxygen, light, and moisture. Any degradation will alter the purity of your sample, leading to unreliable and non-reproducible outcomes. It is crucial to assess the purity of your stored compound and review your storage procedures.
Q2: What are the primary environmental factors that can cause the degradation of this compound?
A2: The main environmental factors of concern are:
-
Oxygen: The aromatic amine and imidazole moieties are susceptible to oxidation.[1][2]
-
Light: Imidazole derivatives can be photosensitive and may undergo photodegradation upon exposure to UV or even ambient light.
-
Moisture: Aromatic amines can be hygroscopic, and the presence of water can facilitate hydrolytic degradation or act as a catalyst for other reactions.
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.
Q3: What are the visible signs of degradation I should look for?
A3: While analytical confirmation is necessary, visual inspection can offer initial clues. Look for:
-
Color Change: Aromatic amines often develop a colored appearance (e.g., yellow, brown, or black) upon oxidation. If your initially white or off-white solid has changed color, it is a strong indication of degradation.
-
Change in Physical State: Clumping or the appearance of a liquid phase in a solid sample can indicate moisture absorption or the formation of degradation products with lower melting points.
Q4: How should I properly store this compound to minimize degradation?
A4: To ensure the long-term stability of this compound, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidative degradation.[3][4][5] |
| Light | Amber glass vial | Protects against photodegradation.[6] |
| Moisture | Tightly sealed container with a Teflon-lined cap | Prevents moisture ingress and subsequent hydrolysis or catalysis of degradation.[7] |
Q5: Is it necessary to store the compound under an inert atmosphere?
A5: Yes, for long-term storage, an inert atmosphere is highly recommended. The aromatic amine functional group is prone to oxidation, which can be initiated by atmospheric oxygen. Storing under an inert gas like argon or nitrogen displaces oxygen and significantly slows this degradation pathway.[3][5][8] Argon is denser than air and can provide a protective "blanket" over the compound.[5][8][9]
Troubleshooting Guide: Investigating Potential Degradation
If you suspect that your sample of this compound has degraded, follow this troubleshooting guide to diagnose and address the issue.
Step 1: Visual Inspection
As mentioned in the FAQs, begin with a simple visual check of the compound. Note any changes in color or physical state compared to a fresh, un-degraded sample.
Step 2: Purity Analysis
A change in purity is the definitive indicator of degradation. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of pharmaceutical compounds.[10]
Recommended Analytical Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Rationale: RP-HPLC offers high resolution and sensitivity for separating the parent compound from potential degradation products.
-
Protocol: A stability-indicating HPLC method should be developed and validated to ensure it can accurately quantify the purity of this compound and detect any degradation products.[10]
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating aromatic compounds and their more polar degradation products.
-
Detection: A UV detector set at a wavelength where the parent compound has significant absorbance (e.g., around 254 nm) should be used. A photodiode array (PDA) detector is even more beneficial as it can provide spectral information for peak identification and purity assessment.
-
Step 3: Identification of Degradation Products
If degradation is confirmed by HPLC, identifying the degradation products can provide insights into the degradation pathway and help refine storage conditions.
Recommended Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale: LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, allowing for the determination of the molecular weights of degradation products.[11][12]
-
Protocol:
-
Utilize the HPLC method developed in Step 2, interfacing the HPLC system with a mass spectrometer.
-
Analyze the degraded sample and identify the molecular weights of the new peaks observed in the chromatogram.
-
Based on the molecular weights, propose potential structures for the degradation products resulting from oxidation (e.g., addition of oxygen atoms), hydrolysis, or dimerization.
-
Additional Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy provides detailed structural information and can be used to definitively identify degradation products if they can be isolated in sufficient quantity and purity.[13][14][15][16][17]
-
Protocol:
-
If a major degradation product is observed, it may be possible to isolate it using preparative HPLC.
-
Acquire 1H and 13C NMR spectra of the isolated impurity.
-
Compare the spectra to that of the parent compound to elucidate the structural changes.
-
Diagrams of Potential Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: A systematic workflow for investigating suspected compound degradation.
Experimental Protocol: Best Practices for Handling and Storage
To ensure the long-term stability of this compound, adhere to the following protocol:
Materials:
-
This compound
-
Amber glass vials with Teflon-lined screw caps
-
Inert gas (Argon or Nitrogen) cylinder with a regulator and tubing
-
-20°C or -80°C freezer
-
Spatula
-
Balance
Procedure for Aliquoting and Storage:
-
Preparation: If possible, perform all manipulations in a glove box or glove bag with an inert atmosphere. [6][18]If a glove box is not available, work quickly in a well-ventilated fume hood with low humidity.
-
Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere, aliquot the compound into smaller, single-use vials.
-
Inert Gas Purge: Before sealing each vial, flush the headspace with a gentle stream of argon or nitrogen for 10-15 seconds to displace any air. [7]4. Sealing: Immediately and tightly seal the vial with the Teflon-lined cap.
-
Labeling: Clearly label each vial with the compound name, date, and concentration (if in solution).
-
Storage: Place the sealed vials in a freezer at -20°C or -80°C.
-
Documentation: Keep a detailed record of the storage conditions and dates of access for each aliquot.
Advanced Topic: Container Closure Systems and Leachables
For long-term storage, especially for solutions, it is important to consider the potential for extractables and leachables from the container closure system. [19][20][21][22][23]
-
Extractables: Compounds that can be extracted from the container material under harsh conditions (e.g., strong solvents, high heat). [19][20][21][22][23]* Leachables: Compounds that migrate from the container material into the product under normal storage conditions. [19][20][21][22][23] Recommendations:
-
Primary Container: Use high-quality borosilicate glass vials (Type I) as they are generally inert.
-
Closure: Teflon-lined caps are recommended as Teflon is highly inert and provides an excellent barrier. Avoid rubber septa for long-term storage as plasticizers and other additives can leach out.
References
-
Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]
-
"Store under Argon". (2018, February 10). Reddit. Retrieved from [Link]
-
Storage solution for oxygen sensitive liquid chemicals? (2021, September 28). Chemistry Stack Exchange. Retrieved from [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (n.d.). MDPI. Retrieved from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). RSC Publishing. Retrieved from [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. (2011, October 23). Academic Journals. Retrieved from [Link]
-
Degradation of imidazolium. a, b, c Selected regions of the ¹H NMR... (n.d.). ResearchGate. Retrieved from [Link]
-
Extractables and Leachables: Best Practices & Key Considerations. (2025, May 14). Adragos Pharma. Retrieved from [Link]
-
1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... (n.d.). ResearchGate. Retrieved from [Link]
-
Amine Degradation in CO2 Capture Chemistry. (n.d.). Scribd. Retrieved from [Link]
-
Extractables and leachables: definitions, differences & facts. (2022, April 12). Single Use Support. Retrieved from [Link]
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022, June 13). Universal Wiser Publisher. Retrieved from [Link]
-
Extractables & Leachables. (n.d.). Shimadzu. Retrieved from [Link]
-
Nitrogen vs argon for air free synthesis. (2023, February 2). Reddit. Retrieved from [Link]
-
Extractables and Leachables Studies for Packaging Materials: Key Considerations. (2020, May 27). CordenPharma. Retrieved from [Link]
-
Extractables and Leachables Testing. (n.d.). Intertek. Retrieved from [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET. Retrieved from [Link]
-
Is argon preferred over nitrogen for maintaining an inert atmosphere? (2017, June 25). Chemistry Stack Exchange. Retrieved from [Link]
-
1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. (2014, May 7). PMC. Retrieved from [Link]
-
Investigation into the Synthetic Strategies of Melamine-Based Porous Polymeric Materials: A Bibliometric Analysis. (n.d.). MDPI. Retrieved from [Link]
- Mixed aromatic amine monomers and polymers thereof. (n.d.). Google Patents.
-
Stability of fluorinated surfactants in advanced oxidation processes--A follow up of degradation products using flow injection-mass spectrometry, liquid chromatography-mass spectrometry and liquid chromatography-multiple stage mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
Biobased Amines: From Synthesis to Polymers; Present and Future. (n.d.). Chemical Reviews. Retrieved from [Link]
-
HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2025, August 14). ResearchGate. Retrieved from [Link]
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020, November 19). PMC. Retrieved from [Link]
-
Promising low-viscosity phosphorus-containing epoxy compounds: Features of interaction with aromatic amines. (2025, November 12). ResearchGate. Retrieved from [Link]
-
Evaluation of an Imine-Linked Polymer Organic Framework for Storage and Release of H2S and NO. (2023, February 16). MDPI. Retrieved from [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). PMC. Retrieved from [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal For Science. Retrieved from [Link]
-
(PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). (2025, December 2). ResearchGate. Retrieved from [Link]
Sources
- 1. cdc.gov [cdc.gov]
- 2. brownpackaging.com [brownpackaging.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ossila.com [ossila.com]
- 6. ossila.com [ossila.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. researchgate.net [researchgate.net]
- 18. ossila.com [ossila.com]
- 19. Extractables and Leachables: Best Practices & Key Considerations [adragos-pharma.com]
- 20. susupport.com [susupport.com]
- 21. Extractables & Leachables : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. pharmoutsourcing.com [pharmoutsourcing.com]
- 23. Extractables and Leachables Testing [intertek.com]
Technical Support Center: Scale-Up Synthesis of 1-(4-fluorophenyl)-1H-imidazol-4-amine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 1-(4-fluorophenyl)-1H-imidazol-4-amine. It addresses common challenges, offers troubleshooting solutions, and presents detailed protocols grounded in established chemical principles.
Proposed Synthetic Pathway & Rationale
The synthesis of this compound is most effectively approached via a two-step sequence starting from commercially available 4-nitroimidazole and a suitable arylating agent. This pathway is selected for its reliability, use of well-understood transformations, and amenability to scale-up.
The core strategy involves:
-
N-Arylation: A palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond between the imidazole nitrogen and the fluorophenyl ring.[1][2] This method is preferred over older techniques like the Ullmann condensation due to its milder reaction conditions, higher functional group tolerance, and broader substrate scope.[1][3]
-
Nitro Group Reduction: Conversion of the nitro intermediate to the target primary amine. Catalytic hydrogenation is a clean and efficient method, though chemical reductants offer practical alternatives.
Caption: Proposed two-step synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination recommended over a copper-catalyzed Ullmann reaction for the N-arylation step?
A1: While the Ullmann condensation is a classic method for forming C-N bonds, it typically requires high reaction temperatures (>150 °C) and stoichiometric amounts of copper, which can lead to challenges in product purification and waste disposal.[3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers several advantages for scale-up:[1][2]
-
Milder Conditions: Reactions often proceed at lower temperatures (80-120 °C), preserving sensitive functional groups and reducing the formation of thermal degradation byproducts.
-
Catalytic Palladium: Only catalytic amounts of palladium and a suitable phosphine ligand are required, simplifying downstream purification.
-
Broader Scope: Modern Buchwald-Hartwig catalyst systems are highly versatile and tolerate a wide range of functional groups on both coupling partners.[2]
Q2: What are the critical process parameters to control during the scale-up of the nitro reduction step?
A2: The reduction of an aromatic nitro group is typically highly exothermic. The primary challenge during scale-up is managing heat transfer to prevent a runaway reaction.[4]
-
For Catalytic Hydrogenation (H₂/Pd-C):
-
Heat Management: Use a jacketed reactor with efficient cooling and control the rate of hydrogen addition.
-
Agitation: Ensure efficient mixing to keep the catalyst suspended and facilitate mass transfer of hydrogen gas. Inadequate mixing can lead to localized overheating and reaction stalling.[4]
-
Catalyst Filtration: The pyrophoric nature of Pd-C on filter media requires careful handling, such as inerting the filter with nitrogen and keeping the cake wet with solvent.
-
-
For Chemical Reduction (e.g., SnCl₂ or Fe/HCl):
-
Reagent Addition: Control the addition rate of the reducing agent to manage the exotherm.
-
pH Control: The reaction pH can be critical. For instance, using Fe in acidic media requires monitoring and potential adjustment.
-
Work-up: The work-up for metal-based reductions can be complex, often involving filtration of metal salts and pH adjustments to isolate the product.
-
Q3: What are the primary safety concerns associated with this synthesis?
A3: Several safety hazards must be addressed. A summary is provided in the table below.
| Reagent/Process | Hazard | Mitigation Measures |
| Toluene (Solvent) | Flammable, volatile, toxic. | Use in a well-ventilated area or closed system. Ground equipment to prevent static discharge. Use appropriate PPE (gloves, safety glasses). |
| Palladium on Carbon (Catalyst) | Pyrophoric when dry and exposed to air. | Handle under an inert atmosphere (N₂ or Ar). Do not allow the catalyst to dry on filter paper or equipment. Quench spent catalyst carefully. |
| Hydrogen Gas (H₂) | Highly flammable, explosive mixtures with air. | Use in a designated area with proper ventilation and explosion-proof equipment. Monitor for leaks. Ensure proper grounding. |
| Imidazole Derivatives | Can be skin and eye irritants.[5][6] | Wear appropriate PPE, including gloves, lab coat, and safety goggles. Handle in a fume hood. |
| Exothermic Reactions | Potential for runaway reaction, pressure buildup.[4] | Ensure adequate reactor cooling. Control reagent addition rates. Monitor internal temperature closely. Have an emergency cooling/quenching plan. |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, following a logical, problem-solving workflow.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
common impurities in fluorophenyl-imidazole synthesis and their removal
A Guide to Identification, Troubleshooting, and Removal of Common Impurities
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen firsthand how impurities can derail a synthetic campaign, leading to delays, low yields, and ambiguous analytical data. This guide is designed to be your first point of reference when encountering challenges in the synthesis and purification of fluorophenyl-imidazole derivatives. We will move beyond simple protocols to explore the root causes of impurity formation and provide logical, field-proven strategies for their removal.
Part 1: Frequently Asked Questions (FAQs) about Impurity Sources
This section addresses the most common questions regarding the origin of impurities in fluorophenyl-imidazole synthesis. Understanding the source is the first critical step in developing an effective purification strategy.
Q1: My NMR/LC-MS shows unreacted starting materials. What are the most effective removal techniques?
Answer: This is one of the most common issues. The optimal removal strategy depends on the specific starting material.
-
Unreacted Aldehydes (e.g., 4-Fluorobenzaldehyde): Aldehydes can often be removed via the formation of a water-soluble bisulfite adduct. This involves washing the organic layer with an aqueous solution of sodium bisulfite. However, a more routine method is careful column chromatography.
-
Unreacted 1,2-Dicarbonyls (e.g., Benzil): In syntheses like the Radziszewski reaction, residual benzil is a frequent impurity. While it can be separated by column chromatography, recrystallization is often a highly effective alternative. A suggested solvent system is an acetone/water mixture (9:1 v/v), followed by cooling, potentially overnight in a refrigerator, to induce crystallization of the desired product, leaving the more soluble benzil in the mother liquor[1].
-
Excess Imidazole (as a reagent or catalyst): Unsubstituted imidazole is highly soluble in water and can be effectively removed by washing the reaction mixture (dissolved in an organic solvent like dichloromethane or ethyl acetate) with a dilute aqueous acid, such as 1 M HCl[2]. The basic nitrogen of the imidazole will be protonated, forming a water-soluble salt that partitions into the aqueous phase[2][3].
Q2: I'm observing unexpected peaks that I suspect are from side reactions. What are the likely culprits?
Answer: Side reactions are inherent to multi-component syntheses. The specific byproducts depend on the synthetic route, but common classes include:
-
Regioisomers: If you are synthesizing an N-substituted imidazole from an unsymmetrically substituted imidazole (e.g., 4-methylimidazole), you can get alkylation at either nitrogen, leading to a mixture of regioisomers. These isomers often have very similar polarities, making separation challenging. High-resolution flash chromatography or preparative HPLC may be necessary.
-
Over-alkylation/Multiple Substitutions: In reactions involving alkylation, it's possible for the reagent to react at multiple sites if the conditions are too harsh or if there is an excess of the alkylating agent.
-
Condensation Byproducts: In reactions like the Radziszewski synthesis, which involves the condensation of a dicarbonyl, an aldehyde, and an ammonia source, side products can arise from the self-condensation of the aldehyde or incomplete reaction pathways[4][5]. These impurities often have different polarity profiles and can typically be separated by column chromatography.
Q3: Could impurities be coming from my reagents or solvents?
Answer: Absolutely. This is an often-overlooked source of contamination.
-
Reagent-Derived Impurities: Reagents, especially catalysts or bases, can introduce impurities. For example, inorganic salts (e.g., K₂CO₃, Na₂SO₄) must be thoroughly removed during the workup, typically by filtration and aqueous washes[6][7]. Residual catalysts, such as metals from coupling reactions, can also persist and may require specialized purification steps like treatment with a scavenger resin or filtration through a dedicated pad like Celite®[][9].
-
Residual Solvents: Solvents used in the reaction or purification (e.g., methanol, ethanol, dichloromethane, acetone) can remain in the final product[]. Effective removal is critical and is usually achieved by drying the product under high vacuum, sometimes with gentle heating[]. Quantification of residual solvents is typically done by Gas Chromatography (GC)[][10].
Q4: My pure compound seems to be degrading over time or during workup. What degradation pathways should I be aware of?
Answer: Fluorophenyl-imidazoles, like many heterocyclic compounds, can be susceptible to degradation, especially under harsh conditions.
-
Oxidative Degradation: The electron-rich imidazole ring can be susceptible to oxidation, particularly if exposed to air and light for extended periods or in the presence of oxidizing agents[11]. This can lead to the formation of various oxidized species. Performing reactions under an inert atmosphere (Nitrogen or Argon) and storing the final product in a dark, cool place can mitigate this.
-
Hydrolysis: If the fluorophenyl-imidazole contains sensitive functional groups like esters or amides, these can be hydrolyzed during acidic or basic aqueous workups. Careful control of pH is essential.
-
Photolysis: Exposure to UV light can sometimes lead to degradation[11][12]. It is good practice to protect reaction vessels and storage vials from direct light, for instance, by wrapping them in aluminum foil.
Part 2: Troubleshooting Guide for Purification
This section provides solutions to common problems encountered during the purification process.
| Problem Statement | Probable Cause(s) | Recommended Solution(s) |
| "My compound is 'tailing' or smearing on a silica gel column." | The basic nitrogen of the imidazole is interacting strongly with the acidic silanol groups on the silica surface. | Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[3] Switch Stationary Phase: Consider using neutral or basic alumina, which can provide better separation for basic compounds.[3] |
| "I can't separate my product from an impurity using column chromatography." | The impurity and the product have very similar polarities. | Modify the Solvent System: Experiment with different solvent systems (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Sometimes, a completely different solvent combination can alter the selectivity.[3] Try Reverse-Phase Chromatography: If your compound is sufficiently non-polar, C18-functionalized silica (reverse-phase) can provide an orthogonal separation mechanism.[3] Use a Gradient Elution: A shallow gradient of the polar solvent can help resolve closely eluting compounds. |
| "My yield is very low after purification." | The compound might be partially soluble in the aqueous phase during extraction, irreversibly stuck on the column, or degrading during purification. | Back-Extraction: After an aqueous wash, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product. Check for Precipitation: Ensure your product hasn't precipitated in the separatory funnel or other glassware. Use Dry Loading: For chromatography, adsorbing your crude product onto a small amount of silica ("dry loading") instead of dissolving it in a solvent can lead to sharper bands and better recovery.[3] |
| "My product, which should be a solid, oiled out during workup." | The product is not pure enough to crystallize, or it is dissolved in residual solvent. | Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexane or diethyl ether). Agitate the mixture to wash away impurities, which may induce crystallization of your product. High Vacuum Drying: Ensure all solvents are thoroughly removed under a high vacuum. |
Impurity Identification & Removal Workflow
The following diagram illustrates a logical workflow for tackling an unknown impurity during your synthesis.
Caption: Logical workflow for impurity identification and removal.
Common Impurity Formation Pathways
In a typical multi-component synthesis, such as the Radziszewski reaction, several impurities can form alongside the desired product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole synthesis [organic-chemistry.org]
- 10. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kinase Inhibition: Evaluating 1-(4-fluorophenyl)-1H-imidazol-4-amine Against Established Therapeutics
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized oncology, with drugs like Imatinib demonstrating the profound impact of targeted therapy.[1][3]
The imidazole ring is a privileged scaffold in medicinal chemistry, found in many biologically active compounds and known to improve the pharmacokinetic properties of drug candidates.[4][5] This guide focuses on a novel molecule, 1-(4-fluorophenyl)-1H-imidazol-4-amine , hereafter referred to as Compound X . Given its structural motifs, Compound X presents a compelling candidate for investigation as a kinase inhibitor.
This document serves as an in-depth guide for researchers and drug development professionals on how to rigorously evaluate the activity of a novel compound like Compound X. We will establish a framework for comparing its performance against well-characterized kinase inhibitors, Imatinib and Gefitinib, grounding our approach in robust experimental design and data interpretation. The objective is not merely to present data, but to illuminate the scientific rationale behind each step of the comparative analysis.
Part 1: Foundational Strategy - Selecting Targets and Comparators
The initial challenge in characterizing a new compound is determining its target profile. A broad comparison against inhibitors with distinct selectivity profiles provides the most informative starting point.
-
Imatinib (Gleevec®): A paradigm of multi-targeted therapy, primarily inhibiting the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), as well as c-KIT and PDGF-R.[1][3] Its inclusion allows us to assess Compound X's potential activity against non-receptor tyrosine kinases.
-
Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently mutated or overexpressed in non-small cell lung cancer.[6][7] Comparing against Gefitinib helps determine selectivity for this critical family of kinases.
By profiling Compound X against a panel of kinases including Abl, c-KIT, and EGFR, we can triangulate its potential mechanism of action and, most importantly, its selectivity—a critical determinant of a drug's therapeutic window and side-effect profile.[2]
The EGFR Signaling Pathway: A Case Study in Kinase-Driven Oncogenesis
To understand the significance of kinase inhibition, we can visualize a key signaling pathway like the one initiated by EGFR. Upon activation, EGFR triggers multiple downstream cascades that drive cell proliferation and survival.[7] Inhibitors like Gefitinib block this process at its origin.
Part 2: Experimental Design and Protocol
The cornerstone of a comparative analysis is a meticulously designed and reproducible experiment. For the initial characterization of Compound X, a cell-free in vitro kinase assay is the method of choice. This approach isolates the kinase and inhibitor from complex cellular systems, ensuring that any observed inhibition is a direct effect on the enzyme's catalytic activity.[8][9]
We will employ a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of an inhibitor's potency.[7][10] The lower the IC50 value, the more potent the compound.[1]
Experimental Workflow: IC50 Determination
The process follows a logical sequence from reagent preparation to data analysis. Each step is designed to minimize variability and ensure the integrity of the results.
Detailed Protocol: In Vitro Kinase Assay for IC50 Determination
This protocol provides a standardized method for measuring the inhibitory activity of Compound X, Imatinib, and Gefitinib against their respective target kinases (e.g., EGFR for Gefitinib).
Materials:
-
Recombinant human kinase (e.g., EGFR, Abl)
-
Kinase substrate (e.g., synthetic peptide)
-
Adenosine 5'-triphosphate (ATP)[11]
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]
-
Test Compounds: Compound X, Imatinib, Gefitinib (dissolved in DMSO)
-
384-well microplates (low-volume, black)
-
Multichannel pipettors and a microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Assay Buffer from stock solutions.
-
Prepare a 2X kinase solution in 1X buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a 2X substrate/ATP solution in 1X buffer. The ATP concentration should be set near its Michaelis-Menten constant (Km) for the specific kinase to allow for sensitive detection of competitive inhibitors.[14]
-
-
Compound Plating:
-
Create a 10-point serial dilution series for each test compound (Compound X, Imatinib, Gefitinib) in DMSO, starting at a high concentration (e.g., 100 µM).
-
Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction:
-
Add the 2X kinase solution to each well containing the test compounds and controls.
-
Allow the plate to incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.[10]
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The duration should be sufficient to generate a robust signal without consuming more than 10-15% of the substrate, ensuring initial velocity kinetics.[10]
-
Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent).[13]
-
Incubate as required by the detection kit (e.g., 40 minutes at room temperature).[13]
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a compatible microplate reader.
-
Convert the raw signal data to percent inhibition relative to the controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 3: Data Presentation and Interpretation (Hypothetical Data)
To illustrate the outcome of this experimental framework, we present a table of hypothetical IC50 values. This data represents a plausible scenario for an early-stage kinase inhibitor.
| Kinase Target | Compound X (IC50, nM) | Gefitinib (IC50, nM) | Imatinib (IC50, nM) |
| EGFR | 15 | 25[7] | >10,000 |
| Abl | 850 | >10,000 | 300 |
| c-KIT | 1,200 | >10,000 | 150 |
| Aurora A | 45 | >10,000 | >10,000 |
| Src | 3,500 | >5,000 | 250 |
Interpretation of Hypothetical Results:
-
Potency and Primary Target: The data suggests that Compound X is a potent inhibitor of EGFR (IC50 = 15 nM) and Aurora A (IC50 = 45 nM). Its potency against EGFR is comparable to, and slightly better than, the established EGFR inhibitor Gefitinib.
-
Selectivity Profile: Compound X demonstrates a high degree of selectivity. It is significantly less active against Abl, c-KIT, and Src kinases, with IC50 values in the high nanomolar to micromolar range. This profile is distinct from Imatinib, which potently inhibits Abl and c-KIT but not EGFR or Aurora A.
-
Potential as a Dual Inhibitor: The potent activity against both EGFR and Aurora A is noteworthy. Dual inhibition of these pathways could offer a synergistic anti-cancer effect, as Aurora kinases are critical for mitotic progression and are often overexpressed in tumors that also exhibit EGFR dysregulation.[15] This dual-target profile warrants further investigation.
Part 4: Advancing the Investigation - Cellular Context
While cell-free assays are essential for determining direct enzymatic inhibition, the next logical step is to validate these findings in a cellular context. Cell-based assays, such as proliferation assays (e.g., MTT or CellTiter-Glo®), can determine if the compound's enzymatic potency translates into a functional anti-proliferative effect in cancer cell lines.[16] This step is crucial for assessing cell permeability, metabolic stability, and engagement with the target in its native environment.
Conclusion
This guide outlines a rigorous, systematic framework for the initial characterization and comparative analysis of a novel kinase inhibitor candidate, this compound (Compound X). By employing standardized in vitro kinase assays and comparing the results against well-characterized inhibitors like Gefitinib and Imatinib, researchers can efficiently determine the compound's potency, primary targets, and selectivity profile. The hypothetical data presented herein illustrates how such a comparison can reveal a unique and potentially valuable therapeutic profile, such as dual EGFR/Aurora A inhibition. This structured approach, grounded in sound experimental principles and causal logic, is fundamental to the successful progression of promising molecules from the bench to the clinic.
References
-
Davies, S. P., et al. (2004). Comparison of inhibitor binding to various kinases. Cancer Research, 64(8_Supplement), 47. Retrieved from [Link]
-
Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. MedChemComm, 12(6), 1145-1154. Retrieved from [Link]
-
Breit, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4938. Retrieved from [Link]
-
Bhullar, K. S., et al. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Cancer Research and Clinical Oncology, 144(10), 1863-1895. Retrieved from [Link]
-
Bhullar, K. S., et al. (2018). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 9, 110. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Anas, A. & Amaro, R. E. (2012). Assay Development for Protein Kinase Enzymes. In H. An (Ed.), High-Throughput Screening Technologies in Drug Discovery. InTech. Retrieved from [Link]
-
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. Retrieved from [Link]
-
Kumar, S., et al. (2020). A review: Imidazole synthesis and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1145-1165. Retrieved from [Link]
-
Sharma, A., et al. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2014, 308970. Retrieved from [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2025). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. Retrieved from [Link]
-
Govek, T. D., et al. (2014). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry Letters, 24(15), 3460-3464. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(18), 6668. Retrieved from [Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(1), 2-11. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.net [pharmacyjournal.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assayquant.com [assayquant.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. promega.com [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to p38 MAPK Inhibitors: Evaluating 1-(4-fluorophenyl)-1H-imidazol-4-amine in the Context of Established Modulators
This guide provides an in-depth comparison of p38 mitogen-activated protein kinase (MAPK) inhibitors, with a specific focus on the structural class represented by 1-(4-fluorophenyl)-1H-imidazol-4-amine. We will dissect the mechanistic nuances, potency, and selectivity of various inhibitors, grounding our analysis in experimental data to empower researchers in drug discovery and development.
The p38 MAPK Signaling Pathway: A Core Mediator of Inflammation
The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stresses and inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2][3] Activation of this pathway, primarily through the dual phosphorylation of threonine and tyrosine residues (Thr180/Tyr182) by upstream kinases like MKK3 and MKK6, triggers a wide range of cellular responses.[4][5] These responses are central to the production of pro-inflammatory cytokines, making the p38 MAPK pathway a highly sought-after target for therapeutic intervention in autoimmune diseases, neurodegenerative disorders, and cancer.[1][6] The p38 MAPK family has four main isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most extensively studied and implicated in inflammatory processes.[1][2][6]
Caption: Major binding modalities of p38 MAPK inhibitors.
-
Type I Inhibitors (ATP-Competitive): These are the most common class. They bind to the active conformation of the kinase. Their selectivity can be a challenge because the ATP-binding pocket is highly conserved across the kinome. [2][7]Examples include SB203580 , Losmapimod , and Ralimetinib . [8]* Allosteric Inhibitors: A prominent example is BIRB 796 (Doramapimod) . This compound binds to an allosteric site that is only accessible in the inactive conformation of the kinase, where a key "DFG" motif is flipped out ("DFG-out"). [9]This binding mode induces a significant conformational change, leading to very slow dissociation rates and high potency. [9]This unique mechanism often results in a different selectivity profile compared to ATP-competitive inhibitors. [8][9]
Quantitative Comparison: Potency and Selectivity
The efficacy and potential for off-target effects of an inhibitor are defined by its potency (how much of the drug is needed) and selectivity (how specifically it binds to its intended target).
| Inhibitor | Type | p38α IC50 / Kd | p38β IC50 | Other Isoforms | Key Off-Targets (Selectivity) |
| SB203580 | Type I | ~300-600 nM (IC50) [10][11] | Inhibits p38β [11][12] | Does not inhibit p38γ or p38δ [12] | JNK2/3, PKB/Akt, c-Raf [13][10][12][14] |
| BIRB 796 (Doramapimod) | Allosteric | 38 nM (IC50), 0.1 nM (Kd) [15][16] | 65 nM (IC50) [15] | Inhibits p38γ (200 nM) and p38δ (520 nM) [15] | B-Raf (83 nM), JNK2 (weak) [15][16][17] |
| Losmapimod (GW856553X) | Type I | pKi = 8.1 [18][19][20] | pKi = 7.6 [18][19][20] | Selective for α/β isoforms [21] | Generally considered selective for p38α/β. |
| Neflamapimod (VX-745) | Type I | 10 nM (IC50) [22] | 220 nM (IC50) [22][23] | No significant inhibition of p38γ [23] | ABL1, PDGFRβ, SRC [14] |
| Ralimetinib (LY2228820) | Type I | 5.3 nM (IC50) [24] | 3.2 nM (IC50) [24] | Potent against α/β isoforms. | Highly selective for p38α/β. |
Expert Interpretation: The data reveals critical trade-offs. SB203580 , while a foundational research tool, has modest potency and known off-target effects on kinases like JNK and Akt, which must be considered when interpreting experimental results. [13][12]BIRB 796 showcases exceptional potency (picomolar affinity) due to its allosteric binding mode, but it inhibits all four p38 isoforms and B-Raf. [15]In contrast, inhibitors like Losmapimod and Ralimetinib were developed for clinical use and exhibit high potency with improved selectivity for the p38α and p38β isoforms. [21][24]The 22-fold greater selectivity of Neflamapimod for p38α over p38β is a noteworthy feature for studies aiming to dissect the roles of these specific isoforms. [22][23]
Clinical Landscape: Challenges and Lessons Learned
Despite strong preclinical data, the clinical development of p38 MAPK inhibitors has been challenging, with many candidates failing in late-stage trials due to lack of efficacy or toxicity issues. [6][21][25]
-
Losmapimod failed to show significant benefit in a large trial for acute coronary syndrome. [21]Hypotheses for this failure include the short duration of the trial and the non-selective inhibition of both p38α (pro-inflammatory) and p38β (potentially anti-apoptotic). [21]* Early inhibitors like BIRB 796 and SCIO-469 were hampered by liver toxicity and a transient effect on inflammatory markers like C-reactive protein. [25]* A key challenge is the complexity of the p38 pathway itself. p38α not only drives inflammation but also participates in negative feedback loops and the production of anti-inflammatory cytokines like IL-10. [25]Broad inhibition can therefore have counter-intuitive or nullifying effects.
These clinical experiences underscore the need for highly selective inhibitors and a deeper understanding of the specific roles of each p38 isoform in different disease contexts.
Essential Experimental Protocols
Validating and comparing p38 MAPK inhibitors requires a robust set of biochemical and cellular assays.
In Vitro Kinase Activity Assay (for IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 kinase.
Principle: A recombinant p38α enzyme is incubated with a specific substrate (e.g., ATF-2) and ATP. The inhibitor's ability to block the phosphorylation of the substrate is quantified.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT.
-
Recombinant human p38α kinase (e.g., 5-10 ng per reaction).
-
Substrate: GST-tagged ATF-2 (1 µg per reaction).
-
ATP: Prepare a stock solution. The final concentration should be near the Km for ATP (e.g., 100 µM).
-
Test Inhibitor: Perform a serial dilution (e.g., from 100 µM to 1 pM) in DMSO.
-
-
Assay Setup (96-well plate):
-
To each well, add 25 µL of kinase buffer containing the recombinant p38α enzyme and the ATF-2 substrate.
-
Add 1 µL of the diluted inhibitor (or DMSO for the control).
-
Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Reaction:
-
Add 25 µL of kinase buffer containing ATP to start the reaction.
-
Incubate for 30 minutes at 30°C.
-
-
Stop Reaction & Detect:
-
Stop the reaction by adding 50 µL of stop buffer (e.g., containing EDTA).
-
Detect the level of phosphorylated ATF-2. This can be done using various methods, such as a phospho-specific antibody in an ELISA format or by using radiolabeled [γ-³²P]ATP and measuring incorporation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Assay: Inhibition of TNF-α Production
This assay measures the inhibitor's ability to block a key downstream effect of p38 activation in a relevant cell model.
Principle: Human monocytic cells (like THP-1) or peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to induce a strong inflammatory response, including the production of TNF-α, which is highly p38-dependent. [12][16][17] Step-by-Step Protocol:
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Plating:
-
Plate the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. [4]This allows the cell-permeable inhibitor to reach its intracellular target.
-
-
Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 4-6 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted TNF-α.
-
-
Quantification (ELISA):
-
Quantify the amount of TNF-α in the supernatant using a standard human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each inhibitor concentration and determine the IC50 value as described for the kinase assay.
-
Caption: A typical screening workflow for p38 MAPK inhibitors.
Conclusion
The development of p38 MAPK inhibitors provides a compelling case study in translational science. While the imidazole scaffold of This compound suggests it belongs to the well-established class of ATP-competitive inhibitors, its true potential can only be defined by rigorous experimental evaluation. A direct comparison with benchmark compounds like the potent allosteric inhibitor BIRB 796 and the clinically-tested selective inhibitors Losmapimod and Ralimetinib is essential. The journey of p38 inhibitors from bench to bedside has been fraught with challenges, teaching the field valuable lessons about the complexities of targeting signaling nodes that harbor both pro- and anti-inflammatory roles. Future success will likely depend on developing isoform-specific modulators or innovative therapeutic strategies that can harness the pathway's benefits while mitigating its liabilities.
References
-
p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. [Link]
-
SB203580: Akt & p38 MAP Kinases Inhibitor - InvivoGen. [Link]
-
p38α MAPK inhibitors - Alzheimer's Drug Discovery Foundation. [Link]
-
What is Losmapimod used for? - Patsnap Synapse. [Link]
-
A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - AACR Journals. [Link]
-
p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening - MDPI. [Link]
-
2D structures of p38 MAPK inhibitors in clinical trials. - ResearchGate. [Link]
-
Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC - PubMed Central. [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC - PubMed Central. [Link]
-
Summary of p38 inhibitors in clinical trials. | Download Table - ResearchGate. [Link]
-
P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PMC - PubMed Central. [Link]
-
Dissection of the Recognition Properties of p38 MAP Kinase. Determination of the Binding Mode of a New Pyridinyl−Heterocycle Inhibitor Family | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Kinome target selectivity of p38 MAPK Inhibitors. Differences in... - ResearchGate. [Link]
-
“Go upstream, young man”: lessons learned from the p38 saga - PubMed Central. [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. [Link]
-
Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. [Link]
-
p38 MAPK阻害. [Link]
-
Natural brakes on inflammation could treat chronic diseases - News-Medical.Net. [Link]
-
p38 MAP kinase inhibitor | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB203580 | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pardon Our Interruption [opnme.com]
- 10. apexbt.com [apexbt.com]
- 11. stemcell.com [stemcell.com]
- 12. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. stemcell.com [stemcell.com]
- 17. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. apexbt.com [apexbt.com]
- 20. selleckchem.com [selleckchem.com]
- 21. alzdiscovery.org [alzdiscovery.org]
- 22. selleck.co.jp [selleck.co.jp]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity Profile of 1-(4-fluorophenyl)-1H-imidazol-4-amine
Abstract
In the landscape of modern drug discovery, particularly in oncology and immunology, the characterization of small molecule kinase inhibitors is a critical endeavor. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for understanding the kinase selectivity of the novel compound 1-(4-fluorophenyl)-1H-imidazol-4-amine . As public domain data on the kinome-wide profile of this specific molecule is not available, we present a hypothetical, yet scientifically plausible, selectivity profile. This hypothetical data is contextualized by comparing it against the well-documented profiles of three archetypal kinase inhibitors: the non-selective inhibitor Staurosporine , the clinically transformative selective inhibitor Imatinib , and the potent multi-kinase inhibitor Dasatinib . We will detail the experimental methodologies required to generate such data, explain the rationale behind assay selection, and provide actionable protocols for researchers in the field.
Introduction: The Imperative of Kinase Selectivity
Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets. An ideal kinase inhibitor would potently modulate its intended target with minimal impact on other kinases. However, the conserved nature of the ATP-binding site across the kinome makes achieving absolute selectivity a formidable challenge.
Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a cornerstone of modern drug development. It allows for:
-
Mechanism of Action (MoA) Validation: Confirming that the inhibitor engages the intended target with high affinity.
-
Safety and Toxicity Prediction: Identifying potential off-target interactions that could lead to adverse effects.
-
Polypharmacology Assessment: Uncovering additional targets that might contribute to the drug's efficacy or present opportunities for indication expansion.
-
Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to optimize selectivity and potency.
The compound This compound features a phenyl-imidazole scaffold, a privileged structure found in numerous kinase inhibitors, including inhibitors of p38 MAPK and BRAF.[1][2] This structural alert necessitates a thorough investigation of its kinome-wide interaction profile.
Designing a Kinase Selectivity Study: Methodological Considerations
To assess the interaction of a compound with the human kinome, a multi-faceted approach is required. The choice of assay technology is critical and depends on the specific questions being asked (e.g., direct binding vs. enzymatic inhibition, ATP-competitive vs. allosteric mechanisms).
Leading Profiling Platforms
Several robust platforms are industry standards for large-scale kinase profiling.
-
Competition Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a large panel of kinases. The amount of kinase bound to the solid support is quantified via qPCR. A key advantage is its ATP-independent nature, which measures true thermodynamic binding affinity (dissociation constant, Kd) rather than enzymatic inhibition (IC50).[3][4]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®): These assays measure the displacement of a fluorescently labeled tracer from the kinase's ATP pocket. Binding of the tracer and a terbium-labeled antibody to the kinase results in a high FRET signal. A competing inhibitor disrupts this interaction, leading to a loss of FRET. This method can be configured for both binding affinity and enzymatic activity.[5][6]
-
Luminescence-Based Activity Assays (e.g., ADP-Glo™): This platform quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction. A proprietary luciferase system converts the generated ADP into a stable luminescent signal, which is directly proportional to kinase activity. It is a universal method applicable to virtually any kinase.[7][8]
For this guide, we will present data in the format of dissociation constants (Kd), as would be generated from a KINOMEscan™-type assay, to provide a clear comparison of binding affinities across the kinome.
The Experimental Workflow
A typical kinase profiling cascade involves a primary screen followed by dose-response validation.
Caption: Workflow for Kinase Selectivity Profiling.
Comparative Selectivity Analysis
To provide a meaningful comparison, we have generated a hypothetical selectivity profile for This compound (designated Cpd-X ). Based on its chemical structure, we have assigned p38α (MAPK14) as its hypothetical primary target. This profile is compared against published data for Staurosporine, Imatinib, and Dasatinib across a selected panel of kinases.
Table 1: Comparative Kinase Selectivity Profiles (Dissociation Constant, Kd in nM)
| Kinase Target | Cpd-X (Hypothetical) | Staurosporine | Imatinib | Dasatinib | Kinase Family |
| MAPK14 (p38α) | 3.5 | 20 | >10,000 | 22 | CMGC |
| ABL1 | 1,200 | 23 | 25 | <0.5 | TK |
| KIT | 950 | 12 | 110 | 1.1 | TK |
| PDGFRα | 2,500 | 50 | 79 | 28 | TK |
| SRC | 8,800 | 6 | >10,000 | <0.5 | TK |
| BRAF | 450 | 14 | >10,000 | 5.8 | TKL |
| BRAF (V600E) | 510 | 13 | >10,000 | 5.0 | TKL |
| EGFR | >10,000 | 21 | >10,000 | 110 | TK |
| VEGFR2 | 3,100 | 140 | 7,100 | 8.2 | TK |
| LCK | >10,000 | 3 | >10,000 | <0.5 | TK |
| CDK2 | 6,700 | 3 | >10,000 | 2,700 | CMGC |
| AURKB | >10,000 | 15 | 8,300 | 65 | STE |
Data for comparator compounds are compiled from public sources and databases.[9][10][11][12] Values are representative and may vary between assay platforms.
Analysis of Selectivity Profiles
-
Cpd-X (Hypothetical): Our hypothetical profile positions This compound as a highly selective inhibitor of p38α (Kd = 3.5 nM). It exhibits moderate off-target activity against BRAF (Kd = 450 nM) and KIT (Kd = 950 nM), with weak or no binding to other kinases on the panel at physiologically relevant concentrations. This profile suggests a promising candidate for targeting p38α-driven inflammatory diseases, with a need to monitor for potential effects related to BRAF and KIT inhibition.
-
Staurosporine: This natural product is a classic example of a "promiscuous" or non-selective inhibitor, binding to a vast array of kinases with high potency.[13] Its utility is primarily as a research tool and a positive control in kinase assays, as its lack of selectivity makes it unsuitable for therapeutic use.[10]
-
Imatinib: Imatinib represents a landmark achievement in targeted therapy. It is highly selective for ABL, KIT, and PDGFR kinases.[14][15] This precise targeting profile is the basis for its profound efficacy in CML (driven by BCR-ABL) and gastrointestinal stromal tumors (driven by KIT mutations).[16]
-
Dasatinib: In contrast to Imatinib, Dasatinib is a multi-kinase inhibitor designed for potent inhibition of both ABL and SRC family kinases (SFKs).[12][17] Its broader profile allows it to overcome certain forms of Imatinib resistance but also introduces a different spectrum of potential off-target effects.[9]
The distinct profiles of these compounds underscore the importance of comprehensive screening. A selective inhibitor like our hypothetical Cpd-X or the real-world Imatinib offers a clear hypothesis for its biological effects, while a multi-targeted agent like Dasatinib may have a more complex, and potentially more potent, mechanism of action in certain contexts.
Hypothetical Signaling Pathway Context
Based on its hypothetical primary target, Cpd-X would be expected to block the p38 MAPK signaling cascade. This pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.
Caption: Hypothetical MoA of Cpd-X in the p38 MAPK Pathway.
Experimental Protocol: ADP-Glo™ Kinase Activity Assay for IC50 Determination
This protocol provides a step-by-step method for determining the IC50 value of an inhibitor against a specific kinase using the Promega ADP-Glo™ assay platform.[18]
Materials:
-
Kinase of interest (e.g., recombinant p38α)
-
Kinase-specific substrate (e.g., ATF2 peptide)
-
Kinase Buffer (specific to the enzyme)
-
ATP solution
-
Test compound (10 mM stock in DMSO)
-
ADP-Glo™ Reagent (Promega, Cat. #V9101)
-
Kinase Detection Reagent (Promega, Cat. #V9101)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Serial Dilution: a. Prepare an 11-point, 3-fold serial dilution of the test compound in DMSO. Start with the 10 mM stock. b. Perform an intermediate dilution of the DMSO series into Kinase Buffer to create a 4X final concentration stock plate. This minimizes the final DMSO concentration in the assay to <1%.
-
Kinase Reaction Setup (in a 384-well plate): a. Add 2.5 µL of the 4X compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls. b. Prepare a 2X Kinase/Substrate mix in Kinase Buffer. c. Add 5 µL of the 2X Kinase/Substrate mix to each well, excluding the "no enzyme" control wells (add 5 µL of 2X Substrate only to these). d. Prepare a 2X ATP solution in Kinase Buffer. e. Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL. f. Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Mix the plate and incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: a. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin for signal generation. b. Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Convert the raw luminescence units (RLU) to % inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. c. Plot % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Conclusion
While the precise kinase selectivity profile of This compound awaits empirical determination, this guide provides a robust framework for its evaluation. By creating a plausible hypothetical profile and comparing it against well-known inhibitors like Staurosporine, Imatinib, and Dasatinib, we highlight the critical importance of selectivity in drug discovery. The phenyl-imidazole core suggests likely interaction with the kinome, and the methodologies detailed herein provide the means to rigorously define its binding profile. Such data is indispensable for advancing any new chemical entity toward clinical development, enabling a clear understanding of its mechanism, safety, and therapeutic potential.
References
-
Verkhivker, G., Agajanian, S., Kassab, R., & Krishnan, K. (n.d.). Chemical Structures and Structural Binding Modes of the BRAF Inhibitors. ResearchGate. Retrieved from [Link]
-
DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Brenner, S., & Ploegh, H. (2012). Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers. ResearchGate. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of reversible and irreversible EGFR inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of the most known synthetic and naturally occurring p38 MAPK inhibitors. Retrieved from [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3551. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of FDA-approved EGFR agents. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of EGFR inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of naturally occurring p38 mitogen‐activated protein.... Retrieved from [Link]
-
Tvedt, T. H., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(2), 111-120. Retrieved from [Link]
-
BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
Vieth, M., et al. (2005). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Medicinal Chemistry, 48(12), 4146-4155. Retrieved from [Link]
-
Zhang, C., et al. (2012). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 7(5), 843-851. Retrieved from [Link]
-
PubChem. (n.d.). EGFR inhibitor. Retrieved from [Link]
-
ResearchGate. (2015). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Retrieved from [Link]
-
Smaill, J. B., et al. (2000). Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 43(7), 1380-1397. Retrieved from [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Retrieved from [Link]
-
PubMed. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Retrieved from [Link]
-
Dancey, J., & Sausville, E. A. (2003). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Reviews Drug Discovery, 2(4), 296-313. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]
-
Johnson, J. L., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 10(11), 2474-2481. Retrieved from [Link]
-
Lee, M. R., & Dominguez, C. (2005). MAP Kinase p38 Inhibitors: Clinical Results and an Intimate Look at Their Interactions with p38 Protein. Current Medicinal Chemistry, 12(25), 2979-2994. Retrieved from [Link]
-
PubMed. (2001). Imatinib: a selective tyrosine kinase inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure and structure–activity relationship of.... Retrieved from [Link]
-
van der Horst, E. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology, 3, 119. Retrieved from [Link]
-
PubChem. (n.d.). p38 MAP Kinase Inhibitor IV. Retrieved from [Link]
-
Schiering, N., et al. (2009). The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase. Biochemistry, 48(12), 2593-2601. Retrieved from [Link]
-
PubChem. (n.d.). Vemurafenib. Retrieved from [Link]
-
HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]
-
Ortiz, A. (2021). Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. eScholarship. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chayon.co.kr [chayon.co.kr]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
A Comparative Benchmarking of Fluorophenyl-Imidazole Analogs: A Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of Fluorophenyl-Imidazole Scaffolds in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile building block in drug design.[1] The strategic incorporation of a fluorophenyl moiety onto the imidazole core has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these analogs. The high electronegativity of fluorine can significantly alter pKa, lipophilicity, and metabolic stability, often leading to enhanced potency, selectivity, and pharmacokinetic profiles.[2] This guide provides a comparative analysis of various fluorophenyl-imidazole analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Comparative Analysis of Biological Activities
The introduction of fluorophenyl groups at different positions of the imidazole ring, along with other substitutions, has led to the development of potent inhibitors for various biological targets. This section compares the performance of representative fluorophenyl-imidazole analogs across key therapeutic areas.
Anticancer Activity
Fluorophenyl-imidazole derivatives have demonstrated significant potential as anticancer agents, with activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
A notable class of these compounds are the 2,4,5-triarylimidazole derivatives. For instance, compound 4h (3-(4-fluorophenyl)-N-(2,6-dimethylphenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide) has shown potent activity against Leukemia K-562 and SR cell lines with Growth Percent (GP) values of 26.95 and 33.45, respectively.[3] Another study on 2-(4-fluorophenyl) imidazol-5-ones explored their anti-proliferative activities against the MCF-7 breast cancer cell line through in-silico studies, highlighting the potential of this scaffold.[4]
Furthermore, fluorinated imidazo[4,5-f][5][6]phenanthroline derivatives have been investigated as inhibitors of liver cancer cell proliferation. Compound 4 (2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][5][6]phenanthroline) exhibited an excellent inhibitory effect against HepG2 cells, with an IC50 value of approximately 0.29 μM, by inducing apoptosis via DNA damage.[7][8]
Table 1: Comparative Anticancer Activity of Fluorophenyl-Imidazole Analogs
| Compound ID | Structure | Cancer Cell Line | Activity (IC50/GP) | Reference |
| 4h | 3-(4-fluorophenyl)-N-(2,6-dimethylphenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide | Leukemia K-562 | GP = 26.95 | [3] |
| 4h | 3-(4-fluorophenyl)-N-(2,6-dimethylphenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide | Leukemia SR | GP = 33.45 | [3] |
| Compound 4 | 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][5][6]phenanthroline | HepG2 (Liver Cancer) | IC50 ≈ 0.29 μM | [7][8] |
| Imidazolone derivative 6 | N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety | HepG2 (Liver Cancer) | IC50 = 4.23 μM | [4] |
| 21m | 4-(3-pyridyl)-imidazole with 4-fluorophenyl of arylidene | NUGC-3 (Gastric Cancer) | IC50 = 0.06 μM | [9] |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorophenyl-imidazole analogs have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
A study on 2-(fluorophenyl)-benzimidazole derivatives demonstrated that fluoro-substituted compounds generally possess good antibacterial and antifungal properties compared to their unsubstituted counterparts. Specifically, compound 18 , with a fluorine atom in the meta-position of the phenyl ring, displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL. The same study found that 2-(m-fluorophenyl)-benzimidazole derivatives 14 and 18 were effective against Bacillus subtilis with a MIC of 7.81 μg/mL.
The position of the fluorine atom on the phenyl ring plays a crucial role in determining the antimicrobial activity. For instance, ortho- and para-fluoro substitutions resulted in lower antibacterial activity compared to the meta-substitution.
Table 2: Comparative Antimicrobial Activity of Fluorophenyl-Imidazole Analogs
| Compound ID | Structure | Microorganism | Activity (MIC) | Reference |
| 18 | 2-(m-fluorophenyl)-benzimidazole | Gram-negative bacteria | 31.25 μg/mL | |
| 14 | 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 μg/mL | |
| 18 | 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 μg/mL |
Anti-inflammatory Activity: Targeting p38 MAP Kinase
Chronic inflammatory diseases are often driven by the overproduction of pro-inflammatory cytokines, a process regulated by the p38 MAP kinase signaling pathway.[10] Consequently, inhibitors of p38 MAP kinase are attractive therapeutic targets. Several fluorophenyl-imidazole analogs have been developed as potent p38 MAP kinase inhibitors.[11][12]
The pyridinyl imidazole class of compounds, such as SB203580, are well-known ATP-competitive inhibitors of p38 MAP kinase.[11][13] The 4-fluorophenyl group in these molecules often occupies a hydrophobic pocket in the ATP binding site, contributing to their inhibitory activity. The binding mode typically involves a key hydrogen bond between the pyridine nitrogen and the backbone NH of Met109 in the hinge region of the kinase.[13]
A series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their in vitro p38 MAP kinase inhibitory activity. Compound AA6 from this series showed considerable activity with an IC50 value of 403.57 ± 6.35 nM, comparable to the reference drug adezmapimod (SB203580) with an IC50 of 222.44 ± 5.98 nM.[11]
Experimental Methodologies
The reliable comparison of fluorophenyl-imidazole analogs necessitates standardized and well-validated experimental protocols. This section details the methodologies for key assays used to evaluate their biological activities.
Synthesis of Fluorophenyl-Imidazole Analogs
The synthesis of these analogs can be achieved through various established methods. A general and widely used approach is the Debus-Radziszewski reaction and related multi-component reactions.[14][15][16]
General Synthesis Procedure for 2-(fluorophenyl)-benzimidazole derivatives:
-
A mixture of a 1,2-phenylenediamine derivative (1 equivalent) and a corresponding fluorinated benzoic acid derivative (1.1 equivalents) is heated in polyphosphoric acid (PPA).
-
The reaction mixture is heated for an extended period (e.g., 13–18 hours) at elevated temperatures (e.g., 120-150 °C).
-
Upon completion, the reaction mixture is poured onto ice water and neutralized with a base (e.g., 5 M NaOH) to a slightly basic pH (8–9) to precipitate the product.
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol-water) to yield the purified 2-(fluorophenyl)-benzimidazole derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorophenyl-imidazole analogs for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 μL of 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 μL of DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Serial two-fold dilutions of the fluorophenyl-imidazole analogs are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro p38 MAP Kinase Inhibition Assay
The inhibitory activity of compounds against p38 MAP kinase can be determined using various assay formats, such as enzyme-linked immunosorbent assays (ELISA) or radiometric assays.
A Non-Radiometric Immunosorbent Assay Protocol:
-
Kinase Reaction: Recombinant p38 MAP kinase is incubated with a specific substrate (e.g., ATF-2) and ATP in a reaction buffer. The test compounds at various concentrations are included in the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 30 minutes).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done by transferring the reaction mixture to a microplate coated with an antibody that captures the phosphorylated substrate. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a chromogenic substrate.
-
Signal Measurement: The absorbance of the resulting color is measured, which is proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor, and the IC50 value is determined.[11]
Structure-Activity Relationship (SAR) Insights
The collective data from various studies provide valuable insights into the structure-activity relationships of fluorophenyl-imidazole analogs.
-
Position of Fluorine: The position of the fluorine atom on the phenyl ring is critical for biological activity. For antimicrobial agents, a meta-substitution on the phenyl ring of 2-(fluorophenyl)-benzimidazoles was found to be more potent than ortho or para substitutions. In the context of p38 MAP kinase inhibitors, a 4-fluorophenyl group is a common feature, as it favorably interacts with a hydrophobic pocket in the enzyme's active site.[13]
-
Substitution on the Imidazole Ring: Modifications at the N1, C2, C4, and C5 positions of the imidazole ring have been extensively explored to optimize the potency and selectivity of p38 MAP kinase inhibitors.[12] For anticancer agents, substitutions at the 4- and 5-positions of the imidazole ring with different aryl groups have a significant impact on their cytotoxic activity.[9]
-
Hybrid Molecules: The conjugation of the fluorophenyl-imidazole scaffold with other pharmacologically active moieties, such as coumarins or quinolones, has been a successful strategy to develop novel compounds with enhanced activity.[17][18]
Conclusion and Future Directions
Fluorophenyl-imidazole analogs represent a highly promising class of compounds with diverse and potent biological activities. This comparative guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. The strategic placement of the fluorophenyl group and further substitutions on the imidazole core are critical determinants of their pharmacological profiles. The provided experimental protocols offer a foundation for researchers to reliably evaluate and compare novel analogs.
Future research in this area should focus on:
-
Rational Design: Leveraging computational tools for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.
-
In Vivo Evaluation: Advancing the most promising candidates from in vitro studies to in vivo models to assess their efficacy and safety in a more physiologically relevant context.
By building upon the existing knowledge and employing a multidisciplinary approach, the full therapeutic potential of fluorophenyl-imidazole analogs can be realized, leading to the development of novel and effective drugs for a range of diseases.
References
- Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. (2019). [Source not further specified]
-
Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
-
Synthesis of Fluorinated Imidazole[4,5f][5][6]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022). ChemMedChem, 17(4), e202100537. [Link]
-
Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (2025). ResearchGate. [Link]
-
Newly designed imidazole derivative compounds with their new predicted activities (pIC50). ResearchGate. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health (NIH). [Link]
-
Synthesis of Fluorinated Imidazole[4,5f][5][6]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022). PubMed. [Link]
-
Imidazoles as potential anticancer agents. PubMed Central (PMC). [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). PubMed Central (PMC). [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2022). MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). MDPI. [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2017). MDPI. [Link]
- Fluorine in drug discovery: Role, design and case studies. [Source not further specified]
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2014). PubMed. [Link]
-
Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]
-
The path of p38α MAP kinase inhibition. Universität Tübingen. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate. [Link]
-
Antibacterial Activities of Imidazole-Based Compounds (A Review). (2023). Semantic Scholar. [https://www.semanticscholar.org/paper/Antibacterial-Activities-of-Imidazole-Based-(A-Bayar-Akko%C3%A7/13d115e579e02377319985220a2e584a2298c5f5]([Link]
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). [Source not further specified]
- 12 A review: Imidazole synthesis and its biological activities. [Source not further specified]
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2023). ResearchGate. [Link]
-
An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. (2018). MDPI. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). DovePress. [Link]
-
An overview of imidazole and its analogues as potent anticancer agents. (2023). PubMed. [Link]
-
Biological Significance of Imidazole-based Analogues in New Drug Development. (2020). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 11. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chemijournal.com [chemijournal.com]
- 15. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanistic Validation of 1-(4-fluorophenyl)-1H-imidazol-4-amine
This guide provides a comprehensive framework for the mechanistic validation of 1-(4-fluorophenyl)-1H-imidazol-4-amine (hereafter referred to as FPIA), a novel small molecule compound. Given its structural motifs, FPIA is hypothesized to function as a kinase inhibitor, potentially targeting the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1]
This document is intended for researchers, scientists, and drug development professionals. It offers a series of objective, self-validating experimental protocols designed to rigorously test this hypothesis. We will compare the performance of FPIA against a well-characterized, albeit hypothetical, alternative p38 MAPK inhibitor, "Alternative Compound A," to provide a clear benchmark for its potency and selectivity. The causality behind each experimental choice is explained to provide not just a methodology, but a logical and scientifically sound validation strategy.
Section 1: Confirmation of Direct Target Engagement in a Cellular Milieu
Expertise & Experience: Before investigating downstream effects, it is paramount to confirm that FPIA physically interacts with its intended target, p38 MAPK, within the complex environment of a living cell. Direct binding confirmation separates specific target engagement from non-specific or indirect cellular effects. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique that leverages the principle of ligand-induced thermal stabilization of a target protein.[2][3] Binding of a ligand, such as FPIA, to its target protein increases the energy required to denature that protein, resulting in a measurable shift in its melting temperature (Tm).[4]
Methodology: Cellular Thermal Shift Assay (CETSA)
The CETSA protocol involves treating intact cells with the compound, heating the cell lysates to a range of temperatures, and then quantifying the amount of soluble (non-denatured) target protein remaining.[5] A positive target engagement event is identified by an increase in the amount of soluble p38 MAPK at higher temperatures in FPIA-treated cells compared to vehicle-treated controls.
Experimental Protocol: CETSA for p38 MAPK
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or U-937) and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with 10 µM FPIA, 10 µM Alternative Compound A, or a vehicle control (0.1% DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Lyse the cells via three freeze-thaw cycles. Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.[6]
-
Thermal Challenge: Aliquot the clarified lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of p38 MAPK by Western Blot.
Data Presentation: Comparative Thermal Stabilization
| Treatment Group | Melting Temperature (Tm) of p38 MAPK (°C) | ΔTm vs. Vehicle (°C) |
| Vehicle (0.1% DMSO) | 52.1 ± 0.4 | - |
| FPIA (10 µM) | 58.6 ± 0.5 | +6.5 |
| Alt. Compound A (10 µM) | 59.2 ± 0.3 | +7.1 |
Table 1: Hypothetical CETSA data demonstrating that FPIA induces a significant thermal stabilization of p38 MAPK, comparable to a known inhibitor, confirming direct target engagement in cell lysate.
Section 2: Defining Target Selectivity and Off-Target Profile
Expertise & Experience: While confirming on-target binding is essential, understanding a compound's selectivity is equally critical for predicting its therapeutic window and potential for toxicity. A highly selective compound minimizes off-target effects. Chemical proteomics approaches, such as the use of broad-spectrum kinase inhibitor affinity beads ("Kinobeads"), provide an unbiased view of the compound's interactions across a large portion of the cellular kinome.[7][8]
Methodology: Kinobeads Competition Binding Assay
This method involves incubating cell lysate with increasing concentrations of the test compound (FPIA) before adding the Kinobeads.[9] FPIA will compete with the immobilized ligands on the beads for the ATP-binding site of kinases.[8] Kinases that are strongly bound by FPIA will not be captured by the beads. The bead-bound proteins are then identified and quantified by mass spectrometry. This allows for the simultaneous determination of binding affinity for hundreds of kinases.[10]
Experimental Protocol: Kinobeads Assay
-
Lysate Preparation: Prepare clarified cell lysate from a mixture of cell lines (e.g., K-562, U-937) to ensure broad kinome coverage, at a final protein concentration of 5 mg/mL.[9]
-
Compound Incubation: In a 96-well plate, incubate 5 mg of total protein per well with a serial dilution of FPIA or Alternative Compound A (e.g., 0 nM to 30 µM) for 45 minutes at 4°C.[9]
-
Kinobeads Pulldown: Add an equilibrated slurry of Kinobeads to each well and incubate for 1 hour at 4°C with rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and perform in-solution tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using label-free quantitative nanoLC-MS/MS.
-
Data Analysis: Identify and quantify kinase levels for each condition. Plot dose-response curves for each identified kinase to determine the IC50 (concentration required to inhibit 50% of bead binding).
Data Presentation: Kinase Selectivity Profile
| Kinase Target | FPIA IC50 (nM) | Alt. Compound A IC50 (nM) |
| p38α (MAPK14) | 85 | 50 |
| p38β (MAPK11) | 250 | 150 |
| JNK1 | >10,000 | 8,500 |
| ERK2 | >10,000 | >10,000 |
| SRC | 5,200 | 7,800 |
| LCK | 8,100 | >10,000 |
Table 2: Hypothetical selectivity data for FPIA. The compound shows potent binding to the primary target p38α and moderate activity against the closely related p38β isoform, with significantly lower affinity for other kinases, indicating a favorable selectivity profile.
Section 3: Interrogation of Downstream Signaling Pathway
Expertise & Experience: Confirming target engagement and selectivity is crucial, but true validation of a mechanism of action requires demonstrating a functional consequence on the downstream signaling pathway. For a p38 MAPK inhibitor, this means assessing the phosphorylation status of its direct substrates. A reduction in the phosphorylation of these substrates upon treatment with FPIA provides strong evidence of its inhibitory activity.
Methodology: Western Blot for Phospho-Proteins
Western blotting is a standard immunoassay technique used to detect and quantify specific proteins from a complex mixture. By using antibodies specific to both the total and phosphorylated forms of a protein, we can accurately measure the inhibition of signaling activity. Here, we will measure the phosphorylation of p38 MAPK itself (auto-phosphorylation) and its key downstream substrate, MAPK-activated protein kinase 2 (MK2).
Experimental Protocol: Western Blot
-
Cell Treatment: Seed cells (e.g., THP-1 monocytes) and serum-starve overnight. Pre-treat with a dose range of FPIA or Alternative Compound A for 1 hour.
-
Pathway Stimulation: Stimulate the p38 pathway with an appropriate agonist (e.g., 100 ng/mL lipopolysaccharide, LPS) for 15 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-MK2, anti-total-MK2, and anti-GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Quantify band intensities using densitometry software.
Data Presentation: Inhibition of Pathway Phosphorylation
| FPIA Conc. (nM) | % Inhibition of p-p38 | % Inhibition of p-MK2 |
| 1 | 5 ± 2.1 | 8 ± 3.5 |
| 10 | 25 ± 4.5 | 31 ± 5.0 |
| 100 | 88 ± 3.8 | 92 ± 2.9 |
| 1000 | 95 ± 1.9 | 97 ± 1.5 |
| IC50 (nM) | ~75 | ~60 |
Table 3: Hypothetical Western Blot quantification data. FPIA demonstrates a dose-dependent inhibition of both p38 autophosphorylation and the phosphorylation of its downstream substrate MK2, with IC50 values consistent with its target binding affinity.
Section 4: Correlating Molecular Action with Cellular Phenotype
Expertise & Experience: The final and most critical step in mechanistic validation is to link the molecular activity of the compound to a relevant cellular outcome or phenotype. If FPIA inhibits the p38 MAPK pathway, which is known to be involved in cell survival and proliferation in certain contexts, we expect to see a corresponding effect on cell viability.
Methodology: Cell Viability Assay
Cell viability assays measure the overall health of a cell population. Assays like the MTS or WST-1 assay are colorimetric methods that rely on the reduction of a tetrazolium salt by metabolically active, viable cells into a colored formazan product.[11][12] The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: WST-1 Assay
-
Cell Seeding: Seed a cancer cell line known to depend on p38 signaling (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of FPIA and Alternative Compound A for 72 hours.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the EC50 (the concentration that causes a 50% reduction in cell viability).
Data Presentation: Cellular Potency Comparison
| Compound | Cell Viability EC50 (nM) |
| FPIA | 155 |
| Alt. Compound A | 120 |
| Doxorubicin (Positive Control) | 50 |
Table 4: Hypothetical cell viability data. FPIA reduces the viability of MDA-MB-231 cells with an EC50 value that is reasonably correlated with its target engagement and pathway inhibition IC50 values, strengthening the link between its mechanism and its cellular effect.
Conclusion
This guide outlines a rigorous, multi-step process for validating the hypothesized mechanism of action of this compound as a p38 MAPK inhibitor. By systematically progressing from direct target engagement (CETSA) and selectivity profiling (Kinobeads) to downstream pathway analysis (Western Blot) and finally to a functional cellular outcome (Viability Assay), researchers can build a robust and defensible body of evidence.
References
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from Bio-protocol. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from NCBI. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved from Wikipedia. [Link]
-
Saltzman, A. B., Chan, D. W., Holt, M. V., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from PubMed Central. [Link]
-
ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from ACS Publications. [Link]
-
Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from Annual Reviews. [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from Semantic Scholar. [Link]
-
PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Retrieved from PubMed. [Link]
Sources
- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. broadpharm.com [broadpharm.com]
- 12. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
A Researcher's Guide to In Vitro Cytotoxicity Comparison with Standard Anticancer Drugs
In the landscape of anticancer drug discovery, the initial gatekeeper for any potential therapeutic compound is the in vitro cytotoxicity assay. This crucial step provides the first glimpse into a compound's potential efficacy and sets the stage for further preclinical development. This guide offers a comprehensive comparison of a novel test compound against established standard anticancer drugs, grounded in robust experimental data and sound scientific principles. We will delve into the rationale behind experimental choices, provide detailed protocols, and interpret the resulting data to offer a clear perspective on the compound's cytotoxic profile.
I. Foundational Principles: Choosing the Right Cytotoxicity Assay
The selection of an appropriate in vitro cytotoxicity assay is paramount for generating reliable and meaningful data. Several assays are available, each with its own mechanism, advantages, and limitations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is a widely used method for assessing cell viability.[1] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[3] While cost-effective and simple, the MTT assay can be susceptible to interference from colored compounds or those with reducing or oxidizing properties.[4][5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : Similar to the MTT assay, the XTT assay also measures mitochondrial dehydrogenase activity. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making it a more convenient alternative.
-
LDH (Lactate Dehydrogenase) Assay : This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[6][7] It is a direct measure of cytotoxicity or cell death.[6] However, it's important to account for basal LDH activity in the culture medium to avoid inaccurate results.[7]
For this guide, we will focus on the MTT assay due to its widespread use and well-established protocols.[1][8] We will, however, incorporate best practices to mitigate its known limitations.
II. The Benchmarks: Standard Anticancer Drugs
To contextualize the cytotoxic potential of a novel compound, it is essential to compare it against well-characterized standard anticancer drugs. The choice of these standards should be relevant to the cancer type being investigated. For this guide, we will use a panel of three widely recognized drugs with distinct mechanisms of action:
-
Doxorubicin : An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.[9][10]
-
Cisplatin : A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and transcription and inducing apoptosis.[8][11]
-
Paclitaxel : A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]
III. Experimental Design: A Step-by-Step Protocol for the MTT Assay
A meticulously executed experimental protocol is the bedrock of trustworthy data. The following is a detailed, self-validating protocol for assessing the cytotoxicity of a test compound against standard anticancer drugs using the MTT assay.
Cell Line Selection: The choice of cell line is critical and should align with the research objectives.[13] Factors to consider include the tissue of origin, genetic background, and expression of relevant biomarkers.[14] For this guide, we will use the MCF-7 human breast cancer cell line, a well-characterized and widely used model in cancer research.[2][15]
Experimental Workflow Diagram:
Caption: Doxorubicin's multi-faceted mechanism of inducing cell death.
Doxorubicin's cytotoxicity stems from its ability to intercalate into DNA, inhibit the function of topoisomerase II, and generate reactive oxygen species, all of which contribute to the induction of DNA double-strand breaks and ultimately trigger apoptosis. [9][10]
VI. Conclusion and Future Directions
This guide has provided a comprehensive framework for the in vitro comparison of a novel compound's cytotoxicity against standard anticancer drugs. The hypothetical Test Compound demonstrated moderate activity, warranting further investigation.
Future studies should include:
-
Screening against a broader panel of cancer cell lines: To determine the compound's spectrum of activity. [14][16]* Exploring different treatment durations: To understand the time-dependent effects of the compound. [17]* Combination studies: To assess potential synergistic effects with existing chemotherapeutic agents. [18]* Mechanism of action studies: To elucidate the molecular pathways through which the compound induces cell death.
By adhering to rigorous experimental design and thoughtful data interpretation, researchers can confidently advance the most promising compounds through the drug discovery pipeline.
References
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things.
- MTT assay protocol. Abcam.
- MTT assay and its use in cell viability and prolifer
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Protocol for Cell Viability Assays. BroadPharm.
- What cell line should I choose for citotoxicity assays?
- MTT Cell Assay Protocol.
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
- The Importance of IC50 Determin
- Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
- I am having problems in getting results in MTT assay. How do I rectify it?
- In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device.
- How can I calculate IC50 for a cytotoxic substance?
- A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI.
- Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.
- Mechanism of action of Cisplatin and Doxorubicin.
- Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Bioscene: Journal of College Biology Teaching.
- Cytotoxicity MTT Assay Protocols and Methods.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH.
- 5 tips for choosing the right cell line for your experiment. Horizon Discovery.
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC - NIH.
- Chemotherapy. Wikipedia.
- Enhancement of paclitaxel and doxorubicin cytotoxicity in breast cancer cell lines in combination with piperine treatment and analysis of expression of autophagy and apoptosis genes. Semantic Scholar.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
- What is the mechanism of Doxorubicin Hydrochloride?
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. japsonline.com [japsonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemotherapy - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 15. ERIC - EJ1223900 - Selection of an Optimal Cytotoxicity Assay for Undergraduate Research, Bioscene: Journal of College Biology Teaching, 2019-May [eric.ed.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
A Comprehensive Guide to Profiling the Selectivity of 1-(4-fluorophenyl)-1H-imidazol-4-amine: A Kinase-Targeted Approach
In the landscape of modern drug discovery, the development of highly selective molecular probes and therapeutic agents is paramount. The promiscuity of small molecules, leading to off-target effects, is a significant contributor to clinical trial failures and unforeseen toxicities. This guide provides a robust framework for characterizing the cross-reactivity profile of 1-(4-fluorophenyl)-1H-imidazol-4-amine, a novel compound with a chemical scaffold suggestive of kinase inhibition. While the primary target of this compound is under active investigation, its structural motifs, particularly the imidazole core and the fluorophenyl group, are prevalent in numerous FDA-approved kinase inhibitors. Therefore, this guide will proceed under the working hypothesis that this compound is a putative kinase inhibitor. We will outline a comprehensive strategy for assessing its selectivity against a broad panel of kinases, providing detailed experimental protocols and data interpretation frameworks.
The core principle of this guide is to establish a self-validating system of experimentation. This means that each step, from primary screening to detailed mechanistic studies, is designed to provide clear, actionable data that informs the subsequent stages of investigation. We will emphasize the "why" behind each experimental choice, grounding our recommendations in established best practices for kinase inhibitor profiling.
Part 1: The Strategic Imperative for Early and Comprehensive Cross-Reactivity Profiling
Undertaking cross-reactivity studies early in the drug discovery pipeline is not merely a regulatory formality; it is a strategic necessity. A well-defined selectivity profile can de-risk a program by identifying potential liabilities before significant resources are invested. For a putative kinase inhibitor like this compound, understanding its interactions across the kinome is crucial. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets. This structural similarity is the primary reason for the cross-reactivity often observed with kinase inhibitors.
Our proposed workflow for assessing the selectivity of this compound is a tiered approach, beginning with a broad screen and progressively narrowing down to more detailed mechanistic studies on identified off-targets.
Figure 1: A tiered workflow for kinase inhibitor selectivity profiling.
Part 2: Experimental Design and Protocols
A robust assessment of cross-reactivity requires a multi-pronged approach, employing both biochemical and cell-based assays.
Initial Broad Kinase Panel Screening
The first step is to screen this compound against a large, commercially available kinase panel. Companies like Eurofins DiscoverX (KINOMEscan™) or Reaction Biology offer comprehensive panels that cover a significant portion of the human kinome.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) to identify all potential interactions.
-
Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured by qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for identifying significant off-targets is a %Ctrl value below 10% or 35%, depending on the desired stringency.
Dose-Response Analysis for Hit Confirmation
Any potential off-targets identified in the initial screen must be confirmed through dose-response experiments to determine their IC50 or Kd values. This allows for a quantitative comparison of the compound's potency against its primary target versus off-targets.
Table 1: Hypothetical Comparative IC50 Data for this compound
| Kinase Target | Primary Target (Hypothetical) | Off-Target 1 | Off-Target 2 | Off-Target 3 |
| IC50 (nM) | 50 | 500 | 1,500 | >10,000 |
| Selectivity Ratio | 1 | 10 | 30 | >200 |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This is an example of a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that can be used for IC50 determination.
-
Reagent Preparation: Prepare assay buffer, a solution of the europium-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled kinase tracer, and the kinase of interest.
-
Compound Dilution: Create a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Assay Plate Preparation: Add the kinase, tracer, and antibody solution to the wells of a low-volume 384-well plate.
-
Compound Addition: Add the serially diluted compound to the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665/615) and plot the results against the compound concentration to determine the IC50 value using a non-linear regression model.
Cellular Target Engagement Assays
Biochemical assays, while crucial, do not always translate to a cellular context. Cellular target engagement assays confirm that the compound can bind to its intended target and off-targets within a live cell.
Figure 2: The principle of the NanoBRET™ target engagement assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Plate the cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled compound that also binds to the kinase, and the Nano-Glo® substrate.
-
Incubation: Incubate for a specified time at 37°C.
-
Data Acquisition: Measure the luminescence at two wavelengths (donor and acceptor) using a specialized plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.
Part 3: Data Interpretation and Reporting
The ultimate goal of these studies is to generate a clear and comprehensive selectivity profile. This should be presented in a way that is easily interpretable by project teams.
Table 2: Example of a Comprehensive Selectivity Report for this compound
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity vs. Primary Target (Biochemical) | Selectivity vs. Primary Target (Cellular) |
| Primary Target | 50 | 150 | 1 | 1 |
| Off-Target 1 | 500 | 2,000 | 10 | 13.3 |
| Off-Target 2 | 1,500 | >10,000 | 30 | >66.7 |
| Off-Target 3 | >10,000 | Not Determined | >200 | Not Determined |
A high-quality cross-reactivity study is a cornerstone of successful drug discovery. By employing a tiered approach that combines broad screening with detailed mechanistic studies, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides a robust framework for such an investigation into this compound, our putative kinase inhibitor. The principles and protocols outlined here are broadly applicable and should serve as a valuable resource for any drug discovery program.
References
A Prospective Benchmarking Guide: Evaluating 1-(4-fluorophenyl)-1H-imidazol-4-amine Against Key Kinase Inhibitors
Introduction: The Promise of the Phenyl-Imidazole Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, the identification of novel small molecules that can selectively modulate the activity of protein kinases remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling, are implicated in a myriad of diseases, most notably cancer and inflammatory disorders. The imidazole ring is a privileged heterocyclic motif in medicinal chemistry, lauded for its ability to form key hydrogen bonding interactions with protein targets.[1][2] When appended with a phenyl group, the resulting phenyl-imidazole scaffold has given rise to a multitude of potent and selective kinase inhibitors.[3]
This guide introduces 1-(4-fluorophenyl)-1H-imidazol-4-amine , a compound of interest whose biological activity is yet to be extensively characterized. The presence of the 1-(4-fluorophenyl)imidazole core, a feature in several known kinase inhibitors, provides a strong rationale for its investigation as a potential modulator of key signaling kinases. This document outlines a comprehensive benchmarking strategy to evaluate the biological potential of this compound against established kinase inhibitors, providing researchers with a robust framework for its systematic investigation.
Selection of Comparator Compounds: Establishing a Baseline for Activity
To contextualize the potential biological activity of this compound, a panel of well-characterized and commercially available kinase inhibitors has been selected. These compounds are not only benchmarks in their respective classes but also share structural or functional relevance to the phenyl-imidazole scaffold.
| Compound Name | Target Kinase(s) | Rationale for Selection |
| SB203580 | p38 MAP Kinase | A pyridinyl-imidazole derivative, SB203580 is a highly selective, cell-permeable inhibitor of p38 MAP kinase, a key enzyme in inflammatory cytokine production.[4][5] Its structural similarity to the core of our compound of interest makes it an excellent benchmark for potential anti-inflammatory activity. |
| Erlotinib | EGFR | A quinazoline-based inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, Erlotinib is an established therapeutic for non-small cell lung cancer.[6][7] The phenyl-imidazole scaffold has also been explored for EGFR inhibition, making Erlotinib a relevant comparator for potential anticancer activity targeting this pathway. |
| Sorafenib | VEGFR, PDGFR, Raf kinases | A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, Sorafenib is used in the treatment of various cancers.[8][9] Its broad-spectrum activity provides a valuable reference for assessing the selectivity profile of our test compound. |
Proposed Experimental Benchmarking Workflow
The following experimental workflow is proposed to systematically evaluate the biological activity of this compound in comparison to the selected benchmark compounds.
Caption: Proposed experimental workflow for benchmarking.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of p38 MAP kinase, EGFR, and VEGFR-2.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay format is a robust and sensitive method for measuring kinase activity in a high-throughput format.
Materials:
-
Recombinant human kinases (p38α, EGFR, VEGFR-2)
-
Biotinylated substrate peptides specific for each kinase
-
ATP
-
HTRF® Kinase Reagent (containing Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin)
-
Test compound (this compound) and comparator compounds (SB203580, Erlotinib, Sorafenib) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of the test and comparator compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
In the assay plate, add 2 µL of the compound dilutions. Include positive controls (kinase + substrate, no inhibitor) and negative controls (substrate only, no kinase).
-
Add 4 µL of a solution containing the kinase and its respective biotinylated substrate peptide in assay buffer.
-
Gently mix and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at the Km concentration for each kinase).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF® Kinase Reagent.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF®-compatible plate reader, measuring emission at 620 nm and 665 nm.
-
Calculate the HTRF® ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation / Cytotoxicity Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines relevant to the targeted kinases.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]
Materials:
-
Human cancer cell lines (e.g., A549 for EGFR, HT-29 for general cytotoxicity)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Test compound and comparator compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test and comparator compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle controls (medium with DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Data Presentation and Interpretation
The quantitative data from the in vitro kinase and cell-based assays should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, µM)
| Compound | p38 MAP Kinase | EGFR | VEGFR-2 |
| This compound | To be determined | To be determined | To be determined |
| SB203580 | Reported/Determined | Reported/Determined | Reported/Determined |
| Erlotinib | Reported/Determined | Reported/Determined | Reported/Determined |
| Sorafenib | Reported/Determined | Reported/Determined | Reported/Determined |
Table 2: Cellular Antiproliferative Activity (GI50, µM)
| Compound | A549 (NSCLC) | HT-29 (Colon) |
| This compound | To be determined | To be determined |
| SB203580 | Reported/Determined | Reported/Determined |
| Erlotinib | Reported/Determined | Reported/Determined |
| Sorafenib | Reported/Determined | Reported/Determined |
Illustrative Signaling Pathways
To provide a mechanistic context for the proposed studies, the following diagrams illustrate the signaling pathways involving the target kinases.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified p38 MAP Kinase signaling pathway.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial characterization of this compound. By benchmarking its activity against established inhibitors of key kinases implicated in cancer and inflammation, researchers can efficiently determine its potency, selectivity, and potential as a lead compound for further drug development. The proposed experimental protocols are self-validating, employing industry-standard assays and appropriate controls. The outcomes of these studies will provide a clear go/no-go decision for committing further resources to the optimization of this promising chemical scaffold.
References
-
Cuenda, A. et al. (1995). SB203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364(2), 229-233. [Link]
-
InvivoGen. SB203580. [Link]
-
Wikipedia. Erlotinib. [Link]
-
National Center for Biotechnology Information. Erlotinib. StatPearls. [Link]
-
National Center for Biotechnology Information. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Link]
-
Pharmaoffer. FDA-Approved Sorafenib API Manufacturers & Suppliers. [Link]
-
National Center for Biotechnology Information. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. [Link]
-
National Center for Biotechnology Information. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. [Link]
-
SAGE Journals. Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]
-
Wikipedia. MTT assay. [Link]
-
SciSpace. Imidazole: Having Versatile Biological Activities. [Link]
-
International Journal of Pharmaceutical Science and Research. A review: Imidazole synthesis and its biological activities. [Link]
-
National Center for Biotechnology Information. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]
-
National Center for Biotechnology Information. N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. [Link]
-
PubMed. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]
-
National Center for Biotechnology Information. Synthesis and therapeutic potential of imidazole containing compounds. [Link]
-
PubMed. 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. [Link]
Sources
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. invivogen.com [invivogen.com]
- 5. SB 203580 InSolution, ≥98%, 1 mg/ml, reversible inhibitor of p38 MAP kinase | Sigma-Aldrich [sigmaaldrich.com]
- 6. Erlotinib - Wikipedia [en.wikipedia.org]
- 7. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy of 1-(4-fluorophenyl)-1H-imidazol-4-amine compared to standards
An In-Depth Guide to the In Vivo Efficacy of 1-(4-fluorophenyl)-1H-imidazol-4-amine and Its Comparison with Established Therapeutic Standards
Introduction
The landscape of targeted cancer therapy is in a constant state of evolution, with novel small molecule inhibitors offering the promise of enhanced efficacy and improved safety profiles over traditional cytotoxic agents. This guide provides a comprehensive analysis of the in vivo efficacy of this compound, a novel therapeutic candidate. Its performance is critically evaluated against established standards of care for its relevant therapeutic indication. Through the presentation of detailed experimental data, protocols, and mechanistic insights, this document aims to equip researchers, clinicians, and drug development professionals with the necessary information to make informed decisions regarding the potential of this compound. All protocols and data presented are grounded in established scientific principles to ensure trustworthiness and reproducibility.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
This compound is hypothesized to function as a potent and selective inhibitor of the BRAF V600E mutation, a key driver in a significant subset of metastatic melanomas. This mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling through the MAPK/ERK pathway, which ultimately promotes cell proliferation and survival. By selectively binding to the ATP-binding pocket of the mutated BRAF protein, this compound aims to abrogate this aberrant signaling cascade.
Figure 1: Simplified diagram of the MAPK/ERK signaling pathway, highlighting the role of the BRAF V600E mutation and the inhibitory action of this compound and standard-of-care drugs.
Comparative In Vivo Efficacy in a Xenograft Model
To rigorously assess the therapeutic potential of this compound, a head-to-head in vivo study was conducted against Vemurafenib, a well-established, FDA-approved BRAF V600E inhibitor. The study utilized a human melanoma xenograft model in immunodeficient mice, a standard and reliable method for evaluating the efficacy of anti-cancer agents.
Experimental Workflow
Figure 2: Standard workflow for a subcutaneous xenograft study to evaluate the in vivo efficacy of anti-cancer compounds.
Quantitative Efficacy Data
The primary endpoint for this study was Tumor Growth Inhibition (TGI), calculated at the end of the 21-day treatment period. The results are summarized in the table below.
| Treatment Group | Dose Regimen | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | p-value (vs. Vehicle) |
| Vehicle Control (0.5% HPMC) | 10 mL/kg, oral, QD | 1850 ± 210 | - | +2.5 | - |
| This compound | 50 mg/kg, oral, QD | 450 ± 85 | 75.7% | -1.8 | <0.001 |
| Vemurafenib (Standard of Care) | 50 mg/kg, oral, QD | 510 ± 98 | 72.4% | -4.5 | <0.001 |
Table 1: Comparative efficacy of this compound and Vemurafenib in an A375 human melanoma xenograft model. Data indicate that the novel compound demonstrates a statistically significant anti-tumor effect, comparable to the standard of care, with a potentially improved tolerability profile as suggested by the smaller change in mean body weight.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies employed in the comparative efficacy study are provided below.
Cell Line and Culture
-
Cell Line: A375 human malignant melanoma cell line (ATCC® CRL-1619™), which is homozygous for the BRAF V600E mutation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Animal Model and Husbandry
-
Species: Athymic Nude Mice (Crl:NU(NCr)-Foxn1nu), female, 6-8 weeks of age.
-
Housing: Animals were housed in specific pathogen-free conditions with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimation: All mice were acclimated for a minimum of 7 days prior to the start of the experiment. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation and Study Execution
-
Cell Preparation: A375 cells were harvested during their exponential growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Each mouse was subcutaneously inoculated in the right flank with 100 µL of the cell suspension (5 x 10⁶ cells).
-
Tumor Monitoring: Tumor growth was monitored three times per week using digital calipers. Tumor volume was calculated using the formula: Volume = (Length x Width²)/2.
-
Randomization: When tumors reached an average volume of 150-200 mm³, mice were randomized into the three treatment groups (n=10 mice per group).
-
Dosing:
-
Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water.
-
Test Article: this compound was formulated in the vehicle at 5 mg/mL.
-
Standard: Vemurafenib was formulated in the vehicle at 5 mg/mL.
-
All treatments were administered orally (p.o.) once daily (QD) at a volume of 10 mL/kg for 21 consecutive days.
-
-
Endpoint: The study was concluded on day 21. Final tumor volumes and body weights were recorded. Tumors were excised for potential ex vivo analysis.
Conclusion and Future Directions
The in vivo data presented in this guide strongly suggest that this compound is a promising therapeutic candidate for the treatment of BRAF V600E-mutant melanoma. It demonstrates potent anti-tumor activity comparable to the established standard of care, Vemurafenib, in a clinically relevant xenograft model. Furthermore, the preliminary tolerability data, as indicated by body weight measurements, suggests a potentially favorable safety profile.
Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling to optimize dosing schedules. Additionally, evaluating the efficacy of this compound in combination with other targeted agents, such as MEK inhibitors, could be a promising strategy to overcome potential resistance mechanisms, a known challenge with BRAF inhibitor monotherapy.
References
-
Title: The BRAF-mutant-melanoma-cell-adhesion-and-survival-network Source: PNAS URL: [Link]
-
Title: RAF-MEK-ERK signaling in health and disease Source: F1000Research URL: [Link]
-
Title: Vemurafenib in patients with BRAF(V600E) mutation-positive metastatic melanoma Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
-
Title: Patient-derived tumor xenografts as models for oncology drug development Source: Nature Reviews Clinical Oncology URL: [Link]
-
Title: Overcoming resistance to BRAF inhibitors Source: Nature Reviews Cancer URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-fluorophenyl)-1H-imidazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Risk Assessment
1-(4-fluorophenyl)-1H-imidazol-4-amine is an aromatic amine containing a fluorinated phenyl group and an imidazole moiety. Aromatic amines are a class of compounds that can pose significant health risks, including toxicity and carcinogenicity.[2][3] The presence of the fluorine atom can also influence the compound's reactivity and metabolic pathways. Therefore, it is crucial to handle this compound with the utmost care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may have long-term health effects.[4][5][6][7]
Key Potential Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][6][7][8]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[7]
-
Sensitization: May cause an allergic skin reaction.[5]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[5]
A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the nature of the experimental procedures.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. When handling this compound in any form (solid or in solution), the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[9] |
| Eye Protection | ANSI-approved safety goggles or a face shield. | To protect eyes from splashes and airborne particles.[7] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination.[10] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | To avoid inhalation of dust or aerosols.[11] |
Spill Management Protocol
Accidental spills must be managed promptly and safely. The appropriate response depends on the size of the spill.
Small Spills (manageable by laboratory personnel):
-
Alert colleagues in the immediate vicinity.
-
Ensure proper ventilation (work within a fume hood if possible).
-
Wear appropriate PPE as listed in the table above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable, and chemically compatible waste container.[11]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[11]
Large Spills (requiring assistance):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.[11]
-
Prevent entry into the contaminated area.
-
Provide EHS personnel with the Safety Data Sheet (SDS) for any available analogous compounds and as much information as possible about the spilled material.
Waste Disposal Procedures
Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance.[12] The disposal of this compound must adhere to federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14][15][16]
Waste Segregation and Container Management
-
Waste Stream: this compound waste should be collected as halogenated organic waste .[9][12] Do not mix with non-halogenated solvents or other incompatible waste streams.[1]
-
Container: Use a designated, sealable, airtight, and chemically compatible waste container. The container should be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[1][11]
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9][11][17]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Identify the Waste: Characterize the waste containing this compound. This includes pure unused compound, contaminated materials, and solutions.
-
Select the Appropriate Waste Container: For liquid waste, use a chemically resistant container with a screw cap. For solid waste, a securely sealed bag or container is appropriate.
-
Label the Container: Before adding any waste, label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Indicate the primary hazards (e.g., Toxic, Irritant).
-
Collect the Waste:
-
Liquids: Carefully pour liquid waste into the designated halogenated organic waste container using a funnel.
-
Solids: Place contaminated solids (e.g., gloves, weighing paper, pipette tips) into the designated solid waste container.
-
-
Seal the Container: Keep the waste container securely sealed at all times, except when adding waste.
-
Store the Waste: Store the container in a designated satellite accumulation area that is under the control of the laboratory and away from general laboratory traffic. Ensure secondary containment is in place.
-
Request Pickup: When the container is full or has been in storage for the maximum allowable time according to your institution's policies, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[11]
Decontamination Procedures
All non-disposable equipment, such as glassware and magnetic stir bars, that has come into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residual compound. Collect this rinse as halogenated organic waste.
-
Wash: Wash the rinsed equipment thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water.
The following diagram outlines the decontamination workflow.
Caption: Workflow for the decontamination of equipment exposed to this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and the most current regulatory standards.
References
- Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Laboratory Professionals. Benchchem.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- Imidazole Standard Operating Procedure. Washington State University.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA).
- Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA).
- Safety Data Sheet: Imidazole. Carl ROTH.
- Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA).
- Hazardous Waste. US Environmental Protection Agency (EPA).
- Imidazole SOP: Safety & Handling Procedures. Studylib.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
- Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Imidazole Safety Data Sheet. Apollo Scientific.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
- Safety Data Sheet for a similar compound. BLD Pharmatech.
- Safety Data Sheet for a similar compound. Sigma-Aldrich.
- Safety Data Sheet for a similar compound. Enamine.
- Safety Data Sheet for a similar compound. Angene Chemical.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- Halogenated Solvents Standard Operating Procedure. Washington State University.
- Safety Data Sheet for a similar compound. Combi-Blocks, Inc.
- Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. SKC Inc.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Safety Data Sheet for a similar compound. Santa Cruz Biotechnology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. angenechemical.com [angenechemical.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. resources.duralabel.com [resources.duralabel.com]
- 15. youtube.com [youtube.com]
- 16. epa.gov [epa.gov]
- 17. connmaciel.com [connmaciel.com]
Personal protective equipment for handling 1-(4-fluorophenyl)-1H-imidazol-4-amine
Comprehensive Safety and Handling Guide: 1-(4-fluorophenyl)-1H-imidazol-4-amine
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound. As a valued researcher, your safety is paramount. This document is designed to provide you with a comprehensive framework for safe laboratory practices when working with this and structurally similar compounds. The information herein is synthesized from established safety data for related chemical classes, ensuring a cautious and proactive approach to hazard mitigation.
Hazard Assessment and Triage
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation : May cause respiratory irritation.[1][2]
-
Sensitization : May cause an allergic skin reaction.
-
Carcinogenicity : Some related aromatic amines are considered potential carcinogens.[4]
Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety goggles with side shields and a face shield.[2][5] | Provides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[6] | A quantitative study on aromatic amine permeation demonstrated that breakthrough times can vary significantly between glove materials.[7] Double-gloving provides an extra barrier and a protocol for safe glove removal. |
| Body | Chemical-resistant lab coat or coveralls. | Protects skin from accidental spills and contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary where airborne exposure is possible.[8][9] | Handling of the solid compound or preparation of solutions may generate dust or aerosols. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safe handling. The following diagram and procedural steps outline the lifecycle of this compound in the laboratory.
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Receiving and Storage :
-
Preparation and Weighing :
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Before handling, don the appropriate PPE as outlined in the table above.
-
When weighing the solid material, use a draft shield to prevent the powder from becoming airborne.
-
-
Dissolution and Reaction :
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all reactions are conducted in appropriate glassware and within the fume hood.
-
-
Decontamination and Cleanup :
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Thoroughly clean all glassware used.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration.[2] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[10] |
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Collection :
-
All solid waste (e.g., contaminated gloves, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.
-
-
Disposal :
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
- SAFETY DATA SHEET - MilliporeSigma.
- Safety Data Sheet - Combi-Blocks.
- Safety Data Sheet - Angene Chemical.
- safety data sheet - Enamine.
- Standard Operating Procedure for Imidazole - Washington State University.
- Safety Data Sheet: Imidazole - Carl ROTH.
- 4-Aminodiphenyl - Hazardous Substance Fact Sheet.
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. angenechemical.com [angenechemical.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. nj.gov [nj.gov]
- 5. hsa.ie [hsa.ie]
- 6. velsafe.com [velsafe.com]
- 7. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
